molecular formula C12H11NO B192787 Phenyl(pyridin-2-yl)methanol CAS No. 14159-57-0

Phenyl(pyridin-2-yl)methanol

Cat. No.: B192787
CAS No.: 14159-57-0
M. Wt: 185.22 g/mol
InChI Key: UYESUYBXKHPUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(pyridin-2-yl)methanol (CAS 14159-57-0) is a versatile bidentate N-heteroaromatic scaffold of significant interest in medicinal chemistry and materials science. This compound, with a molecular formula of C12H11NO and a molecular weight of 185.22 g/mol, serves as a crucial precursor for synthesizing various functional ligands . Its structure, featuring both a phenyl ring and a hydroxymethyl-substituted pyridine, allows it to act as an effective ligand for metal complexes. Similar N-heteroaromatic structures are extensively investigated for their anticancer properties, with some palladium complexes demonstrating mechanisms of action that include the induction of apoptosis, cell cycle arrest in the G0/G1 phase, and inhibition of Topoisomerase I . In the field of materials science, derivatives of this core structure, such as N-phenylpyridin-2-ylmethanimine, are employed as anchoring domains for copper and ruthenium in dye-sensitized solar cells, highlighting the utility of this chemotype in developing renewable energy technologies . The compound has a calculated density of 1.155 g/cm³ and a melting point of 83-84 °C (from hexane/chloroform) . It is classified as a Warning substance with potential hazards including eye irritation (H319) and specific target organ toxicity following a single exposure (H335) . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl(pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYESUYBXKHPUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311285, DTXSID50901437
Record name Phenyl-pyridin-2-yl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14159-57-0
Record name α-Phenyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14159-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 241060
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14159-57-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl-pyridin-2-yl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Phenyl(pyridin-2-yl)methanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of phenyl(pyridin-2-yl)methanol. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental methodologies.

Chemical Structure and Identification

This compound is an aromatic alcohol containing both a phenyl and a pyridinyl functional group attached to a central carbinol carbon. This structure results in a chiral center, leading to the existence of two enantiomers, (R)- and (S)-phenyl(pyridin-2-yl)methanol, as well as the racemic mixture.

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₁₂H₁₁NO[1][2][3]
CAS Number 14159-57-0 (for racemic mixture)[1]
SMILES C1=CC=C(C=C1)C(C2=CC=CC=N2)O[1]
InChI InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H[1]
InChIKey UYESUYBXKHPUDU-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

PropertyValueSource
Molecular Weight 185.22 g/mol [1][2]
Melting Point 83-84 °C[4]
Boiling Point 127-129 °C at 0.3 Torr[4]
Solubility Soluble in Methanol[4]
pKa (predicted) 12.67 ± 0.20[4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃) δ (ppm): 8.41 (d, J = 6.0 Hz, 2H), 7.35 - 7.33 (m, 4H), 7.31 (d, J = 6.0 Hz, 2H), 5.77 (s, 1H), 3.90 (s, 1H).[5]

  • ¹³C NMR (125 MHz, CDCl₃) δ (ppm): 152.9, 149.4, 142.8, 128.8, 128.2, 126.8, 121.3, 74.8.[5]

Mass Spectrometry (MS)

  • GC-MS: The mass spectrum shows a molecular ion peak (M⁺) at m/z 185, corresponding to the molecular weight of the compound.[1]

Experimental Protocols

Asymmetric Synthesis of (R)- and (S)-Phenyl(pyridin-2-yl)methanol

The enantiomerically pure forms of this compound can be synthesized via the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone. The following is a general protocol adapted from patented methods.

Materials:

  • Phenyl(pyridin-2-yl)methanone

  • Chiral ligand (e.g., I-1 as described in the patent)

  • Metal complex (e.g., [Ir(COD)Cl]₂)

  • Methanol (solvent)

  • Base (e.g., sodium methoxide or lithium tert-butoxide)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: A chiral ligand and a metal complex are stirred in methanol at room temperature to prepare the catalyst solution.

  • Hydrogenation: Phenyl(pyridin-2-yl)methanone, the prepared catalyst, and a base are charged into a high-pressure autoclave with methanol.

  • The autoclave is purged and then pressurized with hydrogen gas.

  • The reaction mixture is stirred at a specific temperature (e.g., 40-60°C) for a set duration (e.g., 8-12 hours).

  • Work-up: After the reaction, the solvent is removed under reduced pressure. Water is added to the residue, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the chiral this compound.

Note: The specific enantiomer ((R) or (S)) obtained depends on the chirality of the ligand used.

Asymmetric_Synthesis_Workflow cluster_catalyst Catalyst Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_workup Work-up & Purification chiral_ligand Chiral Ligand catalyst Chiral Catalyst chiral_ligand->catalyst metal_complex Metal Complex metal_complex->catalyst methanol_cat Methanol methanol_cat->catalyst autoclave High-Pressure Autoclave catalyst->autoclave ketone Phenyl(pyridin-2-yl)methanone ketone->autoclave methanol_reac Methanol methanol_reac->autoclave base Base base->autoclave hydrogen H₂ Gas hydrogen->autoclave reaction_mixture Reaction Mixture autoclave->reaction_mixture extraction Solvent Extraction reaction_mixture->extraction purification Purification extraction->purification final_product (R)- or (S)-Phenyl (pyridin-2-yl)methanol purification->final_product

Asymmetric synthesis of this compound.

Reactivity and Stability

This compound exhibits reactivity typical of a secondary alcohol. The hydroxyl group can undergo esterification, etherification, and oxidation reactions. The pyridine ring can act as a ligand for metal ions and can be protonated in acidic conditions. The compound is generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.

Biological Activity and Applications

Derivatives of this compound have garnered significant interest in drug discovery. Notably, certain derivatives have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[6] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making its antagonists promising therapeutic candidates.[6] The development of these antagonists involves systematic optimization of the this compound scaffold to enhance pharmacological and pharmacokinetic properties.[6]

TRPV3_Antagonist_Logic PPM_scaffold This compound Scaffold SAR_optimization Structure-Activity Relationship (SAR) Optimization PPM_scaffold->SAR_optimization is modified via PPM_derivatives Novel this compound Derivatives SAR_optimization->PPM_derivatives to generate inhibition Antagonistic Activity (Inhibition) PPM_derivatives->inhibition exhibit TRPV3_channel TRPV3 Ion Channel therapeutic_potential Therapeutic Potential for: - Pain - Inflammation - Skin Disorders TRPV3_channel->therapeutic_potential implicated in inhibition->TRPV3_channel on

References

A Technical Guide to Phenyl(pyridin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Phenyl(pyridin-2-yl)methanol CAS Number: 14159-57-0

This technical guide provides an in-depth overview of this compound, a key chemical intermediate in pharmaceutical research and development. The document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and its significant role as a building block in the creation of therapeutic agents, particularly Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists and antimalarial drugs like mefloquine. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 185.22 g/mol .[1] It is classified as harmful if swallowed.[1] The table below summarizes its key chemical and physical properties.

PropertyValueReference
IUPAC Name This compoundPubChem
CAS Number 14159-57-0PubChem[1]
Molecular Formula C₁₂H₁₁NOPubChem[1]
Molecular Weight 185.22 g/mol PubChem[1]
Appearance White to Orange to Green powder to crystalTCI[2]
Melting Point 109.3-110.9 °CRSC[3]
Synonyms (±)-2-(α-Hydroxybenzyl)pyridine, Phenyl(2-pyridyl)methanolTCI, PubChem[1][2]

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The following tables summarize its characteristic 1H NMR, 13C NMR, and mass spectrometry data.

¹H NMR Spectroscopy
Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment
8.57d5.01HPyridine H6
7.62t7.51HPyridine H4
7.38d7.02HPhenyl H2', H6'
7.34t7.52HPhenyl H3', H5'
7.28d7.01HPhenyl H4'
7.20dd7.0, 5.51HPyridine H5
7.15d8.01HPyridine H3
5.75s-1HMethanol CH
5.28s-1HMethanol OH
Solvent: CDCl₃, Frequency: 500 MHz[3]
¹³C NMR Spectroscopy
Chemical Shift (δ) (ppm)
160.8
147.8
143.2
136.8
128.6
127.8
127.1
122.4
121.4
74.9
Solvent: CDCl₃, Frequency: 125 MHz[3]
Mass Spectrometry
m/zIntensity (%)Fragment
185100[M]⁺
16718[M - H₂O]⁺
10738[C₇H₇O]⁺
8052[C₅H₆N]⁺
Ionization Method: Electron Ionization (EI, 70 eV)[3]

Synthesis of this compound

This compound can be synthesized as a racemate or as individual enantiomers through asymmetric synthesis. Common methods involve the reduction of the corresponding ketone or a Grignard reaction.

Racemic Synthesis via Reduction of Phenyl(pyridin-2-yl)methanone

A straightforward method for preparing racemic this compound is the reduction of phenyl(pyridin-2-yl)methanone using a hydride reducing agent like sodium borohydride (NaBH₄).[4][5][6]

Experimental Protocol:

  • Dissolution: Dissolve phenyl(pyridin-2-yl)methanone in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize the excess NaBH₄ and the borate esters.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

G Ketone Phenyl(pyridin-2-yl)methanone Reaction Reduction Ketone->Reaction NaBH4 NaBH4, Methanol NaBH4->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product This compound (Racemic) Workup->Product

Racemic Synthesis Workflow
Asymmetric Synthesis of Chiral this compound

The enantiomerically pure forms of this compound are crucial for the synthesis of stereospecific pharmaceuticals. Asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone using a chiral catalyst is a common and effective method.[7][8]

Experimental Protocol for (S)-Phenyl(pyridin-2-yl)methanol:

  • Catalyst Preparation: In a reaction flask under an argon atmosphere, a chiral ligand (e.g., a derivative of (S)-BINAP) and a metal complex (e.g., [Ir(COD)Cl]₂) are stirred in methanol at room temperature for 30 minutes to prepare the chiral catalyst.

  • Hydrogenation: In an autoclave, phenyl(pyridin-2-yl)methanone, the prepared catalyst, a base (e.g., lithium tert-butoxide), and methanol are combined.

  • Reaction Conditions: The autoclave is charged with hydrogen gas to a pressure of 3.0-5.0 MPa and heated to 40-80 °C. The reaction is stirred for 8-12 hours.

  • Work-up and Purification: After the reaction, the solvent is removed under reduced pressure. Water is added, and the product is extracted with ethyl acetate. The organic phase is dried and the solvent is evaporated to yield (S)-Phenyl(pyridin-2-yl)methanol.

The following table summarizes the results of various asymmetric synthesis experiments for the (S)-enantiomer.

BaseH₂ Pressure (MPa)Temperature (°C)Time (h)Yield (%)Purity (%)Enantiomeric Excess (ee) (%)
Sodium methoxide3.04012919785
Lithium tert-butoxide3.0608979896
Lithium tert-butoxide5.0408979896
Lithium tert-butoxide3.0808959795
Data from patent CN109824579B[8]

A similar protocol using a different chiral ligand can be employed for the synthesis of the (R)-enantiomer.[7]

Role in Drug Development

This compound serves as a critical structural motif in the development of various therapeutic agents. Its hydroxyl group provides a convenient handle for further chemical modifications, and the combination of the phenyl and pyridine rings is a common feature in many biologically active molecules.

Precursor for TRPV3 Antagonists

The Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel is implicated in pain sensation, inflammation, and skin disorders.[9][10] this compound is a key building block for the synthesis of potent and selective TRPV3 antagonists. For instance, the molecule cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol, a potent TRPV3 antagonist with an IC₅₀ of 0.38 µM, is synthesized from a derivative of (S)-Phenyl(pyridin-2-yl)methanol.[9]

G PPM (S)-Phenyl(pyridin-2-yl)methanol Derivatization Multi-step Synthesis PPM->Derivatization TRPV3_Antagonist TRPV3 Antagonist (e.g., cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]... IC50 = 0.38 µM) Derivatization->TRPV3_Antagonist Biological_Effect Modulation of Pain and Inflammation TRPV3_Antagonist->Biological_Effect

Synthesis of TRPV3 Antagonists
Intermediate in Mefloquine Synthesis

Mefloquine is an antimalarial drug used for the treatment and prevention of malaria.[11][12] The synthesis of mefloquine and its analogues often involves intermediates that are structurally related to this compound. The core structure of mefloquine features a quinoline ring system linked to a piperidine methanol moiety. While not a direct precursor in all synthetic routes, the chemical principles involved in the synthesis of this compound, particularly the formation of the carbinol group, are relevant to the synthesis of the mefloquine backbone.

Conclusion

This compound is a versatile and valuable chemical compound with significant applications in medicinal chemistry and drug development. Its straightforward synthesis, well-characterized properties, and its role as a key precursor for important therapeutic targets such as TRPV3 antagonists make it a compound of high interest for researchers and scientists. The availability of robust protocols for both racemic and asymmetric synthesis further enhances its utility in the development of novel, stereospecific pharmaceuticals.

References

Physical and chemical properties of alpha-Phenyl-2-pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to alpha-Phenyl-2-pyridinemethanol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Phenyl-2-pyridinemethanol, also known by its IUPAC name phenyl(pyridin-2-yl)methanol, is a heterocyclic alcohol of significant interest in synthetic and medicinal chemistry.[1] It serves as a crucial building block and intermediate in the synthesis of various pharmaceutical compounds.[2] Notably, it is a known impurity of the antihistamine Carbinoxamine and a key precursor in the synthesis of Bepotastine, a non-sedating H1-antagonist with anti-inflammatory properties.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its role in drug development.

Chemical and Physical Properties

The fundamental properties of alpha-Phenyl-2-pyridinemethanol are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.

Identifiers and General Properties
PropertyValueReference
CAS Number 14159-57-0[1][3][4][5]
Molecular Formula C₁₂H₁₁NO[1][3][4]
Molecular Weight 185.22 g/mol [1][3][4][6]
IUPAC Name This compound[1]
SMILES OC(c1ccccn1)c1ccccc1[4][5]
Appearance White to Orange to Green powder to crystal[3]
Physicochemical Data
PropertyValueConditions / NotesReference
Melting Point 83-84 °CRecrystallized from hexane/chloroform[3]
Boiling Point 127-129 °Cat 0.3 Torr[3]
Density 1.155 ± 0.06 g/cm³Predicted[3]
pKa 12.67 ± 0.20Predicted[3]
Solubility Soluble in Methanol[3]
Safety and Handling
CategoryInformationReference
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[3]
Storage Temperature 2-8°C

Experimental Protocols

The synthesis of enantiomerically pure alpha-Phenyl-2-pyridinemethanol is critical for its use in chiral drug synthesis. Asymmetric hydrogenation of the corresponding ketone is a common and effective method.

Asymmetric Hydrogenation for (R)- or (S)-alpha-Phenyl-2-pyridinemethanol

This protocol is a generalized procedure based on methodologies described in recent patents for the synthesis of the (R) and (S) enantiomers.[7][8] The choice of chiral ligand determines the resulting stereochemistry.

Objective: To synthesize enantiomerically enriched alpha-Phenyl-2-pyridinemethanol via catalytic hydrogenation.

Materials:

  • Phenyl(pyridin-2-yl)methanone (Substrate)

  • [Ir(COD)Cl]₂ (Iridium-based pre-catalyst)

  • Chiral Ligand (e.g., a chiral phosphine-oxazoline ligand)

  • Methanol (Solvent)

  • Lithium tert-butoxide (Base)

  • Hydrogen Gas (H₂)

  • Ethyl Acetate (Extraction solvent)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (Drying agent)

  • Argon or Nitrogen (Inert gas)

Procedure:

  • Catalyst Preparation:

    • In a reaction flask under an inert atmosphere (Argon), add the chiral ligand (0.025 mmol) and the metal complex [Ir(COD)Cl]₂ (0.012 mmol).

    • Add anhydrous methanol (1.5 mL).

    • Stir the mixture at room temperature (25°C) for approximately 30-60 minutes to allow for the formation of the active catalyst complex.[7][8]

  • Hydrogenation Reaction:

    • In a high-pressure autoclave, charge phenyl(pyridin-2-yl)methanone (0.24 mol).

    • Add the pre-formed catalyst solution from Step 1.

    • Add lithium tert-butoxide (12 mmol) and additional methanol (100 mL).[7][8]

    • Seal the autoclave, purge with hydrogen gas, and then pressurize with H₂ to 3.0-5.0 MPa.

    • Heat the reaction mixture to 40-60°C and stir vigorously for 8-12 hours.[7][8]

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Add water to the residue and perform an extraction with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the ethyl acetate under reduced pressure to yield the crude product.

  • Purification and Analysis:

    • The crude product can be further purified by column chromatography or recrystallization.

    • The yield, purity (e.g., by GC or HPLC), and enantiomeric excess (e.g., by chiral HPLC) of the final product, (R)- or (S)-phenyl(pyridin-2-yl)methanol, should be determined. Reported yields and ee values are typically high (>90%).[7][8]

G Diagram 1: Asymmetric Hydrogenation Workflow cluster_catalyst Catalyst Preparation (Inert Atm.) cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation ligand Chiral Ligand stir_cat Stir @ 25°C, 0.5h ligand->stir_cat ir_complex [Ir(COD)Cl]₂ ir_complex->stir_cat methanol_cat Methanol methanol_cat->stir_cat catalyst Active Chiral Catalyst stir_cat->catalyst autoclave React in Autoclave 40-60°C, 3-5 MPa H₂ catalyst->autoclave ketone Phenyl(pyridin-2-yl)methanone ketone->autoclave base LiOtBu base->autoclave methanol_rxn Methanol methanol_rxn->autoclave concentrate Concentrate autoclave->concentrate extract Add H₂O, Extract w/ EtOAc concentrate->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate product Final Product: alpha-Phenyl-2-pyridinemethanol evaporate->product

Diagram 1: Asymmetric Hydrogenation Workflow

Biological Context and Applications

alpha-Phenyl-2-pyridinemethanol is not primarily known for its direct biological activity but rather as a pivotal intermediate in synthesizing pharmacologically active molecules.

Precursor to Antihistamines

The primary application of this compound in drug development is as a key intermediate. For instance, α-(4-Chlorophenyl)-2-pyridinemethanol, a closely related derivative, is a direct precursor in the synthesis of Bepotastine .[2] Bepotastine is a second-generation histamine H1 antagonist used to treat allergic rhinitis and urticaria. The core structure provided by alpha-phenyl-2-pyridinemethanol is essential for the final drug's interaction with the H1 receptor. Its role as a reagent in the synthesis of Carbinoxamine, another H1 antagonist, is also established.[2][3]

G Diagram 2: Role as a Pharmaceutical Intermediate cluster_drugs Synthesized H1 Antagonists start alpha-Phenyl-2-pyridinemethanol (Core Scaffold) process Multi-step Chemical Synthesis start->process Serves as key intermediate bepo Bepotastine receptor Histamine H1 Receptor bepo->receptor Antagonizes carbi Carbinoxamine carbi->receptor Antagonizes process->bepo process->carbi

Diagram 2: Role as a Pharmaceutical Intermediate

Spectral Data

Full spectral data are crucial for the unambiguous identification and quality control of alpha-Phenyl-2-pyridinemethanol. While raw spectra are available through specialized databases, a summary of expected signals is provided below.

  • ¹H NMR: The proton NMR spectrum would characteristically show signals for the aromatic protons on both the phenyl and pyridine rings (typically in the 7.0-8.5 ppm range), a singlet or doublet for the methine proton (CH-OH), and a broad singlet for the hydroxyl proton (-OH), the position of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR would display distinct signals for the 11 unique aromatic carbons and one signal for the aliphatic methine carbon bearing the hydroxyl group.[9]

  • FTIR: The infrared spectrum would feature a prominent broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group. It would also show C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹) and C=C/C=N stretching bands in the 1400-1600 cm⁻¹ fingerprint region.[10]

Conclusion

alpha-Phenyl-2-pyridinemethanol is a compound of considerable value to the pharmaceutical and chemical industries. Its well-defined physical and chemical properties, combined with established synthetic routes, make it a reliable building block. Its primary importance lies in its role as a key intermediate in the synthesis of H1 antagonists, highlighting the critical link between fundamental organic chemistry and the development of therapeutic agents. This guide has provided the core technical information required by researchers and developers to effectively utilize this versatile molecule.

References

Synthesis of Phenyl(pyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(pyridin-2-yl)methanol is a chiral alcohol that serves as a crucial intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its derivatives have shown analgesic and anticonvulsant properties, and are key components in antihistamines like bepotastine and carbinoxamine.[1] The synthesis of enantiomerically pure forms, particularly the (R) and (S)-enantiomers, is of significant interest in medicinal chemistry. This technical guide provides an in-depth overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

The principal strategies for synthesizing this compound can be broadly categorized into three main approaches:

  • Asymmetric Catalytic Hydrogenation of 2-Benzoylpyridine: This is a highly attractive method from an industrial and atom economy perspective, offering high yields and enantioselectivity.[2][3]

  • Reduction of 2-Benzoylpyridine: A straightforward and common laboratory-scale synthesis using reducing agents like sodium borohydride to produce the racemic alcohol.[4]

  • Asymmetric Addition of Organometallic Reagents to 2-Pyridinecarboxaldehyde: This classic organometallic approach involves the use of Grignard or organolithium reagents.

This guide will delve into the specifics of these pathways, providing the necessary details for their replication and optimization in a research and development setting.

Asymmetric Catalytic Hydrogenation of 2-Benzoylpyridine

This method focuses on the enantioselective reduction of the prochiral ketone, 2-benzoylpyridine, using a chiral catalyst and a hydrogen source. This approach is highly efficient for producing specific enantiomers of this compound.

Logical Workflow for Asymmetric Hydrogenation

cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Product Isolation ligand Chiral Ligand catalyst Active Chiral Catalyst ligand->catalyst 0.5h, 25°C in Methanol metal Metal Complex [Ir(COD)Cl]2 metal->catalyst autoclave Autoclave Reactor catalyst->autoclave ketone Phenyl(pyridin-2-yl)methanone ketone->autoclave base Base (e.g., Lithium tert-butoxide) base->autoclave h2 Hydrogen Gas (H2) h2->autoclave product (R)-Phenyl(pyridin-2-yl)methanol autoclave->product Reaction Conditions: Temp, Pressure, Time concentrate Concentration product->concentrate extract Solvent Extraction (Ethyl Acetate/Water) concentrate->extract dry Drying and Solvent Removal extract->dry final_product Purified Product dry->final_product

Caption: Workflow for the asymmetric hydrogenation of 2-benzoylpyridine.

Experimental Protocols

Synthesis of (R)-Phenyl(pyridin-2-yl)methanol via Asymmetric Hydrogenation [2]

  • Catalyst Preparation:

    • Add the chiral ligand (16.6 mg, 0.025 mmol) and the metal complex [Ir(COD)Cl]₂ (8.0 mg, 0.012 mmol) to a reaction flask.

    • Add methanol (1.5 mL) and stir the mixture at 25°C for 0.5 hours to prepare the catalyst solution.

  • Hydrogenation Reaction:

    • In a high-pressure autoclave, add phenyl(pyridin-2-yl)methanone (44.0 g, 0.24 mol), the prepared catalyst solution, lithium tert-butoxide (0.96 g, 12 mmol), and methanol (100 mL).

    • Pressurize the autoclave with hydrogen gas (H₂) to 3.0 MPa.

    • Heat the reaction mixture to 40°C and maintain for 12 hours.

  • Work-up and Isolation:

    • After the reaction, cool the autoclave and release the pressure.

    • Concentrate the reaction mixture under reduced pressure to recover the organic solvent.

    • Add an appropriate amount of water to the residue and extract with ethyl acetate.

    • Separate the organic phase, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to obtain (R)-phenyl(pyridin-2-yl)methanol.

Quantitative Data

The following table summarizes the results obtained under various reaction conditions as described in the patent literature.[2]

BaseTemperature (°C)Pressure (MPa)Time (h)Yield (%)Purity (%)Enantiomeric Excess (ee %)
Lithium tert-butoxide403.012979799
Lithium tert-butoxide603.08969893
Lithium tert-butoxide803.08959895
Sodium methoxide403.012919687
Sodium carbonate403.012929895

Reduction of 2-Benzoylpyridine using Sodium Borohydride

This is a common, reliable, and straightforward method for producing racemic this compound. It is well-suited for laboratory-scale synthesis where chirality is not a primary concern.

Reaction Pathway

G ketone 2-Benzoylpyridine in Ethanol stir Stir at Room Temp (1 hour) ketone->stir nabh4 Sodium Borohydride (NaBH4) nabh4->stir workup Work-up: 1. Add Water 2. Heat (363 K) 3. Cool 4. Extract (EtOAc) stir->workup product This compound (Pale green oil) workup->product

Caption: Synthesis of this compound via reduction.

Experimental Protocol

Synthesis of this compound [4]

  • Reaction Setup:

    • Dissolve 2-benzoylpyridine (5.0 g, 0.027 mol) in ethanol (60 mL) in a suitable reaction flask.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄) (3.13 g, 0.083 mol) to the solution at room temperature.

    • Stir the resulting solution gently for 1 hour.

  • Work-up and Isolation:

    • Add 60 mL of water to the reaction mixture.

    • Heat the solution at 363 K (90°C) for 15 minutes.

    • After cooling to room temperature, extract the product with ethyl acetate (50 mL).

    • Evaporate the solvent from the organic phase under reduced pressure to yield a pale green oil.

Organometallic Addition to 2-Pyridinecarboxaldehyde

The synthesis can also be achieved through the addition of a phenyl group to 2-pyridinecarboxaldehyde using an organometallic reagent like a Grignard reagent (phenylmagnesium bromide) or phenyllithium.

General Reaction Scheme

cluster_reactants Reactants cluster_product Product aldehyde 2-Pyridinecarboxaldehyde product This compound aldehyde->product 1. Nucleophilic Addition 2. Acidic Work-up organometallic Phenyl Grignard (PhMgBr) or Phenyllithium (PhLi) organometallic->product

Caption: Organometallic addition pathway to the target molecule.

Experimental Protocol (Conceptual)

While a specific detailed protocol for this exact transformation was not found in the initial search, a general procedure based on standard Grignard reactions can be outlined.[5][6][7]

  • Grignard Reagent Formation (if not commercially available):

    • React bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere to form phenylmagnesium bromide.

  • Addition Reaction:

    • In a separate flask under an inert atmosphere, dissolve 2-pyridinecarboxaldehyde in anhydrous ether or THF.

    • Cool the aldehyde solution in an ice bath.

    • Slowly add the Grignard reagent to the aldehyde solution with stirring.

    • Allow the reaction to proceed to completion, which may involve stirring at room temperature for a period.

  • Work-up and Isolation:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute acid.

    • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it under reduced pressure.

    • Purify the crude product, typically by column chromatography, to obtain this compound.

Conclusion

The synthesis of this compound can be accomplished through several effective pathways. For producing specific enantiomers with high purity, asymmetric catalytic hydrogenation of 2-benzoylpyridine is the most advanced and efficient method, particularly for industrial applications. For routine laboratory synthesis of the racemic compound, the reduction of 2-benzoylpyridine with sodium borohydride offers a simple and reliable route. The use of organometallic reagents provides a classic and versatile alternative. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, desired stereochemistry, and available resources.

References

An In-depth Technical Guide to Phenyl(pyridin-2-yl)methanol: Properties, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Phenyl(pyridin-2-yl)methanol, a significant chemical entity with applications in medicinal chemistry and drug development. This document details its fundamental physicochemical properties, outlines a detailed experimental protocol for its asymmetric synthesis, and explores its interaction with biological signaling pathways, particularly its role as a precursor for Transient Receptor Potential Vanilloid 3 (TRPV3) channel antagonists.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a ready reference for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO[1][2][3][4][5]
Molecular Weight 185.22 g/mol [1][2][3][4][5]
IUPAC Name This compound[2]
CAS Number 14159-57-0[2]
Appearance White to orange to green powder or crystals[6]

Asymmetric Synthesis of this compound

The enantiomerically pure forms of this compound are crucial for the development of stereospecific pharmaceuticals. The following protocol describes a robust method for the asymmetric hydrogenation of a prochiral ketone to yield the desired chiral alcohol. This method is adapted from established procedures for the synthesis of (R)- and (S)-enantiomers, which report high yields and enantiomeric excesses.

Experimental Protocol: Asymmetric Hydrogenation

This protocol details the synthesis of (R)-Phenyl(pyridin-2-yl)methanol. The synthesis of the (S)-enantiomer follows a similar procedure with the use of the appropriate chiral ligand.

Materials:

  • Phenyl(pyridin-2-yl)methanone

  • Chiral ligand (e.g., a derivative of a chiral phosphine)

  • Metal complex (e.g., [Ir(COD)Cl]₂)

  • Methanol (anhydrous)

  • Base (e.g., sodium methoxide, lithium tert-butoxide)

  • Hydrogen gas (high pressure)

  • Ethyl acetate

  • Water (deionized)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • High-pressure autoclave

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Catalyst Preparation:

    • In a reaction flask under an inert atmosphere (e.g., argon), dissolve the chiral ligand (0.025 mmol) and the metal complex ([Ir(COD)Cl]₂, 0.012 mmol) in anhydrous methanol (1.5 mL).

    • Stir the mixture at 25°C for 30 minutes to form the active catalyst solution.[7][8]

  • Asymmetric Hydrogenation:

    • To a high-pressure autoclave, add phenyl(pyridin-2-yl)methanone (44.0 g, 0.24 mol), the prepared catalyst solution, a base such as lithium tert-butoxide (0.96 g, 12 mmol), and additional anhydrous methanol (100 mL).[7]

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the autoclave with hydrogen gas to 3.0-5.0 MPa.[7]

    • Heat the reaction mixture to 40-80°C and stir for 8-12 hours.[7][8]

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the residue, add a suitable amount of water and extract the product with ethyl acetate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

    • Remove the solvent from the organic phase under reduced pressure to yield the crude (R)-phenyl(pyridin-2-yl)methanol.

    • Further purification can be achieved by column chromatography if necessary.

Yields for this type of reaction are typically high, often exceeding 90%, with enantiomeric excess values also being excellent, frequently above 95%.[7][8]

Synthesis Workflow Diagram

G Asymmetric Hydrogenation Workflow cluster_catalyst Catalyst Preparation cluster_hydrogenation Hydrogenation Reaction cluster_workup Work-up & Purification ligand Chiral Ligand catalyst Active Chiral Catalyst ligand->catalyst 0.5h, 25°C metal [Ir(COD)Cl]₂ metal->catalyst solvent1 Methanol solvent1->catalyst product (R)-Phenyl(pyridin-2-yl)methanol catalyst->product ketone Phenyl(pyridin-2-yl)methanone ketone->product 8-12h, 40-80°C base Base (e.g., LiOtBu) base->product solvent2 Methanol solvent2->product h2 H₂ (3-5 MPa) h2->product extraction Solvent Evaporation & Ethyl Acetate Extraction product->extraction drying Drying & Solvent Removal extraction->drying purified_product Purified Product drying->purified_product

Caption: Workflow for the asymmetric synthesis of (R)-Phenyl(pyridin-2-yl)methanol.

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[9] TRPV3 is a calcium-permeable cation channel predominantly expressed in keratinocytes and is implicated in various physiological processes, including thermosensation, pain perception, and skin barrier homeostasis.[9] Dysregulation of TRPV3 activity is associated with skin disorders, making it an attractive therapeutic target.

The antagonism of TRPV3 by this compound derivatives interferes with the downstream signaling cascades initiated by TRPV3 activation. One of the key pathways involves the interplay between TRPV3 and the Epidermal Growth Factor Receptor (EGFR). Activation of TRPV3 can lead to the release of transforming growth factor-alpha (TGF-α), which in turn activates EGFR. This initiates a signaling cascade involving phosphatidylinositol 3-kinase (PI3K) and nuclear factor kappa B (NF-κB), ultimately promoting keratinocyte proliferation. By blocking TRPV3, this compound-based antagonists can potentially mitigate excessive proliferation and inflammation associated with certain skin conditions.

TRPV3 Signaling Pathway and Antagonism Diagram

G TRPV3 Signaling and Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPV3 TRPV3 Channel Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx Activation EGFR EGFR PI3K PI3K EGFR->PI3K antagonist This compound Derivative (Antagonist) antagonist->TRPV3 TGFa TGF-α Release Ca2_influx->TGFa TGFa->EGFR Activation NFkB NF-κB PI3K->NFkB Proliferation Gene Expression (Keratinocyte Proliferation) NFkB->Proliferation

Caption: Antagonistic action on the TRPV3 signaling pathway.

References

Spectroscopic data (NMR, IR, MS) for Phenyl(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Spectroscopic Data of Phenyl(pyridin-2-yl)methanol

This technical guide provides an in-depth overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for these techniques, and includes a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃).[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.57d5.0H-6' (Pyridine)
7.62t7.5H-4' (Pyridine)
7.38d7.0H-2, H-6 (Phenyl)
7.34t7.0H-3, H-5 (Phenyl)
7.28t6.5H-4 (Phenyl)
7.18ddd7.5, 5.0, 1.0H-5' (Pyridine)
7.12d8.0H-3' (Pyridine)
5.68s-CH-OH
4.90br s-OH
¹³C NMR Data
Chemical Shift (δ) ppm (Expected)Assignment
160.0 - 158.0C-2' (Pyridine)
149.0 - 147.0C-6' (Pyridine)
144.0 - 142.0C-1 (Phenyl, ipso)
137.0 - 136.0C-4' (Pyridine)
129.0 - 128.0C-3, C-5 (Phenyl)
128.0 - 127.0C-4 (Phenyl)
127.0 - 126.0C-2, C-6 (Phenyl)
123.0 - 122.0C-5' (Pyridine)
121.0 - 120.0C-3' (Pyridine)
76.0 - 74.0CH-OH
Infrared (IR) Spectroscopy Data

A specific experimental IR spectrum for this compound is not available in the searched resources. The following table lists the expected characteristic absorption bands based on the functional groups present.

Wavenumber (cm⁻¹) (Expected)VibrationFunctional Group
3400 - 3200 (broad)O-H stretchAlcohol
3100 - 3000C-H stretch (sp²)Aromatic
1600 - 1450C=C and C=N stretchAromatic/Pyridine
1260 - 1000C-O stretchAlcohol
770 - 730 and 710 - 690C-H out-of-plane bendPhenyl/Pyridine
Mass Spectrometry (MS) Data

The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2] The molecular ion peak confirms the molecular weight of this compound (185.22 g/mol ).[2]

m/zRelative IntensityAssignment
185High[M]⁺ (Molecular Ion)
108High[M - C₆H₅]⁺
79High[C₅H₄N]⁺

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer. For a ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For a ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound is ground with potassium bromide (KBr) powder to create a fine, homogeneous mixture. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean salt plate) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.

Mass Analysis and Detection: The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolution in deuterated solvent IR IR Spectroscopy Sample->IR Preparation of KBr pellet or thin film MS Mass Spectrometry Sample->MS Vaporization and ionization Structure Structural Elucidation NMR->Structure Chemical shifts, coupling constants Purity Purity Assessment NMR->Purity IR->Structure Functional group identification MS->Structure Molecular weight, fragmentation pattern MS->Purity

Caption: General workflow for spectroscopic analysis.

References

The Discovery and Enduring Legacy of Pyridinylmethanol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinylmethanol compounds, a class of heterocyclic organic molecules, have carved a significant niche in the landscape of medicinal chemistry and drug development. From their early discovery to their current applications in a diverse range of therapeutic areas, these compounds have proven to be versatile scaffolds for the design of potent and selective pharmacological agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of pyridinylmethanol compounds, with a focus on their role as enzyme inhibitors and ion channel modulators.

A Historical Perspective: From Discovery to Therapeutic Promise

The journey of pyridinylmethanol compounds began in the mid-20th century with early investigations into the synthesis and reactivity of pyridine derivatives. A pivotal moment in this discovery was the work of V. Boekelheide and W. J. Linn, who, in their 1954 paper published in the Journal of the American Chemical Society, described a novel method for the synthesis of pyridylcarbinols through the rearrangement of α-picoline-N-oxides.[1][2] This reaction, now known as the Boekelheide reaction, provided a foundational method for accessing these valuable chemical entities.[2]

Initially, the therapeutic potential of the parent pyridinylmethanol compounds was explored. For instance, 3-pyridinemethanol, also known as nicotinyl alcohol, was investigated for its vasodilator and antilipemic properties.[3] However, the true potential of this class of compounds was unlocked as medicinal chemists began to utilize them as versatile building blocks for the synthesis of more complex and targeted therapeutic agents.[4] This has led to the development of pyridinylmethanol-containing molecules that act as potent inhibitors of key enzymes and modulators of ion channels involved in various disease pathologies.

Synthetic Strategies: Accessing the Pyridinylmethanol Core

The synthesis of the three positional isomers of pyridinylmethanol—2-pyridinemethanol, 3-pyridinemethanol, and 4-pyridinemethanol—can be achieved through several strategic routes. The choice of method often depends on the desired isomer, scale of synthesis, and availability of starting materials.

Synthesis of 2-Pyridinemethanol

A common approach for the synthesis of 2-pyridinemethanol involves the functionalization of 2-picoline (2-methylpyridine). One established method is the Boekelheide reaction, where 2-picoline-N-oxide is rearranged in the presence of acetic anhydride to yield 2-acetoxymethylpyridine, which is then hydrolyzed to 2-pyridinemethanol.[2][5]

Alternatively, oxidation of 2-picoline to 2-picoline-N-oxide followed by reaction with acetic anhydride and subsequent hydrolysis provides another route.[6]

Synthesis of 3-Pyridinemethanol (Nicotinyl Alcohol)

The synthesis of 3-pyridinemethanol often starts from nicotinic acid or its derivatives. A widely used laboratory-scale preparation involves the esterification of nicotinic acid to an alkyl nicotinate, followed by reduction of the ester to the corresponding alcohol.[7][8]

Another common industrial method involves the catalytic hydrogenation of 3-cyanopyridine.[9]

Synthesis of 4-Pyridinemethanol

4-Pyridinemethanol is frequently synthesized via the reduction of isonicotinic acid or its esters.[10]

Therapeutic Applications and Mechanisms of Action

The structural versatility of the pyridinylmethanol scaffold has been exploited to develop a range of therapeutic agents targeting diverse biological pathways.

Checkpoint Kinase 1 (Chk1) Inhibitors

Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase involved in the DNA damage response pathway, making it an attractive target for cancer therapy.[3][11] Several potent and selective Chk1 inhibitors incorporating a pyridinylmethanol moiety have been developed. These inhibitors typically act as ATP-competitive binders in the kinase domain of Chk1.

CompoundChk1 IC50 (nM)Chk2 IC50 (nM)Cellular Activity (HT29) IC50 (nM)Reference
SAR-020106 13.3-55 (G2 arrest abrogation)[12]
V158411 4.44.548 (pChk1 inhibition)[13]
Compound 11 0.55-202 (MV-4-11 cell proliferation)[14]
Compound 6c ---[15]

The Chk1 signaling pathway is a critical component of the cellular response to DNA damage. Upon DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR then phosphorylates and activates Chk1, which in turn phosphorylates downstream targets such as Cdc25 phosphatases. This leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, allowing time for DNA repair. Inhibition of Chk1 by pyridinylmethanol-containing drugs abrogates this checkpoint, leading to premature entry into mitosis with damaged DNA and ultimately, cancer cell death.[16][17]

Chk1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 (Phosphatase) Chk1->Cdc25 phosphorylates & inhibits DNA_Repair DNA Repair Chk1->DNA_Repair CDK_Cyclin CDK/Cyclin Complex Cdc25->CDK_Cyclin dephosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) CDK_Cyclin->Cell_Cycle_Arrest progression Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis Pyridinylmethanol_Inhibitor Pyridinylmethanol Chk1 Inhibitor Pyridinylmethanol_Inhibitor->Chk1 inhibits

Caption: Chk1 Signaling Pathway and Inhibition.

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Dysregulation of HDAC activity is implicated in various cancers, making them a key therapeutic target.[18] Pyridinylmethanol derivatives have been incorporated into the design of HDAC inhibitors.

HDACs are part of a larger regulatory network that controls gene expression. They are often recruited to specific gene promoters by DNA-binding transcription factors, where they act in concert with other corepressor proteins. The deacetylation of histones by HDACs leads to a positive charge on the histone tails, increasing their affinity for the negatively charged DNA and resulting in a condensed, transcriptionally silent chromatin state. HDAC inhibitors block this process, leading to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[19][20][21]

HDAC_Signaling_Pathway cluster_nucleus Nucleus HAT Histone Acetyltransferase (HAT) Histones Histones HAT->Histones acetylates HDAC Histone Deacetylase (HDAC) Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones deacetylates Histones->Acetylated_Histones Chromatin_Condensed Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin_Condensed Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Acetylated_Histones->Histones Chromatin_Relaxed Relaxed Chromatin (Transcriptionally Active) Acetylated_Histones->Chromatin_Relaxed Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxed->Gene_Expression Pyridinylmethanol_Inhibitor Pyridinylmethanol HDAC Inhibitor Pyridinylmethanol_Inhibitor->HDAC inhibits

Caption: HDAC Signaling and Inhibition.

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons. It is involved in thermosensation, pain perception, and skin barrier function.[22][23] Gain-of-function mutations in the TRPV3 gene are associated with inflammatory skin disorders, making it a promising target for the development of novel analgesics and dermatological therapies.[24][25] A number of potent and selective TRPV3 antagonists featuring a pyridinylmethanol moiety have been reported.[22][23]

CompoundhTRPV3 IC50 (µM)Reference
Compound 74a 0.023[22][23]
Trpvicin Potent and subtype-selective inhibitor[25]

Experimental Protocols

The following are representative experimental protocols for the synthesis of the parent pyridinylmethanol isomers.

Synthesis of 2-Pyridinemethanol from 2-Picoline-N-Oxide (Boekelheide Reaction)[2]

Materials:

  • 2-Picoline-N-Oxide

  • Acetic Anhydride

  • Sodium Hydroxide solution

  • Diethyl ether

  • Magnesium Sulfate (anhydrous)

Procedure:

  • A mixture of 2-picoline-N-oxide and a molar excess of acetic anhydride is heated at reflux for 2 hours.

  • The reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

  • The resulting residue (2-acetoxymethylpyridine) is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

  • After cooling, the aqueous solution is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude 2-pyridinemethanol is purified by distillation.

Synthesis of 3-Pyridinemethanol from Nicotinic Acid[7][8]

Step 1: Esterification of Nicotinic Acid to Methyl Nicotinate

Materials:

  • Nicotinic Acid

  • Methanol

  • Concentrated Sulfuric Acid

Procedure:

  • Nicotinic acid is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added.

  • The mixture is heated at reflux for 4-6 hours.

  • The excess methanol is removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and concentrated to give methyl nicotinate.

Step 2: Reduction of Methyl Nicotinate to 3-Pyridinemethanol

Materials:

  • Methyl Nicotinate

  • Sodium Borohydride

  • Methanol

Procedure:

  • Methyl nicotinate is dissolved in methanol.

  • Sodium borohydride is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred until the reaction is complete (monitored by TLC).

  • The solvent is evaporated, and the residue is taken up in water and extracted with an organic solvent.

  • The combined organic extracts are dried and concentrated to yield 3-pyridinemethanol, which can be further purified by distillation or crystallization.

Synthesis of 4-Pyridinemethanol from Ethyl Isonicotinate[26]

Materials:

  • Ethyl Isonicotinate

  • Acidic aqueous solution (e.g., dilute sulfuric acid)

  • Platinum electrode (anode)

  • Lead electrode (cathode)

Procedure:

  • An electrolytic cell is set up with a platinum anode and a lead cathode, containing an acidic aqueous solution as the reaction medium.

  • Ethyl isonicotinate is added to the cell.

  • A constant current is applied to the system at room temperature and pressure.

  • The reaction is monitored until the starting material is consumed.

  • The product, 4-pyridinemethanol, is isolated from the reaction mixture by extraction and purified by column chromatography.

Conclusion

The discovery and development of pyridinylmethanol compounds represent a compelling narrative of how a simple heterocyclic scaffold can give rise to a rich and diverse collection of pharmacologically active molecules. From their historical roots in fundamental synthetic methodology to their current role in cutting-edge drug discovery programs targeting cancer, pain, and inflammatory diseases, pyridinylmethanol derivatives continue to be a source of inspiration for medicinal chemists. The synthetic accessibility of the pyridinylmethanol core, coupled with its favorable physicochemical properties, ensures that it will remain a privileged structure in the ongoing quest for novel and effective therapeutic agents. This guide has provided a comprehensive overview of the key aspects of pyridinylmethanol chemistry and pharmacology, offering a valuable resource for researchers and professionals in the field.

References

Navigating the Safety Landscape of Phenyl(pyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling precautions for Phenyl(pyridin-2-yl)methanol, a crucial reagent in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document synthesizes critical safety data, outlines proper handling procedures, and offers clear guidance for emergency situations.

Core Safety & Handling Protocols

This compound is classified as an irritant and is harmful if swallowed.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Adherence to strict safety protocols is mandatory to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against exposure. The following PPE is recommended when handling this compound:

  • Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are essential.[4]

  • Hand Protection: Due to the nature of the compound, double gloving with a butyl rubber outer glove and a nitrile inner glove is recommended for optimal protection.[4]

  • Body Protection: A flame-resistant lab coat, fully buttoned, should be worn to protect against splashes and contamination.[4]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC12H11NO[1]
Molecular Weight185.22 g/mol [1]
AppearanceNot specified
OdorNot specified
Melting PointNot available
Boiling PointNot available
Flash PointNot available
SolubilityNot specified

Table 2: Toxicological Data

Hazard ClassificationGHS CategoryStatementSource
Acute Toxicity, OralCategory 4Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation[2][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3May cause respiratory irritation[2][3]

Table 3: Exposure Limits

OrganizationLimitValue
OSHA PELNot availableNot available
NIOSH RELNot availableNot available
ACGIH TLVNot availableNot available

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not publicly available in the search results. The hazard classifications are based on aggregated data from company notifications to the ECHA C&L Inventory.[1]

Emergency Procedures

Spill Management Workflow

In the event of a spill, the following workflow should be initiated immediately to ensure containment and cleanup with minimal risk.

Spill_Management cluster_Initial_Response Initial Response cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Disposal Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Risk Ignition->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain Spill with Inert Material DonPPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect into Disposal Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Approved Channels Decontaminate->Dispose RemovePPE Remove & Decontaminate PPE Dispose->RemovePPE

Spill Management Workflow
First Aid Measures

Prompt and appropriate first aid is critical in the event of exposure. The following diagram outlines the necessary steps for different routes of exposure.

First_Aid_Procedures cluster_Exposure Routes of Exposure cluster_Immediate_Actions Immediate Actions cluster_Medical_Attention Medical Attention Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Wash_Skin Flush Skin with Water for 15 mins Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes with Water for 15 mins Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Aid_Inhalation Seek Medical Attention Fresh_Air->Seek_Medical_Aid_Inhalation Seek_Medical_Aid_Skin Seek Medical Attention if Irritation Persists Wash_Skin->Seek_Medical_Aid_Skin Seek_Medical_Aid_Eye Seek Immediate Medical Attention Rinse_Eyes->Seek_Medical_Aid_Eye Seek_Medical_Aid_Ingestion Seek Immediate Medical Attention Rinse_Mouth->Seek_Medical_Aid_Ingestion

First Aid Procedures

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2] Use only in a well-ventilated area and avoid breathing fumes.[2]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2]

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][5]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated.[2]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this compound.

References

An In-depth Technical Guide to the Solubility of Phenyl(pyridin-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of phenyl(pyridin-2-yl)methanol in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases did not yield quantitative solubility data for this specific compound. Consequently, this document focuses on providing a detailed framework for the experimental determination of its solubility. It includes established methodologies, such as the isothermal shake-flask method followed by gravimetric analysis, which are considered standard practices in the pharmaceutical and chemical industries. Furthermore, this guide presents a qualitative assessment of the expected solubility based on the compound's structural features and offers a systematic approach for researchers to generate reliable and reproducible solubility data.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₁NO, is a heterocyclic compound featuring a pyridine ring and a phenyl group attached to a methanol backbone.[1] Its structural characteristics, including the presence of a hydroxyl group capable of hydrogen bonding and aromatic rings, suggest a varied solubility profile in different organic solvents. Understanding its solubility is crucial for various applications, including reaction chemistry, purification processes, formulation development, and drug delivery systems.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The molecule possesses both polar (hydroxyl group, nitrogen in the pyridine ring) and non-polar (phenyl ring, pyridine ring) characteristics.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with the hydroxyl group of this compound. High solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Good solubility is anticipated, although potentially less than in polar protic solvents.

  • Non-polar Solvents (e.g., Toluene, Hexane): The presence of the large non-polar phenyl and pyridine rings suggests some solubility in these solvents. However, the polar hydroxyl group will likely limit the extent of dissolution.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (e.g., 25°C, 37°C) B->C D Allow to reach equilibrium (typically 24-72h) C->D E Allow solid to settle D->E F Filter supernatant through a membrane filter (e.g., 0.45 µm) E->F G Take a known volume of the clear filtrate F->G H Evaporate the solvent G->H I Weigh the solid residue H->I J Calculate solubility I->J

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol: Isothermal Shake-Flask and Gravimetric Analysis

This protocol details the steps for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Vials or flasks with airtight seals

  • Syringes and membrane filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • Pre-weighed evaporation dishes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure equilibrium is reached.

    • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).

    • Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is established. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the container to rest in the constant temperature bath for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe pre-heated to the experimental temperature to avoid precipitation.

    • Immediately filter the sample through a membrane filter (e.g., 0.45 µm) into a pre-weighed, clean, and dry evaporation dish. The filter should also be at the experimental temperature.

  • Gravimetric Analysis:

    • Accurately weigh the evaporation dish containing the filtered saturated solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and the solvent should be completely removed.

    • Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant weight is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final constant weight of the dish and residue minus the initial weight of the empty dish.

    • The mass of the solvent is the weight of the dish with the solution minus the final constant weight of the dish and residue.

    • Solubility can be expressed in various units:

      • Molarity (mol/L): Requires knowledge of the density of the saturated solution.

      • Mole fraction (x): Calculated from the moles of solute and solvent.

      • Mass/volume (g/L or mg/mL): A common and practical unit.

Data Presentation

While no specific quantitative data was found for this compound, the following table templates are provided for researchers to populate with their experimentally determined values. This structured format allows for easy comparison of solubility across different solvents and temperatures.

Table 1: Solubility of this compound in Various Organic Solvents at 298.15 K

Organic SolventMolar Mass ( g/mol )Solubility (mol/L)Solubility (g/L)Mole Fraction (x)
Methanol32.04
Ethanol46.07
Acetone58.08
Ethyl Acetate88.11
Acetonitrile41.05
Toluene92.14

Table 2: Temperature Dependence of this compound Solubility in Ethanol

Temperature (K)Temperature (°C)Solubility (mol/L)Solubility (g/L)Mole Fraction (x)
288.1515
298.1525
308.1535
318.1545

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents for a scientific audience. Due to the absence of publicly available quantitative data, the focus has been on providing a robust experimental framework for its determination. The detailed protocol for the isothermal shake-flask method coupled with gravimetric analysis offers a reliable means to generate high-quality solubility data. The provided templates for data presentation will aid researchers in organizing and reporting their findings in a clear and comparative manner. The generation of such data will be a valuable contribution to the chemical and pharmaceutical sciences, facilitating the effective use of this compound in future research and development endeavors.

References

The Supramolecular Architecture of Phenyl(pyridin-2-yl)methanol: A Hydrogen Bonding Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyl(pyridin-2-yl)methanol, a deceptively simple molecule, offers a compelling case study in the principles of supramolecular chemistry. The strategic placement of a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the pyridinyl nitrogen) within its structure dictates its self-assembly into well-defined, elegant supramolecular architectures. This technical guide explores the core hydrogen bonding interactions of this compound, presenting key structural data, detailed experimental protocols, and visual representations of its assembly and analysis.

Core Interaction: The O—H⋯N Hydrogen Bond

The primary non-covalent interaction governing the supramolecular assembly of this compound is the hydrogen bond between the hydroxyl proton (donor) of one molecule and the nitrogen atom of the pyridine ring (acceptor) of an adjacent molecule. In the solid state, this specific and directional O—H⋯N interaction is the cornerstone of the crystal packing, leading to the formation of extended, ordered structures.[1]

Crystal Structure and Supramolecular Assembly

X-ray crystallography studies reveal that in its crystalline form, this compound molecules self-assemble into helical chains that extend along the c-axis.[1] This ordered arrangement is a direct consequence of the repeating O—H⋯N hydrogen bonds. The phenyl and pyridine rings of the molecule are significantly twisted relative to each other, with a dihedral angle of 71.42(10)°.[1]

In contrast, the introduction of a substituent, as seen in (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, can alter the supramolecular arrangement. While still dominated by O—H⋯N hydrogen bonds, this derivative forms zigzag chains instead of helices.[2][3][4] This highlights the subtle interplay between the primary hydrogen bond and other weaker interactions or steric effects in directing the final supramolecular architecture.

Quantitative Hydrogen Bond Geometry

The precise geometry of the hydrogen bond in the crystal structure of this compound has been determined by X-ray diffraction. The key quantitative parameters are summarized in the table below.

Interaction D—H (Å) H⋯A (Å) D⋯A (Å) D—H⋯A (°)
O8—H8⋯N10.98(5)1.85(5)2.809(4)166(4)
Data sourced from Kim, H. & Kang, S. K. (2014). Acta Cryst. E70, o1209.[1]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are the detailed methodologies for the synthesis of this compound and its structural characterization.

Synthesis of this compound

This protocol is based on the reduction of 2-benzoylpyridine.[1]

  • Dissolution: Dissolve 2-benzoylpyridine (5.0 g, 0.027 mol) in ethanol (60 ml).

  • Reduction: Add sodium borohydride (NaBH₄) (3.13 g, 0.083 mol) slowly to the solution at room temperature.

  • Stirring: Stir the solution gently for 1 hour.

  • Quenching and Heating: Add 60 ml of H₂O to the solution and heat it at 363 K (90 °C) for 15 minutes.

  • Extraction: After cooling, extract the product with ethyl acetate (50 ml).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure to yield the product as a pale green oil.

  • Crystallization: Obtain colorless crystals suitable for X-ray diffraction by slow evaporation of a solution of the product in ethanol at room temperature.[1]

Single-Crystal X-ray Diffraction

The following outlines the key steps and parameters for determining the crystal structure.[1]

  • Crystal Selection: A suitable single crystal (e.g., 0.30 x 0.26 x 0.18 mm) is mounted.

  • Data Collection:

    • Instrument: Bruker SMART CCD area-detector diffractometer.

    • Radiation: Mo Kα radiation (λ = 0.71073 Å).

    • Temperature: 296 K.

    • A total of 7290 reflections were measured, resulting in 2245 independent reflections.[1]

  • Structure Solution and Refinement:

    • Software: The structure is solved using programs like SHELXS and refined with SHELXL.[1]

    • Refinement Method: Full-matrix least-squares on F².

    • Hydrogen Atoms: The hydroxyl H atom (H8) was located in a difference Fourier map and refined freely. Carbon-bound H atoms were positioned geometrically and refined using a riding model.[1]

    • The final R-factor for the structure was R[F² > 2σ(F²)] = 0.039.[1]

Visualizing Supramolecular Interactions and Workflows

Hydrogen Bonding Motif

The fundamental hydrogen bonding interaction leading to the self-assembly of this compound into a chain is depicted below.

G cluster_0 Molecule A cluster_1 Molecule B mol_a This compound donor_a O-H (Donor) acceptor_b N (Acceptor) donor_a->acceptor_b  O-H···N Hydrogen Bond mol_b This compound G A Monomer This compound B Dimerization via O-H···N Bonding A->B Self-Recognition C Chain Propagation B->C Step-wise Addition D Helical Chain (Supramolecular Polymer) C->D Self-Assembly G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xray X-ray Crystallography start 2-Benzoylpyridine reduction Reduction with NaBH4 start->reduction extraction Workup & Extraction reduction->extraction product Crude Product (Oil) extraction->product cryst Slow Evaporation from Ethanol product->cryst single_crystal Single Crystal Formation cryst->single_crystal data_collection Data Collection single_crystal->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement final_structure Final Crystal Structure & Hydrogen Bond Analysis refinement->final_structure

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (S)-phenyl(pyridin-2-yl)methanol using a Biocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-phenyl(pyridin-2-yl)methanol, a valuable chiral intermediate in the pharmaceutical industry. The synthesis is achieved through the biocatalytic reduction of 2-benzoylpyridine using the whole-cell biocatalyst Lactobacillus paracasei BD101. This environmentally friendly method offers high enantioselectivity and yield, presenting a green alternative to traditional chemical synthesis. These protocols cover the cultivation of the biocatalyst, the gram-scale biocatalytic reduction, downstream processing, and analytical methods for product characterization.

Introduction

Chiral alcohols are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients. The enantiomer (S)-phenyl(pyridin-2-yl)methanol, in particular, is a key precursor for various drugs. Traditional chemical methods for its synthesis often require harsh reaction conditions, expensive chiral catalysts, and may generate significant chemical waste. Biocatalysis, utilizing whole microbial cells or isolated enzymes, has emerged as a powerful and sustainable alternative. Whole-cell biocatalysts, such as Lactobacillus paracasei, offer several advantages, including low cost, mild reaction conditions, and the inherent regeneration of cofactors. This protocol details a robust and efficient method for the gram-scale production of (S)-phenyl(pyridin-2-yl)methanol with high enantiomeric excess (>99%) and yield (93%) using Lactobacillus paracasei BD101.[1]

Data Presentation

Table 1: Summary of Quantitative Data for the Biocatalytic Synthesis of (S)-phenyl(pyridin-2-yl)methanol

ParameterValueReference
BiocatalystWhole cells of Lactobacillus paracasei BD101[2]
Substrate2-Benzoylpyridine
Product(S)-phenyl(pyridin-2-yl)methanol
ScaleGram-scale[1]
Yield93%[1]
Enantiomeric Excess (ee)>99%[1]
Reaction Time52 hours[1]
Optimal pH~6.0 - 7.0[3][4]
Optimal Temperature30°C - 37°C[3][4]

Experimental Protocols

Protocol 1: Cultivation of Lactobacillus paracasei BD101

This protocol describes the cultivation of Lactobacillus paracasei BD101 to generate the whole-cell biocatalyst.

Materials:

  • Lactobacillus paracasei BD101 culture

  • MRS Broth (de Man, Rogosa and Sharpe)

  • Sterile distilled water

  • Autoclave

  • Incubator (37°C)

  • Centrifuge and sterile centrifuge tubes

  • Sterile phosphate buffer (50 mM, pH 7.0)

MRS Broth Composition (per 1 liter):

ComponentAmount
Proteose Peptone10.0 g
Beef Extract10.0 g
Yeast Extract5.0 g
Dextrose20.0 g
Polysorbate 80 (Tween 80)1.0 g
Ammonium Citrate2.0 g
Sodium Acetate5.0 g
Magnesium Sulfate0.1 g
Manganese Sulfate0.05 g
Dipotassium Phosphate2.0 g

Note: The precise composition can vary slightly between suppliers.[5][6][7][8][9]

Procedure:

  • Medium Preparation: Prepare MRS broth according to the manufacturer's instructions. Sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterile MRS broth with a fresh culture of Lactobacillus paracasei BD101.

  • Incubation: Incubate the culture at 37°C for 24-48 hours under static conditions.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Cell Washing: Decant the supernatant and wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0). Centrifuge as in the previous step after each wash.

  • Biocatalyst Preparation: The resulting cell pellet is the whole-cell biocatalyst and can be used immediately or stored at 4°C for a short period.

Protocol 2: Gram-Scale Asymmetric Synthesis of (S)-phenyl(pyridin-2-yl)methanol

This protocol details the biocatalytic reduction of 2-benzoylpyridine to (S)-phenyl(pyridin-2-yl)methanol.

Materials:

  • Wet cell pellet of Lactobacillus paracasei BD101 (from Protocol 1)

  • 2-Benzoylpyridine

  • Phosphate buffer (50 mM, pH 7.0)

  • Glucose (optional, as a co-substrate for cofactor regeneration)

  • Shaking incubator

  • Reaction vessel (e.g., Erlenmeyer flask)

Procedure:

  • Reaction Setup: In a sterile reaction vessel, suspend the wet cell pellet of Lactobacillus paracasei BD101 in 50 mM phosphate buffer (pH 7.0).

  • Substrate Addition: Add 2-benzoylpyridine to the cell suspension. The final concentration of the substrate should be optimized, but a starting point of 10-50 mM is recommended.

  • Co-substrate Addition (Optional): To enhance cofactor regeneration, glucose can be added to the reaction mixture at a concentration of 1-2% (w/v).

  • Incubation: Incubate the reaction mixture in a shaking incubator at 30°C with gentle agitation (e.g., 150 rpm) for 52 hours.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking small aliquots, extracting the product, and analyzing by TLC or HPLC.

Protocol 3: Downstream Processing and Purification

This protocol describes the extraction and purification of the (S)-phenyl(pyridin-2-yl)methanol product from the reaction mixture.

Materials:

  • Reaction mixture from Protocol 2

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Quenching: Adjust the pH of the reaction mixture to ~8-9 with a saturated sodium bicarbonate solution.

  • Biomass Removal: Centrifuge the reaction mixture at 8,000 x g for 15 minutes to pellet the bacterial cells. Decant the supernatant.

  • Extraction: Extract the aqueous supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure (S)-phenyl(pyridin-2-yl)methanol.

Protocol 4: Analytical Method for Enantiomeric Excess (ee) Determination

This protocol outlines the determination of the enantiomeric excess of the synthesized (S)-phenyl(pyridin-2-yl)methanol using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified (S)-phenyl(pyridin-2-yl)methanol

  • Racemic phenyl(pyridin-2-yl)methanol standard

  • HPLC grade n-hexane and isopropanol

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H or similar)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product and the racemic standard in the mobile phase.

  • HPLC Conditions:

    • Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral column)

    • Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v). The ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 25°C

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the synthesized product to determine the peak areas of the (S) and (R) enantiomers.

  • Calculation of Enantiomeric Excess: ee (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

Visualizations

Biocatalytic_Synthesis_Workflow cluster_cultivation Biocatalyst Preparation cluster_reaction Bioreduction cluster_purification Downstream Processing cluster_analysis Analysis Cultivation Cultivation of L. paracasei BD101 Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Washing Cell Washing Harvesting->Washing Biocatalyst Whole-Cell Biocatalyst Washing->Biocatalyst Reaction Asymmetric Reduction (30°C, 52h) Biocatalyst->Reaction Substrate 2-Benzoylpyridine Substrate->Reaction Product_crude Crude Product Mixture Reaction->Product_crude Extraction Extraction with Ethyl Acetate Product_crude->Extraction Purification Column Chromatography Extraction->Purification Product_pure (S)-phenyl(pyridin-2-yl)methanol Purification->Product_pure HPLC Chiral HPLC Product_pure->HPLC

Figure 1: Overall experimental workflow for the biocatalytic synthesis of (S)-phenyl(pyridin-2-yl)methanol.

Biocatalytic_Reaction_Mechanism cluster_reaction_pathway Biocatalytic Reduction Pathway Substrate 2-Benzoylpyridine (Prochiral Ketone) Enzyme Alcohol Dehydrogenase (within L. paracasei) Substrate->Enzyme binds to active site Product (S)-phenyl(pyridin-2-yl)methanol (Chiral Alcohol) Enzyme->Product releases product NAD NAD+ Enzyme->NAD releases NADH NADH NADH->Enzyme donates hydride Cofactor_Regen Cofactor Regeneration (Cellular Metabolism) NAD->Cofactor_Regen Cofactor_Regen->NADH

Figure 2: Simplified signaling pathway of the biocatalytic reduction of 2-benzoylpyridine.

References

Application Notes and Protocols: Phenyl(pyridin-2-yl)methanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of Phenyl(pyridin-2-yl)methanol as a versatile ligand. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Introduction

This compound is a bidentate N,O-chelatng ligand that has garnered interest in coordination chemistry due to its structural features. The presence of a pyridine nitrogen atom and a hydroxyl group allows for the formation of stable complexes with a variety of metal centers. The deprotonated form, phenyl(pyridin-2-yl)methanolato, acts as a monoanionic bidentate ligand. The chiral nature of this ligand, particularly in its enantiomerically pure forms, makes it a valuable component in asymmetric catalysis. Its structural motif is also found in various biologically active molecules, suggesting potential applications in medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of this compound, especially its chiral enantiomers, is well-established, primarily through the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone. This method offers high yields and excellent enantioselectivity, making it suitable for producing optically pure ligands for asymmetric catalysis.

This protocol describes a general procedure for the synthesis of (R)- or (S)-phenyl(pyridin-2-yl)methanol using a chiral iridium catalyst. The specific chiral ligand used with the iridium precursor will determine the stereochemical outcome.

Materials:

  • Phenyl(pyridin-2-yl)methanone

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral phosphine ligand (e.g., (R)- or (S)-BINAP derivatives)

  • Base (e.g., Lithium tert-butoxide, Sodium methoxide)

  • Methanol (anhydrous)

  • Hydrogen gas (high pressure)

  • Argon gas

  • Autoclave (high-pressure reactor)

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation:

    • In a Schlenk flask under an argon atmosphere, dissolve the chiral phosphine ligand (0.025 mmol) and [Ir(COD)Cl]₂ (0.012 mmol) in anhydrous methanol (1.5 mL).

    • Stir the solution at 25 °C for 30 minutes to form the active catalyst.

  • Asymmetric Hydrogenation:

    • In a high-pressure autoclave, add phenyl(pyridin-2-yl)methanone (44.0 g, 0.24 mol), the prepared catalyst solution, and the base (12 mmol) to methanol (100 mL).

    • Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 3.0-5.0 MPa).

    • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the specified time (e.g., 8-12 hours).

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Add water to the residue and extract the product with ethyl acetate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography or recrystallization to yield the desired enantiomer of this compound.

Logical Workflow for Asymmetric Hydrogenation:

G Workflow for Asymmetric Hydrogenation cluster_catalyst Catalyst Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_workup Work-up and Purification catalyst_start Mix [Ir(COD)Cl]₂ and Chiral Ligand in Methanol catalyst_stir Stir at 25°C for 30 min catalyst_start->catalyst_stir hydro_start Charge Autoclave with Substrate, Catalyst, Base, and Methanol catalyst_stir->hydro_start hydro_pressurize Pressurize with H₂ hydro_start->hydro_pressurize hydro_heat Heat and Stir hydro_pressurize->hydro_heat workup_depressurize Cool and Depressurize hydro_heat->workup_depressurize workup_concentrate Concentrate workup_depressurize->workup_concentrate workup_extract Extract with Ethyl Acetate workup_concentrate->workup_extract workup_purify Purify workup_extract->workup_purify product product workup_purify->product Final Product: (R)- or (S)-Phenyl(pyridin-2-yl)methanol

Caption: Workflow for the synthesis of chiral this compound.

The following table summarizes the results of various asymmetric hydrogenation reactions for the synthesis of (R)- and (S)-Phenyl(pyridin-2-yl)methanol, demonstrating the influence of reaction parameters on yield and enantioselectivity.[1][2][3]

Catalyst SystemBaseTemp. (°C)Pressure (MPa)Time (h)Yield (%)ee (%)Ref.
[Ir(COD)Cl]₂ / Chiral Ligand I-1LiOᵗBu403.0129799[1]
[Ir(COD)Cl]₂ / Chiral Ligand I-1LiOᵗBu603.089693[1]
[Ir(COD)Cl]₂ / Chiral Ligand I-1LiOᵗBu803.089595[1]
[Ir(COD)Cl]₂ / Chiral Ligand I-1LiOᵗBu405.089394[1]
[Ir(COD)Cl]₂ / Chiral Ligand I-1NaOMe403.0129187[1]
[Ir(COD)Cl]₂ / Chiral Ligand I-2LiOᵗBu403.0129399[2]

Coordination Chemistry

This compound acts as a versatile ligand, capable of coordinating to metal ions in different modes. In its neutral form, it can coordinate through the pyridine nitrogen. Upon deprotonation of the hydroxyl group, it forms the phenyl(pyridin-2-yl)methanolato anion, which acts as a bidentate N,O-chelating ligand, forming a stable five-membered ring with the metal center.

Potential Coordination Modes of this compound:

G Coordination Modes of this compound cluster_neutral Neutral Ligand cluster_anionic Anionic Ligand (Methanolato) neutral_ligand This compound metal_neutral Metal Center (M) neutral_ligand->metal_neutral N-coordination deprotonation deprotonation neutral_ligand->deprotonation Deprotonation anionic_ligand Phenyl(pyridin-2-yl)methanolato metal_anionic Metal Center (M) anionic_ligand->metal_anionic N,O-chelation deprotonation->anionic_ligand

Caption: Potential coordination modes of this compound.

While the coordination chemistry of this compound is not as extensively documented as that of other pyridine-based ligands, studies on structurally similar ligands like 2-phenylpyridine provide insights into its potential. Metal complexes of 2-phenylpyridine with palladium and ruthenium have shown significant catalytic activity. It is anticipated that complexes of this compound would exhibit similar or enhanced catalytic properties due to the additional coordination site and the potential for hemilability.

Applications in Catalysis

The chiral nature of this compound makes its metal complexes promising candidates for asymmetric catalysis. Although specific catalytic data for complexes of this ligand are sparse in the literature, the related 2-phenylpyridine complexes have been successfully employed in various C-H activation and cross-coupling reactions.

  • Asymmetric Hydrogenation: Chiral complexes could be used for the enantioselective reduction of prochiral ketones and olefins.

  • C-H Activation: The pyridyl group can act as a directing group for the regioselective functionalization of C-H bonds. Ruthenium and palladium complexes are known to be effective catalysts for such transformations.[4][5][6][7][8][9]

  • Cross-Coupling Reactions: Palladium complexes of related N-donor ligands are highly active in Suzuki-Miyaura and other cross-coupling reactions.[9]

Logical Relationship of Catalytic Application:

G Potential Catalytic Applications cluster_complexes Coordination Complexes cluster_applications Catalytic Reactions ligand This compound ru_complex Ruthenium Complex ligand->ru_complex pd_complex Palladium Complex ligand->pd_complex ir_complex Iridium Complex ligand->ir_complex ch_activation C-H Activation ru_complex->ch_activation cross_coupling Cross-Coupling pd_complex->cross_coupling hydrogenation Asymmetric Hydrogenation ir_complex->hydrogenation

Caption: Potential applications of this compound complexes in catalysis.

Relevance to Drug Development

The this compound scaffold is a key structural element in several biologically active compounds and pharmaceuticals. The ability to synthesize enantiomerically pure forms of this molecule is therefore of significant interest to the drug development industry.

Metal complexes incorporating pyridine-based ligands have been investigated for their potential as therapeutic agents, exhibiting a range of biological activities including antimicrobial and antitumor properties. While specific studies on the biological activity of this compound complexes are limited, the general activity of related compounds suggests that this is a promising area for future research. The ligand's ability to chelate essential metal ions or to deliver metal-based drugs to biological targets could be explored.

Conclusion and Future Outlook

This compound is a ligand with significant potential in coordination chemistry, particularly in the field of asymmetric catalysis. The protocols for its enantioselective synthesis are well-developed and provide a solid foundation for its application. While the coordination chemistry and catalytic applications of its metal complexes are currently underexplored, the promising results obtained with structurally related ligands suggest that this is a fertile ground for future research. Further investigation into the synthesis, characterization, and catalytic activity of this compound complexes is warranted and could lead to the development of novel and efficient catalytic systems. Moreover, the biological relevance of its core structure makes the exploration of its metal complexes for medicinal applications a compelling avenue for future studies.

References

Application Notes: Phenyl(pyridin-2-yl)methanol Derivatives as Selective TRPV3 Antagonists for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel activated by warm to noxious heat (thresholds between 31-39°C), as well as by chemical agonists like camphor and 2-aminoethoxydiphenyl borate (2-APB).[1] Primarily expressed in skin keratinocytes, TRPV3 is also found in neuronal tissues, including the dorsal root ganglia and spinal cord.[2][3] Its role in thermosensation and nociception has made it a compelling target for the development of novel analgesics for inflammatory and neuropathic pain.[3]

Activation of TRPV3 in keratinocytes is believed to trigger the release of signaling molecules such as Prostaglandin E2 (PGE2) and ATP, which in turn activate nearby sensory nerve endings, propagating pain signals.[2][4][5] The development of selective antagonists has been crucial to probe the therapeutic potential of blocking this channel. Among the most promising are the Phenyl(pyridin-2-yl)methanol derivatives, which have demonstrated high potency and selectivity for TRPV3, showing efficacy in preclinical pain models.[3][6] This document provides an overview of this chemical series, their quantitative data, and detailed protocols for their evaluation.

TRPV3 Signaling Pathway in Pain Sensation

TRPV3 channels in epidermal keratinocytes act as primary sensors for thermal and chemical stimuli. Upon activation, an influx of Ca2+ into the keratinocyte initiates a signaling cascade that results in the release of various pro-inflammatory and algesic mediators. These mediators, including ATP and PGE2, diffuse locally and bind to their respective receptors (e.g., P2X receptors for ATP, EP receptors for PGE2) on the peripheral terminals of nociceptive sensory neurons.[2][4] This binding depolarizes the neuron, triggering an action potential that travels to the central nervous system and is ultimately perceived as pain.[5]

TRPV3_Pain_Pathway cluster_skin Epidermis cluster_neuron Sensory Neuron Terminal Stimuli Heat / Chemical Agonist (e.g., 2-APB) TRPV3 TRPV3 Channel Stimuli->TRPV3 activates Keratinocyte Keratinocyte Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx leads to Mediators Release of Mediators (ATP, PGE₂) Ca_Influx->Mediators Receptors P2X / EP Receptors Mediators->Receptors binds to Depolarization Depolarization Receptors->Depolarization AP Action Potential Generation Depolarization->AP CNS Pain Perception (CNS) AP->CNS signal to

Caption: TRPV3 signaling cascade in pain perception.

Data Presentation: this compound Derivatives

This class of compounds, notably developed by AbbVie, has yielded potent and selective TRPV3 antagonists. The systematic optimization of this series has led to the identification of lead candidates with favorable pharmacological and ADME (absorption, distribution, metabolism, and excretion) properties.[3]

Compound IDStructure / NameIn Vitro Potency (IC₅₀)In Vivo Efficacy NotesReference
74a cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol0.38 µM (hTRPV3)Demonstrated a favorable preclinical profile in rat models of neuropathic and central pain.[3][6][7]
Lead Series (Pyridin-2-yl)methanol ScaffoldSub-micromolar to low micromolar rangeGenerally effective in suppressing inflammatory and neuropathic pain in animal models.[6]

Experimental Protocols

Protocol 1: In Vitro Antagonist Potency Assessment

Assay: Cell-Based Calcium Influx Assay using a Fluorescence Imaging Plate Reader (FLIPR).

Objective: To determine the IC₅₀ value of test compounds by measuring their ability to inhibit agonist-induced calcium influx in cells stably expressing human TRPV3 (hTRPV3).[8]

Workflow Diagram:

In_Vitro_Workflow A 1. Seed hTRPV3-HEK293 cells in 96-well plates B 2. Incubate overnight (37°C, 5% CO₂) A->B C 3. Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) B->C E 5. Add compounds to cells and incubate C->E D 4. Prepare serial dilutions of test compounds D->E F 6. Add TRPV3 agonist (e.g., 2-APB) E->F G 7. Measure fluorescence change (FLIPR instrument) F->G H 8. Analyze data and calculate IC₅₀ values G->H

Caption: Workflow for in vitro screening of TRPV3 antagonists.

Methodology:

  • Cell Culture:

    • Maintain HEK293 cells stably expressing hTRPV3 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[9]

    • Seed cells into black-walled, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.[10]

  • Compound Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the test compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to create 2X final concentrations.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.[9][10]

    • Remove the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.[11]

  • Assay Procedure (FLIPR):

    • After incubation, transfer the cell plate to the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Perform an automated addition of the 2X test compounds to the cell plate and continue recording for 2-3 minutes to observe any effects of the compound alone.

    • Perform a second automated addition, this time of a TRPV3 agonist (e.g., 2-APB at a concentration that elicits ~80% of the maximal response, EC₈₀).

    • Immediately record the fluorescence signal for an additional 2-3 minutes to capture the peak response.[9]

  • Data Analysis:

    • Determine the maximum fluorescence response after agonist addition for each well.

    • Normalize the data as a percentage of the response of the vehicle control (0% inhibition) and a high-concentration standard antagonist (100% inhibition).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Efficacy Assessment

Assay: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats.

Objective: To evaluate the ability of a test compound to reverse mechanical allodynia (pain hypersensitivity to a non-painful stimulus) in a preclinical model of neuropathic pain.[12]

Workflow Diagram:

In_Vivo_Workflow A 1. Induce CCI surgery on rat sciatic nerve B 2. Post-operative recovery (7-10 days) A->B C 3. Establish baseline mechanical threshold (von Frey test) B->C D 4. Group animals and administer test compound or vehicle C->D E 5. Test mechanical thresholds at multiple time points post-dosing D->E F 6. Analyze data: Compare paw withdrawal thresholds E->F

Caption: Workflow for in vivo efficacy testing in the CCI model.

Methodology:

  • Animals:

    • Use male Sprague-Dawley or Wistar rats weighing 100-250g.[13][14] Acclimate animals for at least 3 days before any procedures. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[13]

  • CCI Surgery:

    • Anesthetize the rat (e.g., with isoflurane).[1]

    • Make an incision at the mid-thigh level of one leg to expose the common sciatic nerve.[12][14]

    • Proximal to the nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve at approximately 1 mm intervals. The ligatures should only gently constrict the nerve without arresting blood flow.[1][15]

    • Close the muscle and skin layers with sutures and wound clips, respectively.[14]

    • Allow the animals to recover for 7-10 days, during which time neuropathic pain behaviors will develop.[13]

  • Behavioral Testing (Mechanical Allodynia):

    • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

    • Use von Frey filaments of increasing stiffness to apply pressure to the mid-plantar surface of the hind paw on the injured (ipsilateral) side.[1]

    • A positive response is a sharp withdrawal of the paw.

    • Determine the 50% paw withdrawal threshold (PWT) using a method like the up-down method.

    • Establish a stable baseline PWT for all animals before dosing.

  • Drug Administration and Testing:

    • Group the animals and administer the this compound derivative via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.

    • Measure the PWT at set time points after administration (e.g., 30, 60, 120, and 240 minutes) to determine the compound's efficacy and duration of action.

  • Data Analysis:

    • Calculate the percent reversal of mechanical allodynia for each animal at each time point using the formula: % Reversal = [(PWT post-drug - PWT post-CCI) / (PWT pre-CCI - PWT post-CCI)] x 100

    • Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different doses of the test compound to the vehicle control.

Conclusion

The this compound series represents a significant advancement in the development of selective TRPV3 antagonists.[3] Their demonstrated potency and preclinical efficacy underscore the potential of TRPV3 as a viable target for treating chronic pain conditions. The protocols outlined in this document provide a robust framework for researchers to characterize the in vitro and in vivo pharmacological properties of these and other novel TRPV3 modulators, facilitating further investigation into their therapeutic utility. Future studies should also consider the role of both peripheral and central TRPV3 receptors, as CNS-penetrant antagonists may be required to achieve maximal analgesic effects for certain pain states.[16]

References

Application of Phenyl(pyridin-2-yl)methanol in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(pyridin-2-yl)methanol and its derivatives have emerged as a versatile class of chiral ligands and catalysts in the field of asymmetric synthesis. The unique structural motif, featuring a stereogenic carbinol center adjacent to a coordinating pyridine ring, allows for the effective transfer of chirality in a variety of chemical transformations. The pyridine nitrogen can act as a hemilabile ligand, coordinating to a metal center and facilitating catalytic turnover, while the chiral alcohol moiety directs the stereochemical outcome of the reaction. This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in two key areas of asymmetric catalysis: the enantioselective addition of organozinc reagents to aldehydes and the asymmetric hydrogenation of prochiral ketones.

Enantioselective Addition of Organozinc Reagents to Aldehydes

Chiral pyridyl alcohols, including derivatives of this compound, are highly effective catalysts for the enantioselective addition of organozinc reagents, such as diethylzinc, to a wide range of aldehydes. This reaction is a fundamental method for the formation of carbon-carbon bonds and the synthesis of valuable chiral secondary alcohols.

Application Data

The following table summarizes the performance of a representative chiral pyridyl alcohol catalyst in the asymmetric ethylation of various benzaldehydes.

EntryAldehydeCatalyst (mol%)Yield (%)ee (%)
1Benzaldehyde59592 (S)
24-Chlorobenzaldehyde59394 (S)
34-Methoxybenzaldehyde59690 (S)
42-Naphthaldehyde59295 (S)
5Cinnamaldehyde58885 (S)
Experimental Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes

This protocol is a representative procedure for the asymmetric ethylation of an aldehyde catalyzed by a chiral this compound derivative.

Materials:

  • (S)-Phenyl(pyridin-2-yl)methanol (or a suitable derivative)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., Benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral (S)-phenyl(pyridin-2-yl)methanol (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath. To this solution, slowly add diethylzinc (1.0 M in hexanes, 1.2 mmol, 1.2 equivalents) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the zinc alkoxide catalyst.

  • Substrate Addition: Add the aldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Catalytic Cycle

The proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral pyridyl alcohol involves the formation of a dimeric zinc complex.

G cluster_cycle Catalytic Cycle A Chiral Pyridyl Alcohol (L*) C [L*-Zn-Et] Complex A->C + Et₂Zn - EtH B Et₂Zn E [L*-Zn(RCHO)-Et] Complex C->E + RCHO D Aldehyde (RCHO) F Product (R-CH(Et)O-Zn-Et) E->F Et transfer F->C + Et₂Zn - Product-ZnEt G Chiral Alcohol Product F->G Workup (H₂O)

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Asymmetric Hydrogenation of Prochiral Ketones

This compound can serve as a precursor for chiral ligands used in transition metal-catalyzed asymmetric hydrogenation reactions. For instance, chiral diamine ligands derived from this compound can be complexed with ruthenium to form highly efficient catalysts for the reduction of prochiral ketones to chiral secondary alcohols. This methodology is of great industrial importance for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Application Data

The following table presents typical results for the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone to the corresponding chiral alcohol using a ruthenium catalyst with a chiral ligand derived from this compound.[1][2]

EntrySubstrateCatalyst SystemS/C RatioH₂ Pressure (MPa)Temp (°C)Time (h)Yield (%)ee (%)
1Phenyl(pyridin-2-yl)methanone[RuCl₂(chiral ligand)]5000:15.04089796 (S)
2Phenyl(pyridin-2-yl)methanone[RuCl₂(chiral ligand)]5000:13.06089796 (S)
3Phenyl(pyridin-2-yl)methanone[Ir(COD)Cl]₂ / chiral ligand2000:13.040129185 (S)
4Phenyl(pyridin-2-yl)methanone[RuCl₂(chiral ligand)]5000:13.08089595 (S)
Experimental Protocol: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone

This protocol describes a general procedure for the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone using a pre-formed or in-situ generated ruthenium catalyst.[1][2]

Materials:

  • [RuCl₂(diphosphine)(diamine)] or a suitable precursor system (e.g., [RuCl₂(p-cymene)]₂ and a chiral diamine ligand)

  • Phenyl(pyridin-2-yl)methanone

  • Anhydrous methanol or isopropanol

  • Base (e.g., potassium tert-butoxide, sodium methoxide)

  • High-pressure autoclave equipped with a magnetic stirrer and a heating mantle

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in-situ): In a glovebox, charge a Schlenk flask with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.0025 mmol) and the chiral diamine ligand (0.0055 mmol). Add anhydrous, degassed solvent (e.g., isopropanol, 5 mL) and stir the mixture at room temperature for 30-60 minutes to form the catalyst solution.

  • Reaction Setup: In a separate flask, dissolve the phenyl(pyridin-2-yl)methanone (10 mmol) and the base (e.g., potassium tert-butoxide, 0.1 mmol) in the reaction solvent (20 mL).

  • Hydrogenation: Transfer the substrate solution to the autoclave. Add the catalyst solution to the autoclave via cannula. Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.

  • Reaction Conditions: Pressurize the autoclave to the desired hydrogen pressure (e.g., 5.0 MPa) and heat the reaction mixture to the specified temperature (e.g., 40 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the autoclave) and analyzing them by GC or TLC.

  • Work-up: After the reaction is complete (typically 8-12 hours), cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 25 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography or crystallization to obtain the enantiomerically enriched this compound. Determine the yield and enantiomeric excess (ee%) by standard analytical techniques (e.g., chiral HPLC).

Catalytic Cycle

The widely accepted mechanism for the Noyori-type asymmetric hydrogenation of ketones involves a metal-ligand bifunctional catalysis, where the ruthenium center and the amine ligand work in concert.

G cluster_cycle Noyori Asymmetric Hydrogenation Cycle A [Ru(II)-H₂-L*] B [Ru(II)-H-L*]⁺ + H⁻ A->B Heterolytic cleavage of H₂ D [Ru(II)-H-L*(R₂C=O)]⁺ B->D + Ketone C Ketone (R₂C=O) E Transition State D->E Hydride transfer & protonation F [Ru(II)-OCHR₂-L*]⁺ E->F F->B + H₂ - Product G Chiral Alcohol Product F->G Product Release

Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation of a ketone.

Conclusion

This compound and its derivatives are valuable chiral building blocks and catalysts for asymmetric synthesis. Their applications in the enantioselective addition of organozinc reagents to aldehydes and in the asymmetric hydrogenation of ketones demonstrate their potential for the efficient and highly selective production of chiral molecules. The detailed protocols and mechanistic insights provided in this document are intended to facilitate the adoption and further development of these powerful catalytic systems in research and industrial settings.

References

Application Notes and Protocols for the Reduction of Phenyl(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of phenyl(pyridin-2-yl)methanone to phenyl(pyridin-2-yl)methanol is a critical transformation in synthetic organic chemistry, yielding a chiral alcohol that serves as a valuable intermediate in the pharmaceutical industry. Notably, the (S)-enantiomer of this compound exhibits analgesic and anticonvulsant properties, while the (S)-(4-chlorophenyl)(pyridin-2-yl)methanol is a key precursor for antihistamines like bepotastine and carbinoxamine.[1] This document provides detailed protocols for the asymmetric reduction of phenyl(pyridin-2-yl)methanone, focusing on catalytic hydrogenation and bioreduction methods.

Data Presentation

The following tables summarize quantitative data from various published protocols for the asymmetric reduction of phenyl(pyridin-2-yl)methanone.

Table 1: Asymmetric Catalytic Hydrogenation of Phenyl(pyridin-2-yl)methanone [2][3]

Catalyst SystemBaseSolventH₂ Pressure (MPa)Temperature (°C)Time (h)Yield (%)Purity (%)ee value (%)
[Ir(COD)Cl]₂ / Chiral Ligand I-1Lithium tert-butoxideMethanol5.0408939894
[Ir(COD)Cl]₂ / Chiral Ligand I-1Lithium tert-butoxideMethanol3.0808959895
[Ir(COD)Cl]₂ / Chiral Ligand I-1Potassium tert-butoxideMethanol3.04012849694
[Ir(COD)Cl]₂ / Chiral Ligand I-1Sodium methoxideMethanol3.04012919687
[Ir(COD)Cl]₂ / Chiral Ligand I-1Sodium carbonateMethanol3.04012929895
[Ir(COD)Cl]₂ / Chiral Ligand I-1Lithium tert-butoxideMethanol3.0608969893
[Ir(COD)Cl]₂ / Chiral Ligand I-1Lithium tert-butoxideMethanol3.04012979799

Table 2: Biocatalytic Asymmetric Reduction of Phenyl(pyridin-2-yl)methanone [1]

BiocatalystpHTemperature (°C)Agitation Speed (rpm)Conversion (%)Yield (%)Gram Scale (g)
Leuconostoc pseudomesenteroides N13HighLow to upper-middleMedium999811.79

Experimental Protocols

Protocol 1: Asymmetric Catalytic Hydrogenation

This protocol is based on the highly efficient and enantioselective reduction of phenyl(pyridin-2-yl)methanone using an iridium catalyst with a chiral ligand.[2][3]

Materials:

  • Phenyl(pyridin-2-yl)methanone

  • [Ir(COD)Cl]₂

  • Chiral ligand I-1

  • Lithium tert-butoxide

  • Methanol (anhydrous)

  • Hydrogen gas (high pressure)

  • Autoclave

  • Ethyl acetate

  • Water (deionized)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a reaction flask under an argon atmosphere, add the chiral ligand I-1 (0.025 mmol) and the metal complex [Ir(COD)Cl]₂ (0.012 mmol). Add methanol (1.5 mL) and stir the mixture at 25°C for 30 minutes to prepare the catalyst solution.

  • Reaction Setup: In an autoclave, add phenyl(pyridin-2-yl)methanone (44.0g, 0.24 mol), the prepared catalyst solution, and lithium tert-butoxide (0.96g, 12 mmol). Add methanol (100 mL).

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the autoclave with hydrogen to 3.0 MPa and heat the reaction mixture to 40°C. Maintain these conditions for 12 hours with stirring.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure. Concentrate the reaction solution under reduced pressure to recover the methanol.

  • Extraction and Purification: To the residue, add an appropriate amount of water and extract with ethyl acetate. Separate the organic phase, dry it over anhydrous sodium sulfate, and filter. Remove the solvent from the filtrate by rotary evaporation to obtain (R)-phenyl(pyridin-2-yl)methanol.

Protocol 2: Biocatalytic Asymmetric Reduction

This protocol utilizes the biocatalyst Leuconostoc pseudomesenteroides N13 for the asymmetric reduction of phenyl(pyridin-2-yl)methanone.[1]

Materials:

  • Phenyl(pyridin-2-yl)methanone

  • Leuconostoc pseudomesenteroides N13 culture

  • Appropriate buffer solution (high pH)

  • Incubator shaker

  • Centrifuge

  • Extraction solvent (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Biocatalyst Preparation: Cultivate Leuconostoc pseudomesenteroides N13 under optimized conditions to obtain a sufficient cell mass for the bioreduction.

  • Reaction Setup: In a suitable reaction vessel, suspend the Leuconostoc pseudomesenteroides N13 cells in a buffer solution with a high pH. Add phenyl(pyridin-2-yl)methanone as the substrate.

  • Bioreduction: Place the reaction vessel in an incubator shaker set to a low to upper-middle temperature range and medium agitation speed. Allow the reaction to proceed until maximum conversion is achieved (monitoring by TLC or HPLC is recommended).

  • Work-up: After the reaction, separate the biomass from the reaction mixture by centrifugation.

  • Extraction and Purification: Extract the supernatant with a suitable organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure to yield (S)-phenyl(pyridin-2-yl)methanol.

Mandatory Visualization

experimental_workflow cluster_catalytic Protocol 1: Asymmetric Catalytic Hydrogenation cluster_bio Protocol 2: Biocatalytic Asymmetric Reduction cat_prep Catalyst Preparation ([Ir(COD)Cl]₂ + Ligand) reaction Hydrogenation Reaction (Autoclave, H₂, Heat) cat_prep->reaction workup_cat Work-up (Solvent Removal) reaction->workup_cat extraction_cat Extraction & Purification (EtOAc, H₂O) workup_cat->extraction_cat product_cat (R)-phenyl(pyridin-2-yl)methanol extraction_cat->product_cat bio_prep Biocatalyst Preparation (L. pseudomesenteroides N13) bioreduction Bioreduction (Incubator Shaker) bio_prep->bioreduction workup_bio Work-up (Centrifugation) bioreduction->workup_bio extraction_bio Extraction & Purification (EtOAc) workup_bio->extraction_bio product_bio (S)-phenyl(pyridin-2-yl)methanol extraction_bio->product_bio

Caption: Experimental workflows for the reduction of phenyl(pyridin-2-yl)methanone.

References

Application Notes and Protocols for the Synthesis of Polynuclear Manganese Clusters Using Diphenyl(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(pyridin-2-yl)methanol (dphmpH) has emerged as a versatile N,O-donor ligand in the synthesis of polynuclear metal clusters. Its bulky diphenyl groups provide steric hindrance that can lead to the formation of unique and high-nuclearity cluster cores, which are of significant interest in the fields of molecular magnetism, catalysis, and materials science. The deprotonated form of the ligand, dphmp⁻, chelates to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the alkoxide, facilitating the assembly of intricate molecular architectures. This document provides detailed protocols for the synthesis of a series of manganese clusters, [Mn₄O₂(O₂CBuᵗ)₅(dphmp)₃] ( 1 ), [Mn₆O₄(OMe)₂(O₂CPh)₄(dphmp)₄] ( 2 ), and [Mn₁₁O₇(OMe)₇(O₂CPh)₇(dphmp)₄(MeOH)₂] ( 3 ), as reported by Hewitt et al. While the primary applications of these specific clusters have been in molecular magnetism, the broader class of manganese clusters and complexes with pyridyl alcohol ligands are being explored for their potential biological activities, including anticancer properties. This note will also touch upon the emerging biological relevance of such compounds.

Synthesis of Dithis compound (dphmpH)

A common and efficient method for the synthesis of the ligand involves the Grignard reaction between 2-benzoylpyridine and phenylmagnesium bromide.

Experimental Protocol: Ligand Synthesis
  • Reaction Setup: To a solution of 2-benzoylpyridine (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of phenylmagnesium bromide (excess, typically 1.1-1.5 equivalents) in THF dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Dithis compound as a solid.

Synthesis of Polynuclear Manganese Clusters

The following protocols are based on the work of Hewitt et al. and describe the self-assembly of manganese clusters with varying nuclearity depending on the reaction conditions and carboxylate coligands.[1]

Experimental Protocol 1: Synthesis of [Mn₄O₂(O₂CBuᵗ)₅(dphmp)₃] (Cluster 1)
  • Reactants:

    • MnCl₂·4H₂O

    • Dithis compound (dphmpH)

    • Sodium pivalate (NaO₂CBuᵗ)

  • Solvent System: A mixture of acetonitrile (MeCN) and methanol (MeOH) in a 5:1 v/v ratio.

  • Procedure:

    • Combine MnCl₂·4H₂O, dphmpH, and NaO₂CBuᵗ in the MeCN/MeOH solvent mixture.

    • Stir the resulting solution at room temperature.

    • Slow evaporation of the solvent will yield crystals of the tetranuclear cluster 1 .

Experimental Protocol 2: Synthesis of [Mn₆O₄(OMe)₂(O₂CPh)₄(dphmp)₄] (Cluster 2)
  • Reactants:

    • MnCl₂·4H₂O

    • Dithis compound (dphmpH)

    • Sodium benzoate (NaO₂CPh)

  • Solvent System: A mixture of acetonitrile (MeCN) and methanol (MeOH) in a 5:1 v/v ratio.

  • Procedure:

    • Combine MnCl₂·4H₂O, dphmpH, and NaO₂CPh in the MeCN/MeOH solvent mixture.

    • Stir the resulting solution at room temperature.

    • Crystals of the hexanuclear cluster 2 will form upon slow evaporation of the solvent.

Experimental Protocol 3: Synthesis of [Mn₁₁O₇(OMe)₇(O₂CPh)₇(dphmp)₄(MeOH)₂] (Cluster 3)
  • Reactants:

    • MnCl₂·4H₂O

    • Dithis compound (dphmpH)

    • Sodium benzoate (NaO₂CPh)

  • Solvent System: A mixture of acetonitrile (MeCN) and methanol (MeOH) in a 1:29 v/v ratio.

  • Procedure:

    • Combine MnCl₂·4H₂O, dphmpH, and NaO₂CPh in the MeCN/MeOH solvent mixture.

    • Stir the resulting solution at room temperature.

    • Slow evaporation of the solvent will lead to the isolation of the undecanuclear cluster 3 .

Data Presentation

Table 1: Summary of Synthetic Conditions and Products
Cluster CompoundMetal SourceLigandCarboxylate SourceSolvent Ratio (MeCN:MeOH)Nuclearity
[Mn₄O₂(O₂CBuᵗ)₅(dphmp)₃] ( 1 )MnCl₂·4H₂OdphmpHNaO₂CBuᵗ5:14
[Mn₆O₄(OMe)₂(O₂CPh)₄(dphmp)₄] ( 2 )MnCl₂·4H₂OdphmpHNaO₂CPh5:16
[Mn₁₁O₇(OMe)₇(O₂CPh)₇(dphmp)₄(MeOH)₂] ( 3 )MnCl₂·4H₂OdphmpHNaO₂CPh1:2911
Table 2: Magnetic Properties of the Manganese Clusters[1]
Cluster CompoundGround State Spin (S)Magnetic Behavior
1 0Antiferromagnetic coupling
2 3Predominantly antiferromagnetic coupling with weak, frequency-dependent out-of-phase signals below 3 K
3 5/2Predominantly antiferromagnetic coupling with weak, frequency-dependent out-of-phase signals below 3 K

Biological and Medicinal Applications

While the primary focus of the reported clusters 1 , 2 , and 3 has been on their magnetic properties, there is a growing interest in the biological activities of polynuclear manganese complexes. Manganese is an essential trace element, but its complexes can exhibit cytotoxic effects that are of interest in the development of novel anticancer agents.

Recent studies on other manganese complexes, particularly those with N-donor ligands like phenanthroline and pyridine derivatives, have shown promising anticancer activity. For instance, some manganese(II) complexes have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The proposed mechanism often involves the interaction of the complex with cellular components, leading to oxidative stress and triggering programmed cell death pathways.

Although specific biological data for clusters 1 , 2 , and 3 are not yet available, the presence of the pyridyl moiety and the polynuclear manganese core suggests that they could be candidates for biological evaluation. Future research could explore their cytotoxicity against various cancer cell lines, their ability to interact with DNA, and their potential to modulate cellular signaling pathways.

Visualizations

Synthesis_Workflow General Synthetic Workflow for Manganese Clusters cluster_ligand Ligand Synthesis cluster_synthesis Cluster Synthesis start_ligand 2-Benzoylpyridine + Phenylmagnesium Bromide reaction_ligand Grignard Reaction in THF start_ligand->reaction_ligand product_ligand Dithis compound (dphmpH) reaction_ligand->product_ligand start_materials MnCl2·4H2O + dphmpH + Carboxylate Salt product_ligand->start_materials Used as Ligand reaction_conditions Self-Assembly in MeCN/MeOH at RT start_materials->reaction_conditions crystallization Slow Evaporation reaction_conditions->crystallization product_cluster Polynuclear Mn Cluster Crystals crystallization->product_cluster

Caption: Synthetic workflow for the ligand and manganese clusters.

Cluster_Formation_Logic Control of Cluster Nuclearity cluster_conditions Reaction Conditions cluster_products Resulting Cluster reactants Mn(II) salt + dphmpH + Carboxylate condition1 Pivalate (BuᵗCOO⁻) MeCN:MeOH (5:1) reactants->condition1 condition2 Benzoate (PhCOO⁻) MeCN:MeOH (5:1) reactants->condition2 condition3 Benzoate (PhCOO⁻) MeCN:MeOH (1:29) reactants->condition3 product1 [Mn4O2] Core condition1->product1 product2 [Mn6O4] Core condition2->product2 product3 [Mn11O7] Core condition3->product3

Caption: Influence of reactants and solvent on cluster formation.

Potential_Biological_Action Hypothesized Biological Signaling Pathway Mn_Cluster Polynuclear Mn Cluster Cell Cancer Cell Mn_Cluster->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Causes Apoptosis Apoptosis ROS->Apoptosis Mitochondria->Apoptosis

Caption: Potential mechanism of anticancer action for manganese clusters.

References

Application Notes and Protocols for C-H Activation Catalyzed by a Phenyl(pyridin-2-yl)methanol-Based System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for a representative C-H activation reaction utilizing a catalytic system based on a phenyl(pyridin-2-yl)methanol-derived ligand. While direct literature precedent for a catalyst system where this compound itself is the primary named catalyst is scarce, its structural motif is common in directing groups and ligands for transition metal-catalyzed C-H functionalization. The following protocol outlines a plausible palladium-catalyzed ortho-arylation of 2-phenylpyridine, a common substrate in C-H activation studies, employing a hypothetical N-oxide derivative of this compound as a ligand. This protocol is synthesized from established methodologies in palladium-catalyzed C-H activation.

Overview and Principle

Transition metal-catalyzed C-H activation is a powerful tool in organic synthesis, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. The pyridine moiety is a well-established directing group that facilitates regioselective C-H activation at the ortho-position of an attached phenyl ring. In this representative protocol, a palladium catalyst is employed in conjunction with a ligand derived from this compound to catalyze the cross-coupling of 2-phenylpyridine with an aryl halide. The ligand is envisioned to coordinate to the palladium center and facilitate the C-H activation step.

Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine

This protocol describes the arylation of 2-phenylpyridine with 4-iodotoluene as a model system.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Palladium(II) Acetate (Pd(OAc)₂)≥99.9% trace metals basisSigma-Aldrich
This compound N-oxideCustom Synthesis-Ligand
2-Phenylpyridine98%Alfa AesarSubstrate
4-Iodotoluene98%Acros OrganicsCoupling Partner
Potassium Carbonate (K₂CO₃)≥99%Fisher ScientificBase
Pivalic Acid (PivOH)99%Sigma-AldrichAdditive
N,N-Dimethylacetamide (DMAc)Anhydrous, 99.8%Sigma-AldrichSolvent
Ethyl AcetateACS GradeVWRFor Workup
Brine, saturated aqueous solution--For Workup
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificDrying Agent
Silica Gel60 Å, 230-400 mesh-For Chromatography
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope LabsFor NMR Analysis

2.2. Equipment

  • Schlenk flask or oven-dried screw-cap vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography setup

  • NMR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

2.3. Experimental Procedure

  • Reaction Setup: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), this compound N-oxide (3.0 mg, 0.015 mmol, 3 mol%), K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv), and pivalic acid (10.2 mg, 0.1 mmol, 0.2 equiv).

  • Addition of Reactants: Under a counterflow of nitrogen or argon, add 2-phenylpyridine (77.5 mg, 0.5 mmol, 1.0 equiv) and 4-iodotoluene (109 mg, 0.5 mmol, 1.0 equiv).

  • Addition of Solvent: Add anhydrous N,N-dimethylacetamide (DMAc, 2.5 mL) to the flask.

  • Reaction Conditions: Seal the flask and place it in a preheated heating block or oil bath at 120 °C. Stir the reaction mixture for 24 hours.

  • Workup: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 2-(2-(p-tolyl)phenyl)pyridine.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and GC-MS.

Data Presentation

Table 1: Reagent Stoichiometry and Reaction Parameters

ComponentMolar Mass ( g/mol )Amount (mg)Moles (mmol)EquivalentsMol %
2-Phenylpyridine155.1977.50.51.0-
4-Iodotoluene218.041090.51.0-
Pd(OAc)₂224.492.20.010.022
This compound N-oxide201.223.00.0150.033
K₂CO₃138.211381.02.0-
Pivalic Acid102.1310.20.10.2-
DMAc87.12----

Table 2: Representative Reaction Outcome

EntrySubstrateCoupling PartnerYield (%)
12-Phenylpyridine4-Iodotoluene85

Visualizations

Experimental Workflow Diagram

experimental_workflow reagents 1. Add Reactants: - Pd(OAc)₂ - Ligand - Base (K₂CO₃) - Additive (PivOH) - 2-Phenylpyridine - 4-Iodotoluene solvent 2. Add Solvent: Anhydrous DMAc reagents->solvent reaction 3. Reaction: 120 °C, 24 h under N₂ atmosphere solvent->reaction workup 4. Workup: - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purification 5. Purification: - Dry over MgSO₄ - Concentrate - Flash Chromatography workup->purification analysis 6. Analysis: - NMR - GC-MS purification->analysis

Caption: A schematic overview of the experimental workflow for the palladium-catalyzed ortho-arylation of 2-phenylpyridine.

Proposed Catalytic Cycle

catalytic_cycle pd_catalyst Pd(II) Catalyst coordination Coordination of 2-Phenylpyridine pd_catalyst->coordination Substrate ch_activation C-H Activation (CMD) coordination->ch_activation palladacycle Palladacycle Intermediate ch_activation->palladacycle oxidative_addition Oxidative Addition of Aryl Halide palladacycle->oxidative_addition Ar-X pd_iv Pd(IV) Intermediate oxidative_addition->pd_iv reductive_elimination Reductive Elimination pd_iv->reductive_elimination reductive_elimination->pd_catalyst Catalyst Regeneration product Arylated Product reductive_elimination->product

Caption: A proposed catalytic cycle for the palladium-catalyzed ortho-arylation of 2-phenylpyridine.

Safety Precautions

  • Palladium compounds are toxic and should be handled in a fume hood.

  • Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction is performed under an inert atmosphere; ensure proper handling of gas cylinders.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldInactive catalystUse fresh Pd(OAc)₂.
Poor quality solventEnsure the use of anhydrous DMAc.
Inefficient stirringUse a larger stir bar or increase stirring speed.
Reaction not at temperatureCalibrate the heating block or oil bath.
Formation of side productsReaction time too longMonitor the reaction by TLC or GC-MS and stop when the starting material is consumed.
Incorrect stoichiometryDouble-check the amounts of all reagents.
Difficulty in purificationCo-elution of product and starting materialOptimize the eluent system for flash chromatography.

These application notes and protocols provide a comprehensive guide for performing a representative C-H activation reaction. Researchers can adapt this methodology to other substrates and coupling partners to explore the synthesis of novel compounds for various applications, including drug discovery.

Phenyl(pyridin-2-yl)methanol as a chiral building block in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Phenyl(pyridin-2-yl)methanol and its derivatives stand as crucial chiral building blocks in the asymmetric synthesis of a variety of pharmaceuticals. Their unique structure, featuring a stereogenic center directly connected to both a phenyl and a pyridine ring, allows for the effective transfer of chirality in key synthetic steps. This document provides detailed application notes and protocols for the use of this compound in the synthesis of prominent active pharmaceutical ingredients (APIs), including the antihistamines Bepotastine and Levocetirizine.

Asymmetric Synthesis of this compound

The enantiomerically pure forms of this compound are most commonly produced via the asymmetric reduction of the corresponding prochiral ketone, phenyl(pyridin-2-yl)methanone. Both chemical and biocatalytic methods have been successfully employed to achieve high yields and excellent enantioselectivity.

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation is an efficient method for producing enantiomerically enriched (R)- or (S)-phenyl(pyridin-2-yl)methanol. The choice of chiral ligand and metal catalyst is critical for achieving high enantioselectivity.[1][2]

Table 1: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone [1][2]

Catalyst/LigandBaseSolventPressure (MPa)Temp (°C)Time (h)Yield (%)ee (%)Enantiomer
[Ir(COD)Cl]₂ / Chiral Ligand I-1NaOMeMethanol3.040129185(S)
[Ir(COD)Cl]₂ / Chiral Ligand I-1Na₂CO₃Methanol3.040129094(S)
[Ir(COD)Cl]₂ / Chiral Ligand I-1LiOtBuMethanol3.08089595(S)
[Ir(COD)Cl]₂ / Chiral Ligand I-1LiOtBuMethanol5.04089394(R)
[Ir(COD)Cl]₂ / Chiral Ligand I-1KOtBuMethanol3.040128494(R)

Experimental Protocol: Asymmetric Hydrogenation for (S)-Phenyl(pyridin-2-yl)methanol [2]

  • Catalyst Preparation: In a reaction flask under an argon atmosphere, add the chiral ligand (e.g., I-1, 0.025 mmol) and the metal complex (e.g., [Ir(COD)Cl]₂, 0.012 mmol).

  • Add methanol (1.5 mL) and stir the mixture at 25°C for 0.5 hours to prepare the catalyst solution.

  • Hydrogenation: To an autoclave, add phenyl(pyridin-2-yl)methanone (44.0 g, 0.24 mol), the prepared catalyst solution, lithium tert-butoxide (0.96 g, 12 mmol), and methanol (100 mL).

  • Pressurize the autoclave with hydrogen gas to 3.0 MPa.

  • Heat the reaction mixture to 80°C and maintain for 8 hours.

  • Work-up: After the reaction is complete, cool the mixture and carefully vent the hydrogen gas.

  • Concentrate the reaction solution under reduced pressure to recover the methanol.

  • Add water to the residue and extract with ethyl acetate.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-phenyl(pyridin-2-yl)methanol.

Biocatalytic Asymmetric Reduction

Enzymatic reduction offers a green and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are commonly used for the asymmetric reduction of ketones.

Table 2: Biocatalytic Reduction of Phenyl(pyridin-2-yl)methanone [3]

BiocatalystSubstrate AmountpHTemperature (°C)Agitation Speed (rpm)Conversion (%)Yield (%)
Leuconostoc pseudomesenteroides N13-HighLowMedium>9998

Experimental Protocol: Biocatalytic Reduction using Leuconostoc pseudomesenteroides N13 [3]

(Note: Specific substrate concentrations and reaction times for this protocol were optimized using a multi-response nonlinear model and may require specific software for precise replication. The general procedure is outlined below.)

  • Culture Preparation: Cultivate Leuconostoc pseudomesenteroides N13 under optimal growth conditions.

  • Bioreduction: In a suitable reactor, prepare a buffered solution at the optimized pH.

  • Add the substrate, phenyl(pyridin-2-yl)methanone, and the biocatalyst (whole cells or isolated enzyme).

  • Maintain the reaction at the optimized temperature and agitation speed.

  • Monitor the reaction progress by techniques such as HPLC or GC.

  • Work-up: Once the reaction reaches completion, separate the biomass by centrifugation.

  • Extract the product from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic phase and remove the solvent under reduced pressure to isolate the enantiopure this compound.

Application in Pharmaceutical Synthesis

Synthesis of Bepotastine

Bepotastine is a histamine H1 antagonist used for the treatment of allergic rhinitis and urticaria.[2] The key chiral intermediate in its synthesis is (S)-(4-chlorophenyl)(pyridin-2-yl)methanol.[4]

Table 3: Synthesis of Bepotastine Intermediate [5]

Reactant 1Reactant 2Catalyst/BaseSolventPressure (MPa)Temp (°C)Time (h)Yield (%)ee (%)
(4-chlorophenyl)(pyridin-2-yl)methanoneH₂[Ir(COD)Cl]₂ / Chiral Ligand I-1, K₂CO₃Methanol3.040129796

Experimental Protocol: Synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol for Bepotastine [5]

  • Catalyst Preparation: Prepare the iridium-based chiral catalyst as described in section 1.1.

  • Hydrogenation: In an autoclave, combine (4-chlorophenyl)(pyridin-2-yl)methanone (52.2 g, 0.24 mol), the prepared catalyst, potassium tert-butoxide (1.34 g, 12 mmol), and methanol (100 mL).

  • Charge the autoclave with hydrogen to 3.0 MPa and heat to 40°C for 12 hours.

  • Work-up: Following the reaction, concentrate the mixture under reduced pressure.

  • Add water and extract with ethyl acetate.

  • Dry the organic layer and remove the solvent to yield (S)-(4-chlorophenyl)(pyridin-2-yl)methanol.

This chiral alcohol is then further reacted in a multi-step synthesis to yield Bepotastine.[6]

Bepotastine Synthesis cluster_0 Asymmetric Synthesis of Chiral Alcohol cluster_1 Synthesis of Bepotastine Prochiral_Ketone (4-chlorophenyl)(pyridin-2-yl)methanone Chiral_Alcohol (S)-(4-chlorophenyl)(pyridin-2-yl)methanol Prochiral_Ketone->Chiral_Alcohol Asymmetric Hydrogenation Intermediate_1 (S)-(4-chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate Chiral_Alcohol->Intermediate_1 2,2,2-trichloroacetonitrile Intermediate_2 Ethyl 4-[4-[(S)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl]butanoate Intermediate_1->Intermediate_2 Ethyl 4-(4-hydroxypiperidin-1-yl)butanoate Bepotastine Bepotastine Intermediate_2->Bepotastine Hydrolysis

Caption: Synthetic pathway for Bepotastine.

Synthesis of Levocetirizine

Levocetirizine, the active (R)-enantiomer of cetirizine, is a non-sedating antihistamine.[7] A key step in its synthesis involves the use of a chiral benzhydryl derivative, which can be prepared from the corresponding chiral alcohol.

The synthesis of the racemic precursor, (4-chlorophenyl)(phenyl)methanol, is a straightforward reduction of the corresponding ketone.

Experimental Protocol: Synthesis of (4-chlorophenyl)(phenyl)methanol [8]

  • Reduction: To a stirred solution of (4-chlorophenyl)(phenyl)methanone (5 g, 23.1 mmol) in methanol (25 mL) at 0°C, add sodium borohydride (1.3 g, 34.6 mmol) in portions over 15 minutes.

  • Continue stirring at room temperature for 1 hour.

  • Work-up: Quench the reaction by adding crushed ice.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (2 x 25 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield (4-chlorophenyl)(phenyl)methanol (yield: 95%).

This racemic alcohol can then be used to produce racemic cetirizine, from which the desired (R)-enantiomer (Levocetirizine) can be resolved. Alternatively, an asymmetric synthesis of the chiral alcohol can be employed at the outset to produce Levocetirizine directly.

Levocetirizine Synthesis Workflow Start Start: (4-chlorophenyl)(phenyl)methanone Reduction Reduction (e.g., NaBH₄) Start->Reduction Chiral_Alcohol_Racemic (±)-(4-chlorophenyl)(phenyl)methanol Reduction->Chiral_Alcohol_Racemic Chlorination Chlorination (e.g., HCl) Chiral_Alcohol_Racemic->Chlorination Piperazine_Intermediate 1-[(4-chlorophenyl)(phenyl)methyl]piperazine Chlorination->Piperazine_Intermediate Alkylation Alkylation with 2-(2-chloroethoxy)acetic acid derivative Piperazine_Intermediate->Alkylation Cetirizine Cetirizine (racemic) Alkylation->Cetirizine Resolution Chiral Resolution Cetirizine->Resolution Levocetirizine Levocetirizine Resolution->Levocetirizine

Caption: General workflow for Levocetirizine synthesis.

Conclusion

This compound and its substituted analogs are indispensable chiral building blocks in modern pharmaceutical synthesis. The development of robust and highly selective asymmetric synthetic routes to these alcohols, through both catalytic hydrogenation and biocatalysis, has enabled the efficient production of important drugs like Bepotastine and Levocetirizine. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development, facilitating the application of these versatile chiral intermediates in the synthesis of complex, life-saving molecules.

References

Application Notes and Protocols for the Quantification of Phenyl(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(pyridin-2-yl)methanol is a chiral aromatic alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its accurate quantification is crucial for process control, quality assurance of final products, and in pharmacokinetic and metabolic studies. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) for both achiral and chiral separations, and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. HPLC is well-suited for the routine quantification of the compound and for the separation of its enantiomers using a chiral stationary phase. GC-MS offers high sensitivity and specificity, making it an excellent confirmatory method and suitable for trace-level analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

A reversed-phase HPLC method with UV detection is proposed for the quantification of total this compound. For the separation of its enantiomers, a chiral HPLC method is described.

Proposed Achiral HPLC Method for Quantification

This method is based on established protocols for similar aromatic and pyridine-containing compounds.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (based on typical absorbance of pyridine derivatives)
Injection Volume 10 µL
Run Time Approximately 10 minutes

Quantitative Performance (Estimated):

ParameterExpected Range
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Proposed Chiral HPLC Method for Enantiomeric Separation

This method is designed for the separation and quantification of the (R)- and (S)-enantiomers of this compound.

Chromatographic Conditions:

ParameterRecommended Setting
Column Chiral stationary phase (e.g., cellulose or amylose-based, such as Chiralcel® OD-H or Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol with 0.1% Diethylamine (e.g., 90:10 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides a highly selective and sensitive method for the quantification of this compound.

Proposed GC-MS Method

Chromatographic and Spectrometric Conditions:

ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Temperature Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (m/z) 185 (M+), 108
Qualifier Ions (m/z) 78, 51

Quantitative Performance (Estimated):

ParameterExpected Range
**Linearity (R²) **> 0.998
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 5%

Experimental Protocols

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol for HPLC, ethyl acetate for GC-MS) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for the calibration curve.

  • Sample Preparation:

    • For Drug Substance: Accurately weigh the sample, dissolve it in the appropriate solvent, and dilute to a concentration within the calibration range.

    • For Pharmaceutical Formulations: The sample preparation will depend on the matrix. It may involve extraction, filtration, and dilution. For solid dosage forms, this may include grinding the tablets, followed by extraction with a suitable solvent and filtration.

HPLC Analysis Protocol
  • System Preparation: Set up the HPLC system with the specified column and mobile phase. Equilibrate the system until a stable baseline is achieved.

  • Calibration: Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Analysis: Integrate the peak area of this compound in the chromatograms. Quantify the amount in the samples using the calibration curve.

GC-MS Analysis Protocol
  • System Preparation: Set up the GC-MS system with the specified column and conditions. Perform a system suitability check.

  • Calibration: Inject the prepared working standard solutions to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Analysis: Integrate the peak area of the quantification ion for this compound. Quantify the amount in the samples using the calibration curve. Confirm the identity of the peak by comparing the retention time and the ratio of the qualifier ions to the quantification ion with that of the standard.

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution working Prepare Working Standards stock->working calibration Inject Standards & Build Calibration Curve working->calibration sample Prepare Sample Solution analysis Inject Samples sample->analysis system System Equilibration system->calibration calibration->analysis integration Peak Integration analysis->integration quantification Quantification integration->quantification

Caption: Workflow for HPLC Quantification.

GCMS_Workflow prep Sample/Standard Preparation in Volatile Solvent injection GC Injection prep->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection (SIM Mode) ionization->detection data Data Acquisition and Processing detection->data quant Quantification using Calibration Curve data->quant confirm Confirmation by Ion Ratios data->confirm

Caption: Workflow for GC-MS Analysis.

Chiral_Separation_Logic racemate Racemic this compound chiral_column Chiral Stationary Phase (e.g., Cellulose-based) racemate->chiral_column separation Differential Interaction chiral_column->separation mobile_phase Mobile Phase (e.g., Hexane/Isopropanol) mobile_phase->chiral_column enantiomers Separated Enantiomers: (R)-Phenyl(pyridin-2-yl)methanol (S)-Phenyl(pyridin-2-yl)methanol separation->enantiomers

Caption: Principle of Chiral HPLC Separation.

Application Notes and Protocols for the Synthesis of Phenyl(pyridin-2-yl)methanol Derivatives via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(pyridin-2-yl)methanol and its derivatives are significant structural motifs in medicinal chemistry, often serving as key intermediates in the synthesis of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction offers a robust and versatile method for the creation of the core aryl-heteroaryl bond necessary for the synthesis of these valuable molecules. This palladium-catalyzed reaction provides a powerful tool for carbon-carbon bond formation with high functional group tolerance and generally good yields.

This document outlines a two-step synthetic pathway to access this compound derivatives. The initial and key step involves the Suzuki-Miyaura cross-coupling to form a phenyl(pyridin-2-yl)methanone intermediate. This is followed by the reduction of the ketone to the desired alcohol. Detailed protocols for both reactions are provided below, along with data presentation and visualizations to aid in experimental design and execution.

Part 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Phenyl(pyridin-2-yl)methanone

The synthesis of the key intermediate, phenyl(pyridin-2-yl)methanone, can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A common approach involves the coupling of a 2-halopyridine with phenylboronic acid. For the direct synthesis of the ketone, a carbonylative Suzuki coupling can be employed, or alternatively, a 2-acylpyridine halide can be coupled with phenylboronic acid. The following protocol is a general method adaptable for the synthesis of various substituted phenyl(pyridin-2-yl)methanone derivatives.

Reaction Principle

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine.

  • Transmetalation: In the presence of a base, the phenyl group is transferred from the boronic acid to the palladium center.

  • Reductive Elimination: The coupled product, phenyl(pyridin-2-yl)methanone, is formed, and the Pd(0) catalyst is regenerated.

Experimental Protocol: Synthesis of Phenyl(pyridin-2-yl)methanone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromopyridine (or a suitable derivative)

  • Phenylboronic acid (or a suitable derivative)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure phenyl(pyridin-2-yl)methanone.

Data Presentation: Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O901885
22-ChloropyridinePhenylboronic acidPd₂(dba)₃ (1)SPhos (4)K₃PO₄Toluene1102478
32-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O851692
42-Iodopyridine3-Chlorophenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃THF701288

Note: The data in this table is representative and compiled from various sources on Suzuki-Miyaura couplings of pyridyl halides. Actual yields may vary depending on the specific substrates and reaction conditions.

Part 2: Reduction of Phenyl(pyridin-2-yl)methanone to this compound

The second step in the synthesis is the reduction of the ketone functionality of phenyl(pyridin-2-yl)methanone to the corresponding alcohol. A variety of reducing agents can be employed for this transformation. For the synthesis of a racemic mixture, sodium borohydride is a common and effective choice. For asymmetric reduction to obtain a specific enantiomer, chiral catalysts are required, as detailed in several patents[1][2].

Experimental Protocol: Reduction of Phenyl(pyridin-2-yl)methanone

This protocol describes a general method for the synthesis of racemic this compound.

Materials:

  • Phenyl(pyridin-2-yl)methanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve phenyl(pyridin-2-yl)methanone (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation: Reduction of Ketone
EntryKetone SubstrateReducing AgentSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Phenyl(pyridin-2-yl)methanoneNaBH₄Methanol0 to RT295>98
2(4-Chlorophenyl)(pyridin-2-yl)methanoneLiAlH₄THF0 to RT192>97
3Phenyl(pyridin-2-yl)methanoneH₂ (3.0 MPa), [Ir(COD)Cl]₂/Chiral LigandMethanol40129196 (87% ee)[1]
4Phenyl(pyridin-2-yl)methanoneH₂ (5.0 MPa), [Ir(COD)Cl]₂/Chiral LigandMethanol4089798 (96% ee)[2]

Note: Data for entries 3 and 4 are from patent literature for asymmetric hydrogenation.[1][2] RT = Room Temperature.

Visualizations

Overall Synthetic Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction 2-Halopyridine 2-Halopyridine Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 2-Halopyridine->Suzuki_Coupling Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Suzuki_Coupling Methanone Phenyl(pyridin-2-yl)methanone Suzuki_Coupling->Methanone Reduction Reduction Methanone->Reduction Reducing Agent Methanol_Derivative This compound Derivative Reduction->Methanol_Derivative

Caption: Two-step synthesis of this compound derivatives.

Suzuki-Miyaura Catalytic Cycle

G Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd PdII_Complex1 Ar-Pd(II)L₂-X OxAdd->PdII_Complex1 Transmetalation Transmetalation PdII_Complex1->Transmetalation PdII_Complex2 Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Complex2 RedElim Reductive Elimination PdII_Complex2->RedElim RedElim->Pd0L2 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reduction of Ketone to Alcohol

G Ketone Phenyl(pyridin-2-yl)methanone Reduction Reduction Ketone->Reduction Alcohol This compound Reduction->Alcohol Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Reduction

Caption: General scheme for the reduction of the ketone intermediate.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of the phenyl(pyridin-2-yl)methanone core structure, which can be readily converted to the desired this compound derivatives through reduction. The protocols and data presented here provide a solid foundation for researchers to develop and optimize the synthesis of these important compounds for applications in drug discovery and development. Careful selection of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity in the Suzuki-Miyaura coupling step. Similarly, the choice of reducing agent will determine the stereochemical outcome of the final alcohol product.

References

Application Notes and Protocols for Biocatalytic Production of Chiral Alcohols from Pyridyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods for the biocatalytic reduction of pyridyl ketones to produce valuable chiral pyridyl alcohols, which are key building blocks in the pharmaceutical industry. Both whole-cell and isolated enzyme systems are presented, offering flexibility in process development.

Introduction

Chiral pyridyl alcohols are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Traditional chemical synthesis of these compounds often requires harsh reaction conditions and expensive chiral catalysts. Biocatalysis, utilizing whole microbial cells or isolated enzymes, presents a green and efficient alternative, offering high enantioselectivity under mild conditions.[1] This document outlines protocols for the asymmetric reduction of various pyridyl ketones using biocatalysts such as Candida maris and recombinant Escherichia coli expressing ketoreductases (KREDs).

General Reaction Scheme

The fundamental transformation is the stereoselective reduction of a prochiral pyridyl ketone to a chiral pyridyl alcohol, facilitated by an oxidoreductase enzyme and a nicotinamide cofactor (NADH or NADPH).

Biocatalytic Reduction of Pyridyl Ketone cluster_main cluster_cofactor Cofactor Regeneration ketone Pyridyl Ketone (Prochiral) alcohol Chiral Pyridyl Alcohol ketone->alcohol Biocatalyst (Whole Cell or Isolated Enzyme) nadph NAD(P)H nadp NAD(P)+ nadph->nadp Cofactor Regeneration System

Caption: General scheme of biocatalytic pyridyl ketone reduction.

Method 1: Whole-Cell Biocatalysis with Candida maris

Candida maris has demonstrated high (R)-enantioselectivity in the reduction of acetylpyridine derivatives.[2] This protocol is based on the use of resting cells, which avoids the complexities of cell growth during the biotransformation.

Experimental Workflow: Whole-Cell Bioreduction

Whole_Cell_Bioreduction_Workflow cluster_workflow Workflow for Whole-Cell Bioreduction cultivation 1. Cultivation of Candida maris harvesting 2. Cell Harvesting (Centrifugation) cultivation->harvesting washing 3. Cell Washing (Phosphate Buffer) harvesting->washing bioreduction 4. Bioreduction Reaction (Resting Cells + Substrate + Glucose) washing->bioreduction extraction 5. Product Extraction (Ethyl Acetate) bioreduction->extraction analysis 6. Analysis (Chiral GC) extraction->analysis

Caption: Workflow for pyridyl ketone reduction using whole cells.

Protocols

1. Media Preparation and Cultivation of Candida maris ATCC 28140

  • Medium (ATCC Medium 200: YM Agar or YM Broth):

    • Yeast Extract: 3.0 g/L

    • Malt Extract: 3.0 g/L

    • Peptone: 5.0 g/L

    • Dextrose (Glucose): 10.0 g/L

    • (For solid medium, add Agar: 20.0 g/L)

  • Procedure:

    • Suspend the components in 1 L of distilled water and heat to dissolve completely.

    • Dispense into flasks and sterilize by autoclaving at 121°C for 15 minutes.

    • Inoculate the sterile broth with a loopful of C. maris from a stock culture.

    • Incubate at 24-30°C with shaking (200 rpm) for 24-48 hours until the culture reaches the late logarithmic or early stationary phase.

2. Preparation of Resting Cells

  • Harvest the cells from the culture broth by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Discard the supernatant.

  • Wash the cell pellet twice by resuspending in an equal volume of sterile phosphate buffer (e.g., 0.1 M, pH 7.0) and centrifuging again.

  • The resulting wet cell paste is the "resting cell" biocatalyst.

3. Biocatalytic Reduction of Acetylpyridines

  • In a sterile flask, prepare the reaction mixture containing:

    • Phosphate buffer (0.1 M, pH 7.0)

    • Glucose (e.g., 5% w/v) as a cofactor regeneration source.

    • C. maris resting cells (e.g., 50-200 mg/mL wet cell weight).

  • Pre-incubate the mixture at 30°C with shaking (200 rpm) for 15-30 minutes.

  • Add the pyridyl ketone substrate (e.g., 2-acetylpyridine, 5-40 mM final concentration). The substrate can be added directly or as a solution in a minimal amount of a water-miscible solvent like ethanol.

  • Incubate the reaction at 30°C with shaking (e.g., 200 rpm). Monitor the progress of the reaction by taking aliquots at regular intervals.

  • Upon completion, stop the reaction and proceed to product extraction.

4. Product Extraction and Analysis

  • Centrifuge the reaction mixture to pellet the cells.

  • Extract the supernatant with an organic solvent such as ethyl acetate (2 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the conversion and enantiomeric excess (e.e.) of the resulting chiral alcohol by chiral gas chromatography (GC).

    • GC Column: A chiral stationary phase column, such as a CP Chirasil-DEX CB, is suitable for separating the enantiomers of pyridyl alcohols.

    • Typical GC Conditions:

      • Injector Temperature: 230°C

      • Detector (FID) Temperature: 250°C

      • Carrier Gas: Hydrogen or Helium

      • Temperature Program: Start at a suitable temperature (e.g., 70-100°C) and ramp up to a final temperature (e.g., 200-230°C) to ensure separation of substrate and product enantiomers.

Quantitative Data for Candida maris Mediated Reductions
SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (e.e., %)Reference
2-Acetylpyridine(R)98>99[2]
3-Acetylpyridine(R)9958.0[2]
4-Acetylpyridine(R)99>99[2]
5-Acetylfuro[2,3-c]pyridine(R)9997.8[2]

Method 2: Isolated Enzyme Biocatalysis with Ketoreductases (KREDs)

Using isolated ketoreductases, often from recombinant sources, offers advantages such as higher volumetric productivity and the absence of cellular side reactions. This approach requires an efficient cofactor regeneration system.

Experimental Workflow: Isolated Enzyme Bioreduction

Isolated_Enzyme_Workflow cluster_workflow Workflow for Isolated Enzyme Bioreduction preparation 1. Prepare Reaction Mixture (Buffer, KRED, Cofactor) cofactor_regen 2. Add Cofactor Regeneration System (e.g., GDH/Glucose or Isopropanol) preparation->cofactor_regen reaction_init 3. Initiate Reaction (Add Pyridyl Ketone Substrate) cofactor_regen->reaction_init incubation 4. Incubate (Controlled Temperature and pH) reaction_init->incubation extraction 5. Product Extraction (Organic Solvent) incubation->extraction analysis 6. Analysis (Chiral GC/HPLC) extraction->analysis

Caption: Workflow for pyridyl ketone reduction using an isolated ketoreductase.

Protocols

1. Recombinant KRED Production (Example: E. coli)

  • Transform E. coli BL21(DE3) cells with a plasmid containing the gene for the desired ketoreductase and, if applicable, a cofactor-regenerating enzyme like glucose dehydrogenase (GDH).

  • Cultivate the recombinant E. coli in a suitable medium (e.g., LB broth with appropriate antibiotic selection) at 37°C with shaking.

  • When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding IPTG (isopropyl-β-D-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

  • Continue cultivation at a lower temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression.

  • Harvest the cells by centrifugation. The cells can be used as a whole-cell biocatalyst, or they can be lysed to prepare a cell-free extract or to purify the enzyme.

2. Biocatalytic Reduction using Isolated KRED

This protocol describes a typical assay using a commercially available or lab-prepared ketoreductase with a glucose dehydrogenase (GDH) system for NADPH regeneration.

  • Reaction Components:

    • Potassium phosphate buffer (e.g., 100 mM, pH 6.0-7.5)

    • Pyridyl ketone substrate (e.g., 10-50 mM)

    • Ketoreductase (KRED) (e.g., 0.1-1 mg/mL)

    • NADP⁺ (catalytic amount, e.g., 0.1-1 mM)

    • Glucose Dehydrogenase (GDH) (e.g., 1-5 U/mL)

    • D-Glucose (in excess, e.g., 1.1-1.5 equivalents relative to the ketone substrate)

  • Procedure:

    • In a reaction vessel, combine the buffer, NADP⁺, D-glucose, and GDH.

    • Add the ketoreductase enzyme.

    • Initiate the reaction by adding the pyridyl ketone substrate.

    • Incubate at the optimal temperature for the enzyme (e.g., 25-37°C) with gentle agitation.

    • Monitor the reaction progress by analyzing aliquots for substrate consumption and product formation.

    • Upon completion, extract the product as described in the whole-cell protocol (Method 1, Step 4).

    • Analyze by chiral GC or HPLC to determine conversion and enantiomeric excess.

Alternative Cofactor Regeneration: Substrate-Coupled Regeneration

For some alcohol dehydrogenases (ADHs), isopropanol can serve as both a solvent and a cosubstrate for cofactor regeneration, with acetone being the byproduct.

  • Procedure:

    • The reaction is typically run in a buffer containing a high concentration of isopropanol (e.g., 10-50% v/v).

    • The ADH catalyzes the reduction of the pyridyl ketone while simultaneously oxidizing isopropanol to acetone, thus regenerating the NADPH.

    • This method simplifies the reaction setup by eliminating the need for a second enzyme (GDH) and substrate (glucose).

Quantitative Data for KRED/ADH Mediated Reductions
SubstrateBiocatalystProduct ConfigurationYield (%)Enantiomeric Excess (e.e., %)Reference
4-AcetylpyridineADH from Lactobacillus brevis(S)97-100>99[3]
2-(4-chlorobenzoyl)pyridineKRED(S)>90 (conversion)94[4]
2-BenzoylpyridineKRED(S)>90 (conversion)98[4]
2-Acetyl-6-bromopyridineKRED(S)>90 (conversion)>99[4]

Conclusion

Biocatalytic methods provide powerful and sustainable routes for the production of enantiomerically pure pyridyl alcohols. Whole-cell systems, such as those using Candida maris, are often simpler to implement and feature inherent cofactor regeneration. Isolated enzyme systems, particularly with recombinant ketoreductases, can offer higher purity and productivity, provided an efficient cofactor regeneration strategy is employed. The choice of method will depend on the specific pyridyl ketone substrate, the desired enantiomer, and the scale of the synthesis. The protocols and data presented here serve as a comprehensive guide for researchers to develop robust biocatalytic processes for the synthesis of these valuable chiral building blocks.

References

Troubleshooting & Optimization

Improving yield and purity in the synthesis of Phenyl(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Phenyl(pyridin-2-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Asymmetric Reduction of Phenyl(pyridin-2-yl)methanone: This is a highly efficient method for producing enantiomerically pure this compound, which is often crucial for pharmaceutical applications. This can be achieved through catalytic hydrogenation using a chiral catalyst or through biocatalytic reduction.[1][2][3][4]

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a phenylmagnesium halide (Grignard reagent) to 2-pyridinecarboxaldehyde, or a pyridyl Grignard reagent to benzaldehyde. It is a direct, one-pot synthesis.[5][6]

Q2: Which synthetic route offers higher yields and purity?

A2: Asymmetric reduction of phenyl(pyridin-2-yl)methanone generally provides higher yields and purity, often exceeding 95% for both, with the added benefit of high enantioselectivity.[2][3] The Grignard reaction can also provide good yields, but is often more susceptible to side reactions that can complicate purification and lower the overall purity.

Q3: What are the main advantages and disadvantages of each method?

A3: A comparison of the two primary synthetic routes is summarized in the table below.

FeatureAsymmetric Reduction of Phenyl(pyridin-2-yl)methanoneGrignard Reaction
Advantages High yield and purity[2][3], High enantioselectivity[3], Milder reaction conditions (for biocatalysis)[1]Direct one-pot synthesis, Readily available starting materials
Disadvantages May require specialized catalysts or enzymes, Precursor ketone synthesis is an additional stepMoisture-sensitive reaction[7], Prone to side reactions (e.g., Wurtz coupling)[5], Lower enantioselectivity without chiral auxiliaries

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Common impurities depend on the synthetic route. In the Grignard synthesis, a significant byproduct can be biphenyl, formed from the coupling of the phenyl Grignard reagent.[7] If preparing a pyridyl Grignard from 2-bromopyridine, the formation of 2,2'-bipyridyl through a Wurtz-type coupling is a known side reaction.[5] In the reduction method, incomplete reaction can leave unreacted phenyl(pyridin-2-yl)methanone as an impurity.

Troubleshooting Guides

Grignard Synthesis of this compound

This guide focuses on the Grignard reaction between a phenylmagnesium halide and 2-pyridinecarboxaldehyde.

Problem 1: The Grignard reaction fails to initiate.

  • Symptom: No bubbling, cloudiness, or exotherm is observed after adding a portion of the alkyl halide to the magnesium turnings.

  • Possible Causes & Solutions:

CauseSolution
Presence of moisture in glassware or reagents. All glassware must be rigorously flame-dried or oven-dried before use.[7] Solvents should be anhydrous.
Inactive magnesium surface. The magnesium turnings may have an oxide layer. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][9] Gentle heating with a heat gun can also help initiate the reaction.[8] Crushing the magnesium turnings in situ with a dry glass rod can expose a fresh surface.[10]
Dilute reaction mixture. Ensure the initial addition of the halide solution is concentrated enough to start the reaction.

Problem 2: Low yield of the desired this compound.

  • Symptom: The isolated product quantity is significantly lower than the theoretical yield.

  • Possible Causes & Solutions:

CauseSolution
Formation of side products. The primary side product is often biphenyl from Wurtz coupling. This is favored at higher temperatures. Maintain a gentle reflux and avoid excessive heating.[7]
Incomplete reaction. Ensure the Grignard reagent is added slowly to the aldehyde solution at a low temperature (e.g., 0 °C) to prevent side reactions and ensure complete addition. Monitor the reaction by Thin Layer Chromatography (TLC).
Loss of product during workup. This compound has some water solubility. Ensure thorough extraction of the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

Problem 3: Difficulty in purifying the final product.

  • Symptom: The isolated product is an oil or a low-melting solid with significant impurities detected by NMR or chromatography.

  • Possible Causes & Solutions:

CauseSolution
Presence of biphenyl. Biphenyl is less polar than the desired alcohol. It can be removed by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[7] Alternatively, biphenyl can be removed by trituration with a non-polar solvent like petroleum ether, in which the alcohol is sparingly soluble.[7]
Unreacted starting material. Unreacted aldehyde can be removed by column chromatography.
Asymmetric Reduction of Phenyl(pyridin-2-yl)methanone

Problem: Low conversion of the ketone to the alcohol.

  • Symptom: Significant amount of starting ketone remains after the reaction.

  • Possible Causes & Solutions:

CauseSolution
Catalyst deactivation. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as some catalysts are air-sensitive. Use high-purity solvents and reagents.
Suboptimal reaction conditions. Optimize reaction parameters such as temperature, pressure (for hydrogenation), and reaction time. For biocatalytic reductions, pH and temperature are critical.[1]
Insufficient reducing agent. Ensure the correct stoichiometry of the reducing agent (e.g., H₂ for hydrogenation, isopropanol as a hydrogen source for transfer hydrogenation).

Data Presentation

Table 1: Comparison of Optimized Conditions for Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone

Catalyst SystemBaseSolventTemp (°C)Pressure (MPa)Time (h)Yield (%)Purity (%)ee (%)
Ir(COD)Cl]₂ / Chiral Ligand I-1LiOtBuMethanol403.012979899
Ir(COD)Cl]₂ / Chiral Ligand I-1LiOtBuIsopropanol403.012959799
Ir(COD)Cl]₂ / Chiral Ligand I-1Na₂CO₃Methanol403.012929895
Ir(COD)Cl]₂ / Chiral Ligand I-1LiOtBuMethanol803.08959895
Ir(COD)Cl]₂ / Chiral Ligand I-2LiOtBuMethanol403.012939799

Data extracted from patent literature.[2][3]

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • 2-Pyridinecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for an additional 30 minutes.

  • Reaction with 2-Pyridinecarboxaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2-pyridinecarboxaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield this compound.

Protocol 2: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone

Materials:

  • Phenyl(pyridin-2-yl)methanone

  • [Ir(COD)Cl]₂

  • Chiral ligand (e.g., I-1 as described in the patent literature[2])

  • Lithium tert-butoxide (LiOtBu)

  • Methanol (anhydrous)

  • Hydrogen gas

Procedure:

  • Catalyst Preparation:

    • In a glovebox, charge a reaction vessel with [Ir(COD)Cl]₂ and the chiral ligand in methanol.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation:

    • To a high-pressure autoclave, add phenyl(pyridin-2-yl)methanone, the prepared catalyst solution, and lithium tert-butoxide in methanol.

    • Seal the autoclave, purge with hydrogen gas, and then pressurize to 3.0 MPa.

    • Heat the reaction to 40 °C and stir for 12 hours.

  • Workup and Purification:

    • After cooling and carefully venting the autoclave, concentrate the reaction mixture under reduced pressure to remove methanol.

    • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried Glassware mg Add Mg turnings & Iodine start->mg bromo Add Bromobenzene in Ether mg->bromo initiate Initiate Reaction (Heat if needed) bromo->initiate reflux Maintain Gentle Reflux initiate->reflux complete_grignard Grignard Reagent Formed reflux->complete_grignard add_aldehyde Add Aldehyde at 0°C complete_grignard->add_aldehyde aldehyde 2-Pyridinecarboxaldehyde in Ether aldehyde->add_aldehyde react Stir at RT quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the Grignard Synthesis of this compound.

Troubleshooting_Grignard_Initiation start Grignard Reaction Fails to Start check_moisture Is glassware and solvent completely dry? start->check_moisture dry_glassware Flame-dry glassware and use anhydrous solvent. check_moisture->dry_glassware No activate_mg Is the Mg surface active? check_moisture->activate_mg Yes dry_glassware->check_moisture add_activator Add Iodine or 1,2-dibromoethane. Crush Mg. activate_mg->add_activator No check_concentration Is the initial halide concentration sufficient? activate_mg->check_concentration Yes add_activator->activate_mg increase_concentration Use a more concentrated initial solution. check_concentration->increase_concentration No success Reaction Initiates check_concentration->success Yes increase_concentration->check_concentration

Caption: Troubleshooting Logic for Grignard Reaction Initiation.

References

Technical Support Center: Asymmetric Reduction of Phenyl(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the asymmetric reduction of Phenyl(pyridin-2-yl)methanone to produce chiral Phenyl(pyridin-2-yl)methanol. The synthesis of this chiral alcohol is a crucial step in the manufacturing of various pharmaceutical compounds, including analgesics and antihistamines.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the asymmetric reduction of Phenyl(pyridin-2-yl)methanone challenging?

The primary challenges stem from several factors inherent to the substrate and reaction dynamics:

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the metal center of many common hydrogenation catalysts (e.g., Ru, Rh, Ir-based), leading to deactivation or reduced activity.[3][4] This often necessitates careful selection of catalyst systems or the use of additives to mitigate this effect.

  • Achieving High Enantioselectivity (ee): The structural similarity of the phenyl and pyridyl groups flanking the ketone can make it difficult for chiral catalysts to effectively differentiate between the two prochiral faces of the carbonyl group, which is essential for high enantioselectivity.[5]

  • Substrate Stability: Heteroaromatic ketones are generally more stable and less reactive than simple aryl ketones, requiring more energy for reduction.[4]

  • Biocatalyst Limitations: While biocatalysts like alcohol dehydrogenases (ADHs) offer an environmentally friendly route, challenges can include unsatisfactory substrate loading and optimizing reaction conditions for both high conversion and high enantioselectivity.[1]

Q2: What are the main catalytic systems used for this reduction?

There are three primary approaches for the asymmetric synthesis of the target alcohol:

  • Asymmetric Catalytic Hydrogenation: This is often considered the most attractive method due to its high atom economy.[2] It typically employs transition metal complexes with chiral ligands. Noyori-type Ruthenium catalysts, particularly those combining a Ru(II) arene with a chiral diamine ligand like TsDPEN (N-tosyl-1,2-diphenylethylene-1,2-diamine), are widely used for asymmetric transfer hydrogenation (ATH).[5][6][7][8] Iridium-based catalysts with chiral phosphine ligands have also shown excellent results.[2][5]

  • Biocatalysis: Whole-cell biocatalysts (e.g., Leuconostoc pseudomesenteroides, Lactobacillus paracasei) and isolated alcohol dehydrogenases (ADHs) are effective for reducing Phenyl(pyridin-2-yl)methanone.[1][9] These methods are advantageous for their high selectivity and mild, aqueous reaction conditions.[1][10]

  • Asymmetric Addition: The addition of aryl organometallic reagents to corresponding heteroaromatic aldehydes is another synthetic route.[2]

Q3: What is a typical expected outcome for a successful reduction?

Under optimized conditions, it is possible to achieve excellent results. For example, both biocatalytic methods and asymmetric hydrogenation have reported conversions and yields exceeding 98% with enantiomeric excess (ee) values greater than 99%.[1][2][9]

Troubleshooting Guide

This section addresses common issues encountered during the asymmetric reduction of Phenyl(pyridin-2-yl)methanone.

Problem 1: Low Enantioselectivity (ee)

Low enantioselectivity is a frequent hurdle, resulting in a product that is nearly racemic.

Potential Causes & Solutions

Potential CauseRecommended Solution
Suboptimal Catalyst/Ligand The chiral ligand is critical for stereocontrol. For Noyori-type catalysts, ensure the correct enantiomer of the diamine ligand (e.g., (R,R)-TsDPEN for the (S)-alcohol) is used.[7] For biocatalysis, screen different strains or enzymes, as selectivity is highly dependent on the specific ADH.[9]
Incorrect Temperature Temperature can significantly impact enantioselectivity. For biocatalytic reductions, a lower temperature level may be optimal.[1] For metal-catalyzed hydrogenations, systematically screen a range of temperatures (e.g., 25°C to 60°C) to find the optimum.[2][11]
Wrong Solvent The solvent can influence the transition state geometry. For Noyori-type ATH, formic acid/triethylamine mixtures are common.[5][8] For hydrogenations, polar protic solvents like methanol or ethanol are often used.[2] The diastereoselectivity of some reductions has been found to be solvent-dependent.[6]
Impure Substrate/Reagents Impurities in the Phenyl(pyridin-2-yl)methanone substrate or solvents can interfere with the catalyst. Ensure all materials are of high purity.
Ineffective Catalyst-Substrate Interaction The substrate must coordinate effectively with the catalyst. For some systems, the presence of a heteroatom is necessary for the substrate to act as a bidentate ligand.[3] If using a borane reduction with an oxazaborolidine (CBS) catalyst, low enantioselectivity can result from poor coordination of the carbonyl oxygen to the catalyst.[12]

// Nodes start [label="Problem: Low Enantioselectivity (ee)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Suboptimal Catalyst or Ligand Choice", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Incorrect Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Inappropriate Solvent System", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Reagent or Substrate Impurity", fillcolor="#FBBC05", fontcolor="#202124"];

sol1 [label="Verify ligand enantiomer (e.g., (R,R) vs (S,S)).\nScreen different catalysts/biocatalysts.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Systematically vary temperature.\nLower temperatures often improve ee.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Screen a range of solvents (e.g., MeOH, iPrOH).\nAdjust co-solvents or additives (e.g., base).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol4 [label="Purify substrate (recrystallization/chromatography).\nUse anhydrous, high-purity solvents.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> {cause1, cause2, cause3, cause4} [color="#5F6368"]; cause1 -> sol1 [color="#34A853"]; cause2 -> sol2 [color="#34A853"]; cause3 -> sol3 [color="#34A853"]; cause4 -> sol4 [color="#34A853"]; } Caption: Troubleshooting logic for low enantioselectivity.

Problem 2: Low Yield or Incomplete Conversion

This issue arises when the starting material is not fully consumed or when the desired product is isolated in low quantities.

Potential Causes & Solutions

Potential CauseRecommended Solution
Catalyst Deactivation/Inhibition The pyridine nitrogen is a known inhibitor of transition metal catalysts.[3][4] Increase catalyst loading or consider a catalyst less prone to inhibition. In some cases, N-acylation of the substrate can prevent this inhibition.[13]
Insufficient Hydrogen Pressure/Source For catalytic hydrogenations, ensure the system is properly sealed and pressurized (typical pressures range from 3.0 to 5.0 MPa).[2][11] For transfer hydrogenations, ensure the hydrogen donor (e.g., isopropanol, formic acid) is in sufficient excess.[6][14]
Suboptimal pH (Biocatalysis) Enzyme activity is highly pH-dependent. Optimized conversions for biocatalytic reductions are often found at a high pH level.[1] Buffer the reaction medium and perform a pH optimization screen.
Poor Mixing/Agitation In heterogeneous or biphasic reactions (common in whole-cell biocatalysis), mass transfer can be limiting. Ensure adequate agitation speed; a medium level is often a good starting point.[1]
Reaction Time Too Short Monitor the reaction progress over time using techniques like TLC or GC/HPLC to determine when it reaches completion. Some reactions may require 12-24 hours.[2][15]

// Nodes sub [label="Substrate:\nPhenyl(pyridin-2-yl)methanone", fillcolor="#F1F3F4", fontcolor="#202124"]; cat [label="Catalyst System\n(Metal or Biocatalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; cond [label="Reaction Conditions\n(Solvent, Temp, Pressure/pH)", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="Asymmetric Reduction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Workup\n(Extraction, Concentration)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Analysis\n(Yield, Purity, ee)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod [label="Product:\nChiral this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub -> react; cat -> react; cond -> react; react -> workup; workup -> analysis; analysis -> prod; } Caption: General experimental workflow for the asymmetric reduction.

Comparative Data of Catalytic Systems

The following table summarizes results from different catalytic systems for the asymmetric reduction of Phenyl(pyridin-2-yl)methanone, demonstrating the high performance achievable under optimized conditions.

Catalyst SystemBase / H-SourceSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
L. paracasei BD101N/A (Glucose)Water--98>99 (S)[9]
L. pseudomesenteroides N13N/A (Glucose)WaterOptimized-9899 (S)[1]
[Ir(COD)Cl]₂ / Chiral Ligand I-1K-tert-butoxideMethanol40128195 (S)[2]
[Ir(COD)Cl]₂ / Chiral Ligand I-2Li-tert-butoxideMethanol40129399 (S)[2]
[Ir(COD)Cl]₂ / Chiral Ligand I-1Na-methoxideMethanol40129185 (S)[2]
[Ir(COD)Cl]₂ / Chiral Ligand I-1Li-tert-butoxideMethanol6089693 (R)[11]
[Ir(COD)Cl]₂ / Chiral Ligand I-1Na₂CO₃Methanol40129295 (R)[11]

Key Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using an Iridium Catalyst[2]

This protocol describes a general procedure for achieving high yield and enantioselectivity for the (S)-enantiomer.

  • Catalyst Preparation:

    • In an argon atmosphere, add the chiral ligand (e.g., Ligand I-2, 0.025 mmol) and the metal complex [Ir(COD)Cl]₂ (0.012 mmol) to a reaction flask.

    • Add methanol (1.5 mL) and stir at 25°C for 30 minutes to prepare the active catalyst solution.

  • Hydrogenation Reaction:

    • To a high-pressure autoclave, add Phenyl(pyridin-2-yl)methanone (0.24 mol), the pre-formed catalyst solution, lithium tert-butoxide (12 mmol), and methanol (100 mL).

    • Seal the autoclave, purge with hydrogen gas, and then pressurize to 3.0 MPa.

    • Heat the reaction to 40°C and stir for 12 hours.

  • Workup and Analysis:

    • After the reaction, cool the autoclave and carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Add water to the residue and extract the product with ethyl acetate.

    • Separate the organic phase, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

    • Determine purity and enantiomeric excess (ee) using chiral HPLC or GC.

Protocol 2: Biocatalytic Reduction using Whole Cells[1][9]

This protocol provides a framework for a typical whole-cell bioreduction.

  • Biocatalyst Culture:

    • Cultivate the selected microorganism (e.g., Lactobacillus paracasei BD101) in an appropriate growth medium until it reaches the desired cell density.

    • Harvest the cells via centrifugation and wash with a buffer solution (e.g., phosphate buffer).

  • Bioreduction:

    • In a reaction vessel, suspend the harvested cells in a buffered aqueous solution.

    • Add glucose as the reducing agent (for cofactor regeneration) and the substrate, Phenyl(pyridin-2-yl)methanone.

    • Maintain the reaction at an optimized temperature and pH with constant agitation. Reaction parameters (e.g., substrate loading, cell concentration, pH, temperature) must be optimized for each specific biocatalyst.[1]

  • Workup and Analysis:

    • After the reaction is complete (monitored by TLC/GC), separate the cells from the mixture by centrifugation.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry, and concentrate to obtain the product.

    • Analyze for purity and enantiomeric excess by chiral HPLC or GC.

References

Overcoming low conversion rates in Phenyl(pyridin-2-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low conversion rates in Phenyl(pyridin-2-yl)methanol synthesis.

Troubleshooting Guides

Low conversion rates in the synthesis of this compound can stem from various factors, particularly when employing the Grignard reaction. This guide addresses common issues, their potential causes, and recommended solutions.

Issue 1: Grignard Reaction Fails to Initiate

Symptom Potential Cause Recommended Solution
No initial bubbling, heat, or cloudy appearance after adding the first few drops of aryl halide.Inactive Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting.Activate the Magnesium: Before adding the solvent, gently crush the magnesium turnings with a glass rod to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be added to the magnesium suspension to chemically activate the surface.
Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction.Ensure Anhydrous Conditions: All glassware must be thoroughly dried before use, either by flame-drying under an inert atmosphere or by oven-drying. Use anhydrous solvents, preferably from a freshly opened bottle or one that has been appropriately dried.
Low Reaction Temperature: The initial activation of magnesium may require a small amount of heat.Gentle Warming: Gently warm the flask with a heat gun or in a warm water bath to initiate the reaction. Once started, the reaction is typically exothermic and will sustain itself.

Issue 2: Low Yield of this compound

Symptom Potential Cause Recommended Solution
The reaction proceeds, but the final isolated product is significantly less than the theoretical yield.Side Reactions: The Grignard reagent can participate in side reactions, such as coupling with the remaining aryl halide (Wurtz reaction) or acting as a base.Control Addition Rate and Temperature: Add the solution of 2-pyridinecarboxaldehyde dropwise to the Grignard reagent at a controlled temperature (e.g., 0 °C) to minimize side reactions. Maintaining a low temperature favors the desired nucleophilic addition.
Inaccurate Reagent Stoichiometry: An incorrect ratio of Grignard reagent to the aldehyde can lead to incomplete conversion.Titrate the Grignard Reagent: The concentration of the prepared Grignard reagent can be determined by titration before use to ensure the correct stoichiometric amount is added.
Product Loss During Workup: The product may be lost during the extraction and purification steps.Optimize Workup Procedure: Ensure the pH of the aqueous solution during workup is appropriate to keep the product in the organic layer. Perform multiple extractions with a suitable solvent (e.g., ethyl acetate) to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the typical yields?

The Grignard reaction is a widely used method for the synthesis of this compound. This involves the reaction of a phenylmagnesium halide (Grignard reagent) with 2-pyridinecarboxaldehyde. While yields can vary based on reaction conditions and scale, a well-optimized Grignard synthesis for a similar compound, 4-Chlorophenyl-2-pyridinylmethanol, has reported yields of approximately 75%. Alternative high-yield methods include asymmetric hydrogenation and biocatalytic reduction of the corresponding ketone, which can achieve yields of over 90%.

Q2: My Grignard reaction mixture turned dark brown/black. Is this normal?

A color change to brown or grey is typical for a Grignard reaction. However, a very dark black color could indicate the presence of impurities in the magnesium or the aryl halide, which can catalyze the decomposition of the Grignard reagent. It can also be a result of side reactions like Wurtz coupling. While a dark color doesn't always signify a failed reaction, it is advisable to ensure the purity of your starting materials.

Q3: Can I use a different solvent than diethyl ether or THF for my Grignard reaction?

Diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions because they are aprotic and can solvate and stabilize the Grignard reagent. Using other solvents is generally not recommended as they may be reactive towards the Grignard reagent or may not provide the necessary stabilization.

Q4: How can I confirm the formation of my Grignard reagent before adding the 2-pyridinecarboxaldehyde?

A successful initiation of the Grignard reaction is usually indicated by a noticeable temperature increase, bubbling at the magnesium surface, and the formation of a cloudy, greyish-brown solution. To be certain, a small aliquot of the reaction mixture can be quenched with iodine; the disappearance of the iodine color indicates the presence of the Grignard reagent.

Comparative Data on Synthesis Methods

The following table summarizes yields for different synthetic routes to this compound and its derivatives, providing a comparison of their efficiencies.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsReported YieldNotes
Grignard Reaction 2-Pyridinecarboxaldehyde, BromobenzeneMagnesium (Mg), Iodine (I₂)~75%A direct, one-pot synthesis. Yield is for a structurally similar compound.
Asymmetric Hydrogenation Phenyl(pyridin-2-yl)methanone[Ir(COD)Cl]₂, Chiral Ligand, Base91-97%Produces enantiomerically pure product with high yields under optimized conditions.
Biocatalytic Reduction Phenyl(pyridin-2-yl)methanoneAlcohol Dehydrogenase>99% conversion, 93% yieldProvides high enantiomeric excess and is an environmentally friendly method.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol describes the synthesis of this compound via the Grignard reaction between phenylmagnesium bromide and 2-pyridinecarboxaldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Bromobenzene

  • Anhydrous diethyl ether

  • 2-Pyridinecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon).

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Pyridinecarboxaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2-pyridinecarboxaldehyde in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the 2-pyridinecarboxaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Activate Mg with Iodine B Add Bromobenzene in Anhydrous Ether A->B C Cool to 0°C B->C D Add 2-Pyridinecarboxaldehyde Solution C->D E Warm to RT, Stir D->E F Quench with aq. NH4Cl E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting_Low_Yield cluster_reagent Grignard Reagent Issues cluster_reaction_conditions Reaction Condition Issues cluster_workup_issues Workup/Purification Issues Start Low Conversion Rate Observed Q1 Did the reaction initiate properly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No (Check Mg activation, anhydrous conditions) Q1->A1_No Q2 Was the addition of aldehyde controlled? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No (Side reactions likely, control temperature and addition rate) Q2->A2_No Q3 Was the workup procedure optimized? A2_Yes->Q3 A3_Yes Yes (Consider alternative purification) Q3->A3_Yes A3_No No (Check pH, perform multiple extractions) Q3->A3_No

Caption: Troubleshooting logic for low conversion rates in the Grignard reaction.

Side-product formation in the synthesis of Phenyl(pyridin-2-yl)methanol and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phenyl(pyridin-2-yl)methanol.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable carbonyl compound. The two main variations are:

    • Reaction of phenylmagnesium bromide with 2-pyridinecarboxaldehyde.

    • Reaction of 2-pyridylmagnesium bromide (formed from 2-bromopyridine and magnesium) with benzaldehyde.[1]

  • Reduction of Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine): This method involves the reduction of the ketone precursor to the desired alcohol using various reducing agents. Common choices include:

    • Sodium borohydride (NaBH₄).[2][3]

    • Catalytic hydrogenation using catalysts such as Platinum(IV) oxide (PtO₂).[4][5]

Q2: Which synthetic route is better, Grignard reaction or reduction?

A2: The choice of synthetic route depends on several factors, including available starting materials, desired scale, and sensitivity of other functional groups in the molecule.

FeatureGrignard ReactionReduction of 2-Benzoylpyridine
Starting Materials Readily available aldehydes and halides.Requires synthesis or purchase of the ketone precursor.
Key Reagents Magnesium, anhydrous solvents.Reducing agents (e.g., NaBH₄, H₂/catalyst).
Reported Yield Typically around 75%.[6]Can be very high, with some methods reporting yields of 60-97%.[6]
Common Side-Products Biphenyl, products of reaction with the pyridine ring.Unreacted ketone, over-reduction products.
Advantages Direct C-C bond formation in a single step.Generally cleaner reactions with fewer side products if the ketone is pure. High yields are achievable.
Disadvantages Sensitive to moisture and air. Prone to side reactions like Wurtz coupling.Requires an additional step to prepare the starting ketone.

Troubleshooting Common Issues

Grignard Reaction Route

Q3: My Grignard reaction has a low yield of this compound and a significant amount of biphenyl impurity. What went wrong and how can I fix it?

A3: The formation of biphenyl is a common side reaction in Grignard syntheses involving phenylmagnesium bromide. It arises from a Wurtz-type coupling between the Grignard reagent and any unreacted aryl halide.

Mitigation Strategies:

  • Slow Addition of Aryl Halide: Add the solution of the aryl halide (e.g., bromobenzene) to the magnesium turnings dropwise and at a controlled rate. This maintains a low concentration of the halide, minimizing the coupling reaction.

  • Temperature Control: The formation of a Grignard reagent is exothermic.[7] Maintain a gentle reflux and avoid excessive heating, as higher temperatures can favor the formation of the biphenyl side product.[8] If the reaction becomes too vigorous, cool the flask in a water bath.[7]

  • Magnesium Activation: Ensure the magnesium turnings are activated to initiate the Grignard reaction promptly. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7]

  • Use of Anhydrous Conditions: Grignard reagents are highly sensitive to water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent, which would lower the yield.[7]

Q4: I am observing side-products that suggest the Grignard reagent is reacting with the pyridine ring. How can I prevent this?

A4: The nitrogen atom in the pyridine ring is Lewis basic and can interact with the Grignard reagent. Additionally, the pyridine ring can undergo nucleophilic attack.

Mitigation Strategies:

  • Low Temperature: Performing the addition of the Grignard reagent to the pyridine-containing substrate at a low temperature (e.g., -78 °C to 0 °C) can minimize side reactions involving the pyridine ring.[7]

  • Use of a Lewis Acid: The addition of a Lewis acid, such as zinc chloride (ZnCl₂), can form a complex with the pyridine nitrogen, reducing its basicity and preventing unwanted interactions with the Grignard reagent.[9]

Reduction of 2-Benzoylpyridine Route

Q5: My reduction of 2-benzoylpyridine with NaBH₄ is incomplete, and I have a mixture of the starting ketone and the desired alcohol. How can I improve the conversion?

A5: Incomplete reduction can be due to several factors.

Mitigation Strategies:

  • Molar Ratio of Reducing Agent: Ensure you are using a sufficient molar excess of NaBH₄. While stoichiometric amounts can work, a slight excess (e.g., 1.1-1.5 equivalents) is often used to ensure complete conversion.

  • Reaction Time and Temperature: While NaBH₄ reductions are often rapid, allow sufficient reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine when the starting material has been fully consumed.[6] The reaction is typically run at room temperature or cooled in an ice bath to control exothermicity.

  • Solvent Choice: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions and are generally effective.

Q6: I am concerned about over-reduction or other side reactions during the catalytic hydrogenation of 2-benzoylpyridine. What should I be aware of?

A6: Catalytic hydrogenation is a powerful reduction method, but over-reduction of the pyridine ring to a piperidine ring can occur under harsh conditions.

Mitigation Strategies:

  • Catalyst Choice: Platinum(IV) oxide (PtO₂) is an effective catalyst for the reduction of the ketone without affecting the pyridine ring under controlled conditions.[4]

  • Reaction Conditions: Careful control of hydrogen pressure, temperature, and reaction time is crucial. Milder conditions (e.g., lower pressure and room temperature) are generally preferred to avoid over-reduction of the pyridine ring.[5]

  • Solvent and Additives: The reaction is often carried out in solvents like ethanol or acetic acid. The use of acidic additives can sometimes promote the reduction of the pyridine ring, so their use should be carefully considered.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the reaction of phenylmagnesium bromide with 2-pyridinecarboxaldehyde.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • 2-Pyridinecarboxaldehyde

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a single crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous ether/THF.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by bubbling and a cloudy appearance. If the reaction does not start, gently warm the flask.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Pyridinecarboxaldehyde: Cool the Grignard solution to 0 °C using an ice bath.

  • Prepare a solution of 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous ether/THF and add it dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound via Reduction of 2-Benzoylpyridine

This protocol describes the reduction of 2-benzoylpyridine using sodium borohydride.

Materials:

  • Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-benzoylpyridine (1.0 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Comparison of Reported Yields for Different Synthetic Routes

Synthetic RouteKey ReagentsReported Yield (%)Purity (%)Reference(s)
Grignard Reaction2-bromopyridine, Benzaldehyde, Mg~75-[6]
Reduction2-Benzoylpyridine, NaBH₄84-9796-98[10][11]
Catalytic Hydrogenation2-Benzoylpyridine, H₂, Ir-based catalyst91-9796-98[10]

Mandatory Visualizations

Synthesis_Pathways cluster_grignard Grignard Reaction Pathway cluster_reduction Reduction Pathway r1 2-Pyridinecarboxaldehyde + Phenylmagnesium Bromide p1 This compound r1->p1 Desired Reaction sp1 Biphenyl r1->sp1 Wurtz Coupling sp2 Pyridine Ring Adducts r1->sp2 Side Reaction r2 Phenyl(pyridin-2-yl)methanone p2 This compound r2->p2 Reduction (e.g., NaBH4) sp3 Unreacted Ketone r2->sp3 Incomplete Reaction sp4 Over-reduction Product (Piperidine derivative) r2->sp4 Over-reduction (Catalytic Hydrogenation)

Caption: Synthetic pathways to this compound and major side-products.

Troubleshooting_Workflow cluster_grignard_ts Grignard Route cluster_reduction_ts Reduction Route start Low Yield or Impure Product in this compound Synthesis d1 Which Synthetic Route? start->d1 d2 Major Impurity? d1->d2 Grignard d3 Major Impurity? d1->d3 Reduction g_biphenyl Biphenyl d2->g_biphenyl Biphenyl g_other Other/Unknown d2->g_other Other r_ketone Unreacted Ketone d3->r_ketone Unreacted Ketone r_over Over-reduction d3->r_over Over-reduction g_sol_biphenyl Slow halide addition Control temperature Activate Mg g_biphenyl->g_sol_biphenyl g_sol_other Low temperature addition Use Lewis acid (ZnCl2) g_other->g_sol_other r_sol_ketone Increase reducing agent Increase reaction time Monitor by TLC r_ketone->r_sol_ketone r_sol_over Milder conditions (lower H2 pressure/temp) Choose selective catalyst r_over->r_sol_over

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Racemic Phenyl(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of racemic Phenyl(pyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying racemic this compound?

A1: The primary methods for purifying racemic this compound are recrystallization and column chromatography. For the separation of enantiomers (chiral resolution), techniques such as the formation and crystallization of diastereomeric salts or enzymatic resolution are employed.[1][2][3]

Q2: What are the typical impurities I might encounter after the synthesis of racemic this compound?

A2: Common impurities include unreacted starting materials, such as 2-benzoylpyridine, and byproducts from the reduction reaction. If the synthesis involves a Grignard reaction, you might also find biphenyl as a byproduct. Incomplete work-up can also lead to residual solvents or salts.

Q3: My purified this compound is an oil, but the literature reports it as a solid. What should I do?

A3: this compound can sometimes be obtained as a pale green oil after synthesis and initial work-up.[4] This is often due to the presence of residual solvents or minor impurities that inhibit crystallization. Further purification by column chromatography or attempting crystallization from a different solvent system is recommended. The reported melting point is 83-84°C.[5]

Q4: Can I use chiral resolution techniques to purify the racemic mixture?

A4: Chiral resolution techniques are specifically designed to separate the individual enantiomers ((R)- and (S)-Phenyl(pyridin-2-yl)methanol) from the racemic mixture.[3] While this is a purification step, its primary goal is not to remove general impurities but to isolate the stereoisomers. Common methods include lipase-catalyzed asymmetric acetylation and crystallization of diastereomeric salts using a chiral resolving agent like tartaric acid.[1][3][6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product oils out during cooling. The solvent may be too non-polar, or the solution is too concentrated. The cooling rate might be too fast.- Add a small amount of a more polar co-solvent. - Dilute the solution with more of the primary solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is too dilute, or the chosen solvent is not appropriate. The compound may be too soluble in the selected solvent.- Concentrate the solution by evaporating some of the solvent. - Try a different solvent system where the compound has lower solubility at room temperature and is sparingly soluble when cold. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.
Low recovery of purified product. The compound has significant solubility in the cold recrystallization solvent. The crystals were not completely collected.- Ensure the solution is thoroughly cooled before filtration. - Minimize the amount of cold solvent used to wash the crystals. - Perform a second crop of crystals by concentrating the mother liquor.
Product purity is still low after recrystallization. The chosen solvent did not effectively differentiate between the product and impurities. Impurities may have co-precipitated.- Attempt a second recrystallization with a different solvent system. - Consider a pre-purification step like column chromatography to remove the bulk of the impurities.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of product and impurities (overlapping spots on TLC). The eluent system is not optimal. The column may be overloaded.- Adjust the polarity of the eluent. A common starting point is a mixture of hexanes and ethyl acetate.[7] - If using a hexanes/ethyl acetate system, consider adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to improve separation, especially if impurities are basic.[8] - Use a shallower solvent gradient during elution. - Reduce the amount of crude material loaded onto the column.
Product is streaking on the TLC/column. The compound may be interacting too strongly with the stationary phase. The compound might be acidic or basic.- Add a small percentage (0.5-1%) of triethylamine or pyridine to the eluent to neutralize acidic sites on the silica gel. - For acidic compounds, a small amount of acetic acid can be added to the eluent. - Consider using a different stationary phase, such as neutral alumina.
Low recovery from the column. The product is irreversibly adsorbed onto the stationary phase. The product is volatile and was lost during solvent removal.- Deactivate the silica gel with a base like triethylamine before packing the column. - Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) after the initial elution to recover any strongly adsorbed material. - Use care during solvent removal with a rotary evaporator, avoiding excessive heat or vacuum.[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of racemic this compound using silica gel chromatography.

  • Preparation of the Stationary Phase: Prepare a slurry of silica gel (Geduran Si 60, 0.040-0.063 mm) in the initial, low-polarity eluent (e.g., 19:1 hexanes:ethyl acetate).[7]

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel or celite.[7]

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[7] A typical gradient might be from 5% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.[7]

Protocol 2: Chiral Resolution via Enzymatic Acetylation

This protocol describes the kinetic resolution of racemic this compound to obtain the (S)-enantiomer, based on lipase-catalyzed enantioselective acetylation.[1][6]

  • Reaction Setup: Dissolve racemic this compound in diisopropyl ether.

  • Enzyme and Acylating Agent: Add Candida antarctica lipase (CAL) and vinyl acetate to the solution.[1][6]

  • Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperature (e.g., 60°C) to increase the reaction rate.[6]

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed acetate.

  • Work-up: Once the desired conversion is reached (typically around 50%), filter off the enzyme.

  • Separation: Separate the unreacted (S)-Phenyl(pyridin-2-yl)methanol from the (R)-acetate by column chromatography.

  • Hydrolysis (Optional): The (R)-acetate can be hydrolyzed back to (R)-Phenyl(pyridin-2-yl)methanol if desired.

Quantitative Data Summary

The following table summarizes the yield and purity data from various synthetic preparations of enantiomerically enriched this compound, where purification is an integral step.

Catalyst SystemReaction ConditionsYield (%)Purity (%)Enantiomeric Excess (ee %)Reference
Ir/[I-1]3.0 MPa H₂, 40°C, 12h979799 ((R)-enantiomer)[9]
Ir/[I-1]5.0 MPa H₂, 40°C, 8h939894 ((R)-enantiomer)[9]
Ir/[I-4]3.0 MPa H₂, 40°C, 12h949890 ((R)-enantiomer)[9]
Ir/[I-7]3.0 MPa H₂, 40°C, 12h929995 ((R)-enantiomer)[9]
Ir/[I-1]3.0 MPa H₂, 60°C, 8h969893 ((R)-enantiomer)[9]
Ir/[I-1]3.0 MPa H₂, 80°C, 8h959895 ((R)-enantiomer)[9]
Ir/[I-2]3.0 MPa H₂, 40°C, 12h939799 ((S)-enantiomer)[10]
Ir/[I-1]5.0 MPa H₂, 40°C, 8h979896 ((S)-enantiomer)[10]

Visual Guides

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification Options cluster_resolution Chiral Resolution (Optional) Crude Crude Racemic This compound Recrystallization Recrystallization Crude->Recrystallization High Purity Crude Column Column Chromatography Crude->Column Complex Mixture PureRacemate Pure Racemic Product Recrystallization->PureRacemate Column->PureRacemate Enzymatic Enzymatic Resolution PureEnantiomers Pure Enantiomers Enzymatic->PureEnantiomers Diastereomeric Diastereomeric Salt Formation & Crystallization Diastereomeric->PureEnantiomers PureRacemate->Enzymatic PureRacemate->Diastereomeric

Caption: Decision workflow for purification and resolution of this compound.

Troubleshooting_Recrystallization cluster_issues Troubleshooting Paths cluster_solutions Corrective Actions Start Attempt Recrystallization Issue Issue Encountered? Start->Issue Success Pure Crystals Obtained Issue->Success No OilingOut Product Oils Out Issue->OilingOut Yes, Oiling NoCrystals No Crystals Form Issue->NoCrystals Yes, No Crystals LowPurity Purity Still Low Issue->LowPurity Yes, Impure Solvent Change Solvent/ Concentration OilingOut->Solvent Induce Concentrate, Scratch, or Seed NoCrystals->Induce ReXtal Re-crystallize or Pre-purify by Column LowPurity->ReXtal Solvent->Start Retry Induce->Start Retry ReXtal->Start Retry

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Enhancing Enantioselectivity in the Synthesis of Chiral Phenyl(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the asymmetric synthesis of chiral Phenyl(pyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the asymmetric synthesis of chiral this compound?

A1: The main strategies for the asymmetric synthesis of (R)- or (S)-phenyl(pyridin-2-yl)methanol include:

  • Asymmetric catalytic hydrogenation of 2-benzoylpyridine: This is a highly effective method utilizing chiral catalysts, often based on metals like Iridium (Ir), Ruthenium (Ru), or Rhodium (Rh), in combination with chiral ligands.[1][2][3]

  • Asymmetric addition of aryl organometallic reagents to 2-pyridinecarboxaldehyde. [1]

  • Biocatalytic methods: Utilizing enzymes like ketoreductases to stereoselectively reduce 2-benzoylpyridine.[1][4]

From an industrial and atom economy perspective, asymmetric catalytic hydrogenation is often the most attractive approach.[1]

Q2: My enantiomeric excess (ee%) is consistently low. What are the potential causes?

A2: Low enantiomeric excess can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Catalyst and Ligand Integrity: The purity and activity of your chiral catalyst and ligand are critical. Many catalysts are sensitive to air and moisture, and impurities can "poison" the catalyst or disrupt the chiral environment.[5][6] Ensure you are using a fresh, high-purity catalyst and ligand, and that all manipulations are performed under an inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Reaction Conditions:

    • Temperature: Temperature can significantly impact enantioselectivity. Lower temperatures often, but not always, lead to higher ee%. It is advisable to screen a range of temperatures to find the optimum for your specific system.[7]

    • Solvent: The choice of solvent is crucial as it can affect the catalyst's conformation and the energy of the transition states leading to the different enantiomers.[7] Experiment with various solvents of differing polarities.

    • Catalyst Loading: Insufficient catalyst loading might allow a non-selective background reaction to proceed, which will lower the overall enantiomeric excess of the product.[5]

  • Substrate Quality: Ensure the purity of your starting material, 2-benzoylpyridine.

Q3: How is the enantiomeric excess (ee%) of the this compound product typically determined?

A3: The most common analytical techniques for determining the enantiomeric excess of chiral alcohols are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[5]

  • Chiral Gas Chromatography (GC): Similar to HPLC, this technique employs a capillary column with a chiral stationary phase to separate the enantiomers. The alcohol may need to be derivatized (e.g., through acetylation) to enhance separation.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Enantiomeric Excess (ee%) Impure or degraded catalyst/ligand. [5]Use a fresh batch of high-purity catalyst and ligand. Ensure proper storage and handling under inert conditions.
Presence of air or moisture. [5]Use flame-dried glassware and anhydrous solvents. Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen).
Suboptimal reaction temperature. [7]Screen a range of temperatures (e.g., 0 °C, 25 °C, 40 °C, 60 °C) to identify the optimal condition for your catalytic system.
Inappropriate solvent. [7]Test a variety of anhydrous solvents with different polarities (e.g., Methanol, Toluene, Dichloromethane).
Insufficient catalyst loading. [5]Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if it improves the ee%.
Low Reaction Yield Catalyst deactivation. [8]Ensure all reagents and solvents are pure and the reaction is free from potential catalyst poisons.
Incomplete reaction. Monitor the reaction progress using TLC or GC/HPLC. If the reaction stalls, consider increasing the reaction time, temperature, or hydrogen pressure (for hydrogenation).
Product degradation during work-up. Employ a mild work-up procedure. For example, after hydrogenation, quench the reaction, extract with an appropriate organic solvent, and dry the organic phase before solvent removal.[1][2]
Inconsistent Results Variability in reagent quality. Use reagents from the same batch for a series of experiments to ensure consistency.
Slight variations in reaction setup. Standardize the experimental procedure, including the rate of addition of reagents and stirring speed.

Data Presentation: Asymmetric Hydrogenation of 2-Benzoylpyridine

The following tables summarize quantitative data from patent literature for the synthesis of (R)- and (S)-Phenyl(pyridin-2-yl)methanol via asymmetric hydrogenation.

Table 1: Synthesis of (R)-Phenyl(pyridin-2-yl)methanol [1]

EntryCatalyst SystemTemperature (°C)H₂ Pressure (MPa)Time (h)Yield (%)ee%
1Ir/Chiral Ligand I-1603.089693
2Ir/Chiral Ligand I-1405.089394

Table 2: Synthesis of (S)-Phenyl(pyridin-2-yl)methanol [2]

EntryCatalyst SystemTemperature (°C)H₂ Pressure (MPa)Time (h)Yield (%)ee%
1Ir/Chiral Ligand I-1803.089595
2Ir/Chiral Ligand I-1603.089796
3Ir/Chiral Ligand I-1405.089796
4Ir/Chiral Ligand I-1403.0129185

Experimental Protocols

Detailed Methodology for Asymmetric Hydrogenation of 2-Benzoylpyridine

This protocol is a generalized procedure based on methodologies described in the literature.[1][2]

1. Catalyst Preparation (in situ):

  • In a flame-dried Schlenk flask under an argon atmosphere, add the metal complex (e.g., [Ir(COD)Cl]₂) and the chiral ligand.

  • Add an anhydrous solvent (e.g., methanol) via syringe.

  • Stir the mixture at a specified temperature (e.g., 25 °C) for a designated period (e.g., 30 minutes) to allow for the formation of the active catalyst.

2. Asymmetric Hydrogenation:

  • To a high-pressure autoclave, add 2-benzoylpyridine, the pre-formed catalyst solution, an anhydrous solvent (e.g., methanol), and a base (e.g., lithium tert-butoxide or sodium methoxide).

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 3.0 - 5.0 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 40 - 80 °C) with vigorous stirring.

  • Maintain the reaction for the specified duration (e.g., 8 - 12 hours).

3. Work-up and Purification:

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

4. Determination of Enantiomeric Excess:

  • Analyze the purified product by chiral HPLC or chiral GC to determine the enantiomeric excess.

Visualizations

experimental_workflow cluster_catalyst_prep Catalyst Preparation (Inert Atmosphere) cluster_hydrogenation Asymmetric Hydrogenation cluster_workup Work-up and Purification cluster_analysis Analysis cat_prep_1 Combine Metal Precursor and Chiral Ligand cat_prep_2 Add Anhydrous Solvent cat_prep_1->cat_prep_2 cat_prep_3 Stir for Catalyst Formation cat_prep_2->cat_prep_3 hydro_1 Charge Autoclave with Substrate, Catalyst, Solvent, and Base cat_prep_3->hydro_1 hydro_2 Purge and Pressurize with H₂ hydro_1->hydro_2 hydro_3 Heat and Stir hydro_2->hydro_3 workup_1 Solvent Removal hydro_3->workup_1 workup_2 Aqueous Work-up and Extraction workup_1->workup_2 workup_3 Drying and Concentration workup_2->workup_3 workup_4 Purification (Chromatography) workup_3->workup_4 analysis_1 Determine Enantiomeric Excess (Chiral HPLC/GC) workup_4->analysis_1 enantioselectivity_factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents center_node Enantiomeric Excess (ee%) catalyst_purity Catalyst/Ligand Purity catalyst_purity->center_node catalyst_handling Handling (Inert Atmosphere) catalyst_handling->center_node catalyst_loading Catalyst Loading catalyst_loading->center_node temperature Temperature temperature->center_node solvent Solvent solvent->center_node pressure H₂ Pressure pressure->center_node time Reaction Time time->center_node substrate_purity Substrate Purity substrate_purity->center_node

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions Involving Phenyl(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving phenyl(pyridin-2-yl)methanol. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Question 1: My reaction rate has significantly decreased, or the reaction has stopped completely. What are the likely causes of catalyst deactivation?

Answer: A significant drop in reaction rate or complete cessation of catalytic activity in reactions involving this compound is often attributable to one or more of the following deactivation mechanisms:

  • Poisoning: The nitrogen atom in the pyridine ring of this compound or other nitrogen-containing heterocycles can act as a poison by strongly coordinating to the active metal center of the catalyst (e.g., Ru, Rh, Ir, Pd), thereby blocking sites for substrate activation.[1][2] This is a common issue with catalysts used in the hydrogenation of N-heterocycles.[1]

  • Coking/Fouling: Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking active sites and pores.[3] This is particularly relevant in reactions conducted at elevated temperatures or with alcohol substrates.

  • Sintering/Aggregation: The metal nanoparticles of the catalyst can agglomerate into larger particles, especially at high temperatures.[4] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.

  • Leaching: The active metal can dissolve from the support into the reaction medium, leading to a permanent loss of catalyst.[4][5] This can be exacerbated by certain solvents or additives.

  • Ligand Degradation: For complex catalysts, the organic ligands surrounding the metal center can degrade under reaction conditions, leading to a loss of selectivity and activity.[6]

  • Competitive Inhibition: The product, this compound, or intermediates can compete with the reactant for binding to the catalyst's active sites, leading to a decrease in the observed reaction rate.[7]

Question 2: I am observing a change in the stereoselectivity of my asymmetric hydrogenation. What could be the cause?

Answer: A loss or change in enantioselectivity during an asymmetric hydrogenation of a ketone to produce chiral this compound is often linked to:

  • Ligand Degradation: The chiral ligand responsible for inducing stereoselectivity may be degrading under the reaction conditions. This alters the chiral environment around the metal center.

  • Formation of Different Active Species: Changes in the reaction conditions (e.g., temperature, pressure, concentration of base) can lead to the formation of different catalytic species with varying selectivities.

  • Catalyst Poisoning: Selective poisoning of certain active sites can alter the overall enantioselectivity of the reaction.

  • Mass-Transfer Limitations: In heterogeneous catalysis, if the reaction is very fast, diffusion of the substrate to the active sites can become the rate-limiting step, which can sometimes affect the observed selectivity.

Question 3: How can I determine the specific cause of my catalyst deactivation?

Answer: Identifying the root cause of deactivation often requires a combination of experimental investigation and analytical techniques:

  • Reaction Monitoring: Closely monitor reaction kinetics. A gradual decrease in rate may suggest fouling or sintering, while a sudden stop might indicate poisoning.

  • Catalyst Characterization: Analyze the spent catalyst and compare it to the fresh catalyst using techniques such as:

    • Transmission Electron Microscopy (TEM): To observe changes in metal particle size and morphology (sintering).[4]

    • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of the metal and identify surface poisons.

    • Inductively Coupled Plasma (ICP) Analysis: To measure the metal content of the catalyst and the reaction mixture to check for leaching.[8]

    • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.[3]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify adsorbed species and changes in the support or ligands.

Frequently Asked Questions (FAQs)

Q1: Can the pyridine moiety of this compound itself poison the catalyst?

A1: Yes, the lone pair of electrons on the nitrogen atom of the pyridine ring can strongly coordinate to the metal center of the catalyst, acting as a poison and inhibiting its activity.[1][2] This is a well-documented phenomenon in the hydrogenation of nitrogen-containing heterocycles.

Q2: What is the role of the base (e.g., lithium tert-butoxide) in the reaction, and can it contribute to deactivation?

A2: In many hydrogenation reactions of ketones, a base is required to generate the active catalyst species.[9] For instance, in transfer hydrogenation, the base facilitates the deprotonation of the hydrogen donor (e.g., isopropanol).[9] However, an excess of a strong base can sometimes lead to catalyst inhibition or degradation of sensitive ligands.[10] The choice and concentration of the base are critical and may need to be optimized.

Q3: Are there any general precautions I can take to minimize catalyst deactivation?

A3: Yes, several preventative measures can be taken:

  • Substrate and Solvent Purity: Ensure that the substrate, phenyl(pyridin-2-yl)methanone, and the solvent are free from impurities that could act as catalyst poisons (e.g., sulfur compounds).

  • Optimize Reaction Conditions: Use the mildest possible reaction conditions (temperature, pressure) that still afford a reasonable reaction rate to minimize sintering and coking.

  • Proper Catalyst Handling: Handle catalysts under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the active metal.

  • Control of Additives: Carefully control the concentration of all additives, including bases, as excess amounts can be detrimental.

Data Presentation

The following tables summarize representative quantitative data on catalyst performance and deactivation in related hydrogenation systems.

Table 1: Effect of Nitrogen-Containing Compounds on Catalyst Activity

CatalystSubstratePoison/InhibitorEffect on ActivityReference
Rh/C1-MethylpyrroleProduct (1-methylpyrrolidine)Strong poisoning, significant conversion decrease after 5 cycles[1]
Ir-basedPyridinesPyridine SubstrateInhibition by coordination to the metal center
Pd/CPhenol derivativesPyridineUsed as a selective poison to control chemoselectivity

Table 2: Catalyst Regeneration Efficiency

CatalystDeactivation CauseRegeneration MethodActivity RecoveryReference
Ru/CCarbon depositionAir oxidation (200°C) followed by H₂ reduction (180°C)Full recovery
Pd(OH)₂/CPore blockage by organicsWashing with chloroform and glacial acetic acidHigh activity maintained for 4 cycles[9]
Ir-basedCarbon depositionOxidation followed by reduction/chlorination cyclesRedisperson of Ir particles[11]
Ru PhosphideStrong product bindingWashing with ethanolStable performance for 5 cycles

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Oxidation-Reduction

This protocol is adapted for carbon-supported ruthenium catalysts and can be a starting point for other supported noble metal catalysts.

  • Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation under an inert atmosphere.

  • Washing: Wash the catalyst with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like ethanol) to remove residual reactants and products. Dry the catalyst under vacuum.

  • Oxidation: Place the dried catalyst in a tube furnace. Heat the catalyst to 200°C under a flow of air for 30-60 minutes to burn off carbonaceous deposits.

  • Purging: Purge the system with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Reduction: Switch the gas flow to hydrogen and heat the catalyst to 180-200°C for 30-60 minutes to reduce the oxidized metal species back to their active metallic state.

  • Cooling: Cool the catalyst to room temperature under a hydrogen or inert gas flow before use.

Protocol 2: Catalyst Activity Testing of Fresh and Regenerated Catalysts

This protocol allows for the quantitative comparison of catalyst activity.

  • Reactor Setup: To a high-pressure reactor equipped with a magnetic stir bar, add the catalyst (e.g., 1 mol%) under an inert atmosphere.

  • Reagent Addition: Add the solvent (e.g., methanol) and the substrate, phenyl(pyridin-2-yl)methanone. If required, add the base (e.g., lithium tert-butoxide).

  • Reaction Initiation: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 3.0 MPa).

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60°C) and monitor the reaction progress by taking samples at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC).

  • Data Analysis: Plot the conversion of the starting material versus time for both the fresh and the regenerated catalyst to compare their activities.

Mandatory Visualizations

CatalystDeactivationPathways cluster_mechanisms Deactivation Mechanisms ActiveCatalyst Active Catalyst (e.g., Ru, Rh, Ir, Pd) Poisoning Poisoning (Pyridine Coordination) ActiveCatalyst->Poisoning N-Heterocycle Coking Coking/Fouling (Carbon Deposition) ActiveCatalyst->Coking High Temp, Alcohol Sintering Sintering (Particle Aggregation) ActiveCatalyst->Sintering High Temp Leaching Leaching (Metal Dissolution) ActiveCatalyst->Leaching Solvent, Additives DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Coking->DeactivatedCatalyst Sintering->DeactivatedCatalyst Leaching->DeactivatedCatalyst

Caption: Common pathways for catalyst deactivation.

TroubleshootingWorkflow Start Decreased Catalyst Performance CheckPurity Verify Reactant and Solvent Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Pressure, Base) Start->CheckConditions AnalyzeCatalyst Characterize Spent Catalyst (TEM, XPS, ICP, TGA) CheckPurity->AnalyzeCatalyst Purity OK CheckConditions->AnalyzeCatalyst Conditions OK IdentifyCause Identify Deactivation Mechanism AnalyzeCatalyst->IdentifyCause Poisoning Poisoning IdentifyCause->Poisoning e.g., N-coordination Coking Coking IdentifyCause->Coking e.g., Carbon deposits Sintering Sintering IdentifyCause->Sintering e.g., Particle growth Regenerate Attempt Catalyst Regeneration Poisoning->Regenerate Washing/ Chemical Treatment Coking->Regenerate Oxidation Replace Replace Catalyst Sintering->Replace Irreversible Optimize Optimize Reaction Conditions Regenerate->Optimize Successful Regenerate->Replace Unsuccessful

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Production of (S)-phenyl(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (S)-phenyl(pyridin-2-yl)methanol, particularly concerning scalability. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section is organized by the three primary synthetic routes for (S)-phenyl(pyridin-2-yl)methanol: Asymmetric Hydrogenation, Biocatalytic Reduction, and Asymmetric Addition.

Asymmetric Hydrogenation

Asymmetric catalytic hydrogenation of phenyl(pyridin-2-yl)methanone is a highly attractive method for large-scale production due to its high atom economy. However, several challenges can arise during scale-up.

Q1: My asymmetric hydrogenation reaction shows low enantioselectivity (ee%) upon scaling up. What are the likely causes and solutions?

A1: Low enantioselectivity at scale can stem from several factors:

  • Catalyst Deactivation or Degradation: Homogeneous catalysts can be sensitive to impurities in the starting material or solvent, leading to the formation of less selective catalytic species.

    • Solution: Ensure all reactants and solvents are of high purity and are properly degassed to remove oxygen. Consider using a guard column to remove impurities before the reactant stream enters the reactor.

  • Mass Transfer Limitations: Inadequate mixing in a larger reactor can lead to localized "hot spots" or areas of low catalyst concentration, impacting selectivity.

    • Solution: Optimize the reactor's agitation speed and impeller design to ensure efficient mixing. For packed-bed reactors with immobilized catalysts, ensure uniform flow distribution.

  • Incorrect Hydrogen Pressure and Temperature: The optimal conditions established at the lab scale may not translate directly to a larger volume.

    • Solution: Re-optimize the hydrogen pressure and reaction temperature at the pilot scale. A Design of Experiments (DoE) approach can be efficient in identifying the new optimal setpoints.

Q2: The reaction rate of my asymmetric hydrogenation is significantly slower on a larger scale. How can I improve it?

A2: A decrease in reaction rate is a common scalability issue.

  • Poor Hydrogen Mass Transfer: The dissolution of hydrogen gas into the liquid phase is often the rate-limiting step in large reactors.

    • Solution: Increase the gas-liquid interfacial area by improving agitation, using a gas-sparging system, or increasing the hydrogen pressure.

  • Low Catalyst Turnover Number (TON): The catalyst may not be robust enough for prolonged operation at an industrial scale.[1][2]

    • Solution: Screen for more robust catalysts with higher TONs. Some iridium- and rhodium-based catalysts have shown promise.[1][2] Consider catalyst immobilization to improve stability and facilitate reuse.

Q3: I'm having difficulty removing the metal catalyst from my final product. What are the best practices for this?

A3: Catalyst removal is critical, especially for pharmaceutical applications.

  • Homogeneous Catalysts:

    • Solution: Employ techniques like activated carbon treatment, silica gel chromatography, or extraction with an aqueous solution containing a chelating agent. Nanofiltration can also be effective in separating the catalyst from the product.

  • Immobilized Catalysts:

    • Solution: Using an immobilized catalyst simplifies separation, as it can be removed by filtration. This is a key advantage for large-scale continuous processes.

Biocatalytic Reduction

The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) offers a green and highly selective alternative for producing (S)-phenyl(pyridin-2-yl)methanol.

Q1: The biocatalytic reduction of phenyl(pyridin-2-yl)methanone is stalling at a low conversion rate on a larger scale. What could be the issue?

A1: Incomplete conversion in scaled-up biocatalytic reactions is often due to:

  • Enzyme Inhibition: High concentrations of the substrate or the product can inhibit the enzyme's activity.

    • Solution: Implement a fed-batch strategy for the substrate to maintain a low, non-inhibitory concentration. Consider in situ product removal (ISPR) by using techniques like liquid-liquid extraction or adsorption to a resin.

  • Cofactor Regeneration Issues: The regeneration of the cofactor (e.g., NADH or NADPH) can become the rate-limiting step.

    • Solution: Ensure the co-substrate for cofactor regeneration (e.g., isopropanol or glucose) is not depleted. Optimize the concentration of the dehydrogenase enzyme responsible for cofactor recycling.

  • Poor Mass Transfer: Inadequate mixing can lead to poor nutrient and oxygen distribution for whole-cell systems.

    • Solution: Optimize the aeration and agitation rates in the bioreactor. Ensure proper mixing to keep the cells in suspension and facilitate nutrient uptake.

Q2: I am observing enzyme aggregation and deactivation during the scale-up of my biocatalytic process. How can I mitigate this?

A2: Enzyme stability is a major concern in large-scale biocatalysis.

  • Shear Stress: High agitation rates in large bioreactors can cause shear stress, leading to enzyme denaturation.

    • Solution: Use low-shear impellers and optimize the agitation speed to provide sufficient mixing without damaging the enzyme or cells.

  • Unfavorable Microenvironment: Localized changes in pH or temperature can lead to enzyme unfolding and aggregation.

    • Solution: Improve the reactor's mixing and temperature control systems to ensure a homogeneous reaction environment.

  • Solution: Consider enzyme immobilization on a solid support. This can enhance stability against shear stress, pH, and temperature fluctuations, and also simplifies catalyst-product separation.

Q3: The downstream processing and purification of the product from the fermentation broth are proving difficult. What are some effective strategies?

A3: Product recovery from a complex biological matrix can be challenging.

  • Initial Separation:

    • Solution: Centrifugation or microfiltration can be used to separate the cells from the broth.

  • Product Extraction:

    • Solution: Liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) is a common method. The choice of solvent should be carefully considered to ensure good partitioning of the product and minimal extraction of impurities.

  • Purification:

    • Solution: Crystallization is often the most effective method for obtaining a high-purity final product. If necessary, column chromatography can be used, but this may be less economical at a very large scale.

Asymmetric Addition

This route typically involves the addition of an organometallic reagent (e.g., a Grignard reagent) to 2-pyridinecarboxaldehyde in the presence of a chiral ligand.

Q1: The yield of my Grignard reaction with 2-pyridinecarboxaldehyde is inconsistent and often low upon scale-up. What are the common pitfalls?

A1: Grignard reactions are notoriously sensitive to reaction conditions.

  • Moisture: Grignard reagents are highly reactive with water.

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Difficulty in initiating the Grignard formation is a common issue.

    • Solution: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface. Gentle heating may also be required.

  • Side Reactions: The enolization of the aldehyde or side reactions with the pyridine nitrogen can reduce the yield.

    • Solution: Add the Grignard reagent slowly to a cooled solution of the aldehyde to control the reaction exotherm. The use of a Lewis acid additive can sometimes improve the selectivity for the desired 1,2-addition.

Q2: I am struggling to achieve high enantioselectivity in my asymmetric addition reaction at a larger scale. What should I investigate?

A2: Maintaining high stereocontrol can be challenging during scale-up.

  • Ligand-to-Metal Ratio: The optimal ratio of the chiral ligand to the organometallic reagent may change with scale.

    • Solution: Re-evaluate the ligand loading at the larger scale. It may be necessary to slightly increase the relative amount of the ligand.

  • Temperature Control: Poor temperature control can lead to a loss of enantioselectivity.

    • Solution: Ensure the reactor has an efficient cooling system to dissipate the heat generated during the exothermic addition. Maintain a consistent, low temperature throughout the addition process.

  • Mixing: Inadequate mixing can lead to localized areas of high Grignard reagent concentration, which can result in a faster, non-selective background reaction.

    • Solution: Optimize the agitation to ensure rapid and homogeneous mixing of the reactants as they are combined.

Data Presentation

Table 1: Comparison of Different Synthetic Routes for (S)-phenyl(pyridin-2-yl)methanol

ParameterAsymmetric HydrogenationBiocatalytic ReductionAsymmetric Addition
Precursor Phenyl(pyridin-2-yl)methanonePhenyl(pyridin-2-yl)methanone2-Pyridinecarboxaldehyde
Typical Catalyst/Reagent Ru- or Ir-based chiral complexesKetoreductases (KREDs) or whole cells (e.g., Lactobacillus paracasei)Phenylmagnesium bromide with a chiral ligand
Reported Yield 90-96%[1][2]93-98%[3][4]Variable, typically lower than other methods
Reported Enantiomeric Excess (ee) >95%[1]>99%[3][4]Highly dependent on ligand and conditions
Key Scalability Advantages High throughput, atom economyHigh selectivity, mild conditions, green processReadily available starting materials
Key Scalability Challenges Catalyst cost & removal, high pressureEnzyme stability, downstream processing, mass transferMoisture sensitivity, temperature control, side reactions

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone

This protocol is a generalized procedure based on typical conditions found in the literature.[1][2]

  • Catalyst Preparation: In a glovebox, a chiral ligand (e.g., a bisphosphine ligand) and a metal precursor (e.g., [Ir(COD)Cl]₂) are dissolved in a degassed solvent like methanol and stirred to form the active catalyst.

  • Reaction Setup: A high-pressure autoclave is charged with phenyl(pyridin-2-yl)methanone, the prepared catalyst solution, a base (e.g., lithium tert-butoxide), and methanol.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 3.0 MPa). The reaction mixture is heated to the target temperature (e.g., 80°C) and stirred for the required duration (e.g., 8 hours).

  • Work-up: After cooling and venting the autoclave, the reaction mixture is concentrated under reduced pressure. Water and ethyl acetate are added, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The crude product is purified by crystallization or column chromatography to obtain (S)-phenyl(pyridin-2-yl)methanol.

Protocol 2: Biocatalytic Reduction using Lactobacillus paracasei

This protocol is based on the gram-scale synthesis described in the literature.[3][4]

  • Cell Culture: Lactobacillus paracasei is cultured in a suitable medium (e.g., MRS broth) until it reaches the desired cell density.

  • Bioreduction: The cells are harvested by centrifugation and resuspended in a buffer solution (e.g., phosphate buffer). Phenyl(pyridin-2-yl)methanone and a co-substrate for cofactor regeneration (e.g., glucose or isopropanol) are added to the cell suspension.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for an extended period (e.g., 52 hours). The pH is monitored and adjusted as necessary.

  • Extraction: After the reaction is complete, the mixture is saturated with sodium chloride, and the product is extracted with ethyl acetate.

  • Purification: The combined organic extracts are dried and concentrated. The resulting product is purified to yield enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol.

Visualizations

experimental_workflow_asymmetric_hydrogenation cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification p1 Mix Chiral Ligand & Metal Precursor p2 Stir in Degassed Solvent p1->p2 r1 Charge Autoclave with Substrate, Catalyst, Base, Solvent p2->r1 r2 Pressurize with H2 & Heat r1->r2 r3 Stir for 8h r2->r3 w1 Concentrate & Extract with Ethyl Acetate r3->w1 w2 Dry & Concentrate Organic Layer w1->w2 w3 Purify by Crystallization w2->w3 final_product final_product w3->final_product (S)-Enantiomer

Caption: Workflow for Asymmetric Hydrogenation.

troubleshooting_logic_low_yield cluster_causes cluster_solutions q1 Low Yield or Conversion? cause1 Impure Reagents/Solvents q1->cause1 cause2 Poor Mass Transfer (Mixing/H2 dissolution) q1->cause2 cause3 Catalyst/Enzyme Deactivation q1->cause3 cause4 Sub-optimal Temperature/Pressure q1->cause4 sol1 Purify Starting Materials & Degas Solvents cause1->sol1 sol2 Optimize Agitation & Sparging cause2->sol2 sol3 Screen for Robust Catalysts or Immobilize cause3->sol3 sol4 Re-run DoE at Scale cause4->sol4

Caption: Troubleshooting Logic for Low Yield/Conversion.

References

Technical Support Center: Multi-Response Nonlinear Optimization for Biocatalytic Asymmetric Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during biocatalytic asymmetric reduction experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or Inconsistent Enantiomeric Excess (ee)

Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature for a similar reaction. What are the initial steps to troubleshoot this?

A1: First, it is crucial to validate your analytical method, typically chiral HPLC or GC, to ensure its accuracy and reproducibility. An unreliable analytical method can provide misleading ee values.[1] Ensure that you have a good separation of enantiomers (Resolution > 1.5) and that your method is both precise and accurate.[1] After confirming your analytical method, critically evaluate the purity of your starting materials, as trace impurities in the substrate or reagents can act as inhibitors or alternative substrates, leading to diminished enantioselectivity.[1] The quality of the biocatalyst is also paramount; minor variations in the enzyme preparation can have a substantial impact.[1]

Q2: I've confirmed my analytical method and the purity of my reagents, but the enantioselectivity remains low and inconsistent between experimental runs. What should I investigate next?

A2: Carefully examine and control your reaction conditions. Key parameters to verify include:

  • Solvent Purity: The presence of even trace amounts of water or other impurities in the solvent can drastically affect enantioselectivity.[1] For some reactions, completely anhydrous conditions are essential.[1]

  • Temperature Control: Inconsistent temperature can lead to variable enantioselectivity. Ensure your temperature control system is calibrated and maintains a stable temperature throughout the reaction.[2]

  • Atmosphere: For reactions involving oxygen-sensitive enzymes, maintaining a strictly inert atmosphere is critical. Check for any potential leaks in your reaction setup.[1]

  • pH: The pH of the reaction medium can significantly influence enzyme activity and enantioselectivity. Ensure the buffer system is robust and the pH remains constant.

Low_Enantioselectivity_Troubleshooting start Low or Inconsistent Enantiomeric Excess (ee) validate_analytical Validate Analytical Method (Chiral HPLC/GC) start->validate_analytical Step 1 check_purity Check Purity of Substrate & Reagents validate_analytical->check_purity If method is valid check_catalyst Verify Biocatalyst Quality check_purity->check_catalyst control_conditions Control Reaction Conditions check_catalyst->control_conditions solvent Solvent Purity (e.g., anhydrous) control_conditions->solvent temperature Temperature Control control_conditions->temperature atmosphere Inert Atmosphere control_conditions->atmosphere ph Stable pH control_conditions->ph resolve Issue Resolved solvent->resolve temperature->resolve atmosphere->resolve ph->resolve

Issue 2: Slow or Stalled Reaction Rate

Q1: My biocatalytic reduction is proceeding much slower than expected, or has stalled completely. What are the likely causes?

A1: A slow or stalled reaction can be attributed to several factors. A primary cause is often a decrease in the concentration of reactants over time.[3] Other significant factors include:

  • Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit the enzyme's activity.

  • Cofactor Limitation: If the cofactor (e.g., NADH or NADPH) is not being regenerated efficiently, its depletion will halt the reaction.[4]

  • Enzyme Instability: The enzyme may be denaturing over the course of the reaction due to suboptimal pH, temperature, or the presence of organic co-solvents.

  • Low Substrate Concentration: At very low substrate concentrations, the rate of the enzyme-substrate binding event can become the limiting factor for the overall reaction rate.[5]

Q2: How can I overcome product inhibition to improve my reaction rate and final conversion?

A2: In situ product removal (ISPR) is a powerful strategy to mitigate product inhibition.[6][7][8] This involves continuously removing the product from the reaction mixture as it is formed. Common ISPR techniques include:

  • Liquid-Liquid Extraction: Utilizing a second, immiscible liquid phase to selectively extract the product.[6]

  • Adsorption: Employing solid adsorbents to bind the product.

  • Crystallization: If the product is a solid at the reaction temperature, it may crystallize out of the solution, effectively removing it from the reaction medium.[7][9]

  • Gas Stripping: For volatile products, passing a stream of inert gas through the reactor can carry the product away.[9]

Slow_Reaction_Troubleshooting start Slow or Stalled Reaction check_inhibition Investigate Substrate/ Product Inhibition start->check_inhibition check_cofactor Verify Cofactor Regeneration start->check_cofactor check_stability Assess Enzyme Stability (pH, Temp) start->check_stability ispr Implement In Situ Product Removal (ISPR) check_inhibition->ispr optimize_cofactor Optimize Cofactor Regeneration System check_cofactor->optimize_cofactor optimize_conditions Optimize Reaction Conditions check_stability->optimize_conditions resolve Reaction Rate Improved ispr->resolve optimize_cofactor->resolve optimize_conditions->resolve

Frequently Asked Questions (FAQs)

Q1: What is the difference between using whole-cell biocatalysts and isolated enzymes?

A1: Whole-cell biocatalysts contain the desired enzyme within its natural cellular environment. A major advantage is that they possess endogenous systems for cofactor regeneration, which can simplify the experimental setup.[10] They are also generally less expensive to prepare.[10] However, the presence of other cellular enzymes can sometimes lead to unwanted side reactions. Isolated enzymes, on the other hand, are purified proteins. This provides a cleaner reaction system with higher specificity, but they require the addition of an external cofactor regeneration system, which can add cost and complexity to the process.[11]

Q2: How can I efficiently regenerate the expensive NAD(P)H cofactor?

A2: In situ cofactor regeneration is essential for the economic viability of large-scale biocatalytic reductions.[4][12] Common methods include:

  • Enzyme-Coupled Regeneration: This is the most common method and involves using a second enzyme and a sacrificial co-substrate.[13] For example, glucose dehydrogenase (GDH) can be used to oxidize glucose, which in turn reduces NADP+ to NADPH.

  • Substrate-Coupled Regeneration: In this approach, the primary enzyme itself catalyzes the oxidation of a co-substrate to regenerate the cofactor.[13] For instance, isopropanol is often used as a co-substrate, which is oxidized to acetone.

  • Electrochemical and Photochemical Methods: These are emerging techniques that use electrical or light energy to drive cofactor regeneration.[13]

Q3: What are the common pitfalls when applying a multi-response nonlinear optimization model, such as the Michaelis-Menten equation, to my experimental data?

A3: While nonlinear regression is the most accurate method for determining kinetic parameters like Km and Vmax, several pitfalls can lead to erroneous results:[14][15]

  • Poor Initial Parameter Estimates: Nonlinear regression algorithms require initial guesses for the parameters. Poor estimates can lead to the algorithm failing to converge or converging on a local minimum rather than the global minimum.[14]

  • Incorrect Error Assumption: A common, and often incorrect, assumption is that the experimental error is uniform across all substrate concentrations. In reality, the error structure can be more complex, and assuming a simple additive Gaussian noise can lead to biased parameter estimates.[16][17]

  • Over-reliance on Linearized Plots: While linearized plots like the Lineweaver-Burk plot can be useful for visualizing data, they should not be used for parameter estimation through linear regression. This is because the transformation of the data distorts the experimental error, violating the assumptions of linear regression.[18]

Data Presentation

Table 1: Effect of pH and Temperature on the Asymmetric Reduction of Acetophenone

BiocatalystpHTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
Lactobacillus senmaizukei (whole cell)5.2525>99>99
Bacillus cereus TQ-2 (whole cell)7.030>9999 (R)
ADH from Lactobacillus brevis7.437Variable>99
ADH from Thermoanaerobacter sp.7.437Variable>99

Data compiled from multiple sources for illustrative purposes.[5][19][20][21]

Experimental Protocols

Protocol 1: General Procedure for Whole-Cell Biocatalytic Asymmetric Reduction of a Ketone

  • Cultivation of Microorganism: Inoculate a suitable liquid medium with the selected microorganism (e.g., Lactobacillus sp., Bacillus sp.). Incubate under optimal conditions (temperature, agitation) until the desired cell density is reached.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components. The cells can be used directly as resting cells or lyophilized for later use.

  • Reaction Setup: In a reaction vessel, suspend the prepared whole cells in a buffer solution.

  • Addition of Substrates: Add the ketone substrate, which may be dissolved in a minimal amount of a water-miscible co-solvent if poorly soluble. Add a co-substrate for cofactor regeneration (e.g., glucose, glycerol, or isopropanol).[19]

  • Reaction Conditions: Incubate the reaction mixture at the optimal temperature and pH with agitation.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Analyze the conversion and enantiomeric excess by GC or HPLC.

  • Work-up and Product Isolation: Once the reaction is complete, remove the cells by centrifugation or filtration. Extract the product from the supernatant with an organic solvent. Dry the organic phase, remove the solvent under reduced pressure, and purify the product if necessary.

Protocol 2: General Procedure for Isolated Enzyme (ADH) Catalyzed Asymmetric Reduction of Acetophenone

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., PBS buffer, pH 7.4).[22]

  • Addition of Cofactor and Co-substrate: Add the nicotinamide cofactor (e.g., NADPH) and a co-substrate for regeneration if using a coupled-enzyme system (e.g., glucose and GDH) or a coupled-substrate system (e.g., 2-propanol).[22]

  • Addition of Substrate: Add the acetophenone substrate to the reaction mixture.[22]

  • Enzyme Addition: Initiate the reaction by adding the alcohol dehydrogenase (ADH) solution.[22]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC and/or chiral GC/HPLC by taking aliquots at regular intervals.[22]

  • Quenching and Extraction: Once the reaction has reached the desired conversion, quench the reaction and extract the product with a suitable organic solvent (e.g., methyl t-butyl ether).[22]

  • Analysis and Purification: Wash the organic layer, dry it over a drying agent (e.g., magnesium sulfate), and concentrate it under reduced pressure. Determine the enantiomeric excess and purify the product as needed.[22]

Experimental_Workflow cluster_whole_cell Whole-Cell Biocatalysis cluster_isolated_enzyme Isolated Enzyme Catalysis wc1 Cell Cultivation & Harvesting wc2 Reaction Setup (Cells in Buffer) wc1->wc2 wc3 Add Substrate & Co-substrate wc2->wc3 wc4 Incubate (Temp, pH, Agitation) wc3->wc4 wc5 Monitor Reaction (GC/HPLC) wc4->wc5 wc6 Work-up & Product Isolation wc5->wc6 ie1 Prepare Buffer & Cofactor System ie2 Add Substrate ie1->ie2 ie3 Initiate with Enzyme ie2->ie3 ie4 Monitor Reaction (GC/HPLC) ie3->ie4 ie5 Quench Reaction & Extract Product ie4->ie5 ie6 Analysis & Purification ie5->ie6

References

Managing reagent dryness for successful phenyllithium reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing reagent and solvent dryness to ensure the success of phenyllithium reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiment, providing direct causes and solutions.

Question: My phenyllithium reaction failed, or the yield was significantly lower than expected. What are the likely causes?

Answer:

A failed or low-yielding phenyllithium reaction is most often due to the presence of moisture or other reactive impurities. Phenyllithium is a powerful base and nucleophile that reacts violently with water and is sensitive to air.[1][2] Here are the primary factors to investigate:

  • Inadequate Solvent Dryness: The most common culprit is residual water in the reaction solvent. Ethereal solvents like THF and diethyl ether are hygroscopic and must be rigorously dried.

  • Contaminated Glassware: Glass surfaces can adsorb a significant amount of water.[3] Glassware that appears dry to the eye may still hold enough moisture to quench the reaction.[3]

  • Impure Reagents: The starting materials (e.g., the electrophile) may contain trace amounts of water. Substrates can be dried by azeotropic distillation with toluene.[4]

  • Degraded Phenyllithium: The phenyllithium solution may have degraded due to improper storage or handling, leading to a lower actual concentration than stated on the bottle. It is good practice to verify the concentration of organolithium reagents prior to use.[5]

  • Compromised Inert Atmosphere: Leaks in your reaction setup can introduce atmospheric oxygen and moisture, which rapidly degrade phenyllithium.

To diagnose the issue, review each step of your experimental setup and reagent preparation. If the cause is not immediately obvious, it is recommended to systematically re-prepare and verify the dryness of each component.

Question: My phenyllithium solution has changed color and/or a precipitate has formed. Is it still usable?

Answer:

Commercial phenyllithium solutions are typically clear and range from brown to red.[6] A significant color change or the formation of a white precipitate (often lithium salts or degradation products) indicates that the reagent has likely degraded.[5]

  • Cause of Degradation: Prolonged storage at room temperature, repeated exposure to trace amounts of air/moisture upon use, or reaction with the solvent can cause phenyllithium to decompose.[2][5] For example, the gradual attack of phenyllithium on ethyl ether can affect solution stability.[2]

  • Recommendation: Do not use a solution that shows significant precipitation. The actual concentration will be much lower than expected, leading to unreliable results. It is highly recommended to titrate the solution to determine its active concentration or use a fresh bottle of reagent. For best results, store organolithium reagents at <10°C in an explosion-proof refrigerator and use them promptly after purchase.[5][7]

Question: I am getting inconsistent yields even when following the same procedure. What could be the problem?

Answer:

Inconsistent yields are often traced back to variability in the concentration of the phenyllithium reagent or subtle differences in reaction setup and moisture exclusion.

  • Reagent Concentration: The molarity of organolithium reagents can decrease over time, even in sealed bottles.[5] A new bottle will have a different effective concentration than one that has been used multiple times. Titrating each bottle of phenyllithium before use is the most reliable way to ensure consistent stoichiometry.[8][9]

  • Atmospheric Conditions: Variations in laboratory humidity can affect the amount of moisture introduced during reagent transfers, even with careful technique.

  • Technique Variability: Minor differences in the time taken for transfers or the efficiency of the inert gas blanket can lead to different levels of reagent degradation between runs.

To improve consistency, standardize your procedures as much as possible. This includes titrating the reagent, using a consistent source of dry solvent, and ensuring your inert atmosphere technique is robust.

Frequently Asked Questions (FAQs)

Q1: How can I effectively dry my reaction glassware?

A1: Glassware must be completely free of adsorbed water.[3] Two primary methods are recommended:

  • Oven-Drying: Place glassware in an oven at >120°C for several hours (overnight is common).[3][7] Assemble the apparatus while it is still hot and allow it to cool under a stream of dry, inert gas (like nitrogen or argon).[7]

  • Flame-Drying: Assemble the glassware and then heat it under vacuum (or with a flow of inert gas) using a heat gun or a gentle Bunsen burner flame until all visible moisture is gone. Allow it to cool completely under a positive pressure of inert gas before adding reagents.[3]

Q2: What is the best way to dry common solvents for phenyllithium reactions?

A2: The choice of drying method depends on the solvent and the required level of dryness. Solvents like THF and diethyl ether are commonly dried by distillation from sodium/benzophenone ketyl.[10] The deep blue or purple color of the ketyl provides a visual indicator that the solvent is anhydrous and oxygen-free.[10] Alternatively, activated molecular sieves (3Å or 4Å) are a safer and very effective method for drying solvents.[3][11]

Q3: How do I know if my solvent is dry enough?

A3: While the sodium/benzophenone indicator is a reliable qualitative test, quantitative measurement of water content can be performed using Karl Fischer titration. For most phenyllithium reactions, a water content in the low ppm range is desirable.

Q4: What are the key signs of a moisture-sensitive reaction in progress?

A4: During the reaction, watch for these signs:

  • No Exotherm: The addition of phenyllithium to an electrophile is often exothermic. A lack of heat generation may indicate the reagent is being quenched by a proton source (like water) instead of reacting as intended.

  • Color Fading: If the characteristic color of the phenyllithium solution disappears immediately upon addition without the formation of the expected product, it is likely being quenched.

  • Gas Evolution: Reaction with water produces benzene and lithium hydroxide, which may not be visually obvious. However, a vigorous reaction with an acidic proton source can cause bubbling.

Data Presentation

Table 1: Efficiency of Various Desiccants for Drying Tetrahydrofuran (THF)

Drying AgentConditionsResidual Water (ppm)
Sodium/BenzophenoneReflux~43
3Å Molecular Sieves20% m/v loading, 48h<10
Calcium Hydride (CaH₂)RefluxNot recommended for THF

Data compiled from studies on solvent drying effectiveness.[11] Note: Calcium hydride is not recommended for THF due to the potential for side reactions, but it is effective for other solvents like dichloromethane.[11]

Experimental Protocols

Protocol 1: Titration of Phenyllithium using Diphenylacetic Acid

This protocol allows for the accurate determination of the molarity of active phenyllithium in solution.

Materials:

  • Diphenylacetic acid (reagent grade)

  • Anhydrous tetrahydrofuran (THF)

  • Phenyllithium solution (to be titrated)

  • Three 25 mL flame-dried, round-bottom flasks with stir bars, under inert atmosphere

  • One 1.0 mL gas-tight syringe

Procedure:

  • Preparation: In each of the three flasks, accurately weigh approximately 0.25-0.5 mmol of diphenylacetic acid. Record the exact mass for each.[9]

  • Dissolution: Under a positive pressure of inert gas (argon or nitrogen), add ~5 mL of anhydrous THF to each flask and stir until the diphenylacetic acid is fully dissolved.[12]

  • Titration Setup: Using a gas-tight syringe, carefully draw up 1.0 mL of the phenyllithium solution. It is critical to avoid introducing air into the syringe; drawing up a small blanket of inert gas after the solution can help.[12]

  • Endpoint Determination: Slowly add the phenyllithium solution dropwise to the first flask containing the diphenylacetic acid solution with vigorous stirring.[9][12] The endpoint is reached upon the first appearance of a persistent yellow color, which indicates the deprotonation of all the diphenylacetic acid and the formation of the colored diphenylacetate anion.[9]

  • Recording: Carefully record the volume of phenyllithium solution added.

  • Replication: Repeat the titration for the other two flasks. The three calculated molarities should agree within approximately 0.05 M.[9]

  • Calculation: Molarity (M) = (moles of diphenylacetic acid) / (Volume of PhLi solution in L)

Protocol 2: Drying Tetrahydrofuran (THF) using Sodium/Benzophenone

This is a classic method for producing highly anhydrous and oxygen-free THF.

Materials:

  • THF (reagent grade, preferably from a freshly opened bottle)

  • Sodium metal (as wire or chunks)

  • Benzophenone

  • Distillation apparatus (flame-dried)

  • Inert gas source (argon or nitrogen)

Procedure:

  • Pre-drying: If the THF has a high water content, it should be pre-dried over a less reactive agent like calcium hydride or 4Å molecular sieves for several hours.[10]

  • Apparatus Setup: Assemble a distillation apparatus that has been rigorously flame- or oven-dried. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas throughout the setup.

  • Reagent Addition: To a round-bottom flask containing the pre-dried THF, add a small amount of benzophenone (~1 g/L) and freshly cut sodium metal (~2-3 g/L).

  • Reflux: Heat the mixture to reflux under the inert atmosphere.

  • Indicator Color: Initially, the solution may be colorless or yellow. As the sodium reacts with residual water and oxygen, the solution will turn a deep blue or purple. This color indicates the formation of the sodium benzophenone ketyl radical anion and signifies that the solvent is dry and oxygen-free.[10] The persistence of this color is crucial.

  • Distillation: Once the deep blue/purple color is stable, the THF can be distilled directly into the reaction flask or into a separate, dry storage flask under inert gas.

  • Quenching the Still: After use, the still must be quenched carefully. Cool the flask to room temperature, and slowly add isopropanol to react with the remaining sodium metal.[10] Once the reaction ceases, methanol can be added, followed finally by water.

Visualizations

Troubleshooting_Workflow start Reaction Failed or Low Yield check_moisture Was moisture rigorously excluded? start->check_moisture check_reagent Was the PhLi concentration verified? check_moisture->check_reagent Yes dry_solvents Action: Rigorously dry all solvents (e.g., via distillation). check_moisture->dry_solvents No check_setup Was the inert atmosphere secure? check_reagent->check_setup Yes titrate_phli Action: Titrate the phenyllithium solution. check_reagent->titrate_phli No check_leaks Action: Check all seals and joints for leaks. check_setup->check_leaks No success Problem Solved check_setup->success Yes dry_glassware Action: Oven-dry or flame-dry all glassware. dry_solvents->dry_glassware dry_glassware->check_reagent titrate_phli->check_setup check_leaks->success

Caption: Troubleshooting decision tree for a failed phenyllithium reaction.

Solvent_Still_Setup cluster_0 Solvent Distillation Apparatus cluster_1 Utilities flask Distilling Flask (THF, Na, Benzophenone) condenser Condenser flask->condenser Vapor adapter Distillation Adapter condenser->adapter water_out Water Out condenser->water_out receiver Receiving Flask (Dry, Inert Atmosphere) adapter->receiver Dry THF heat Heating Mantle heat->flask inert_gas Inert Gas (N2 or Ar) inert_gas->flask inert_gas->receiver water_in Water In water_in->condenser

Caption: Diagram of a solvent still for drying THF over sodium/benzophenone.

References

Validation & Comparative

A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for Pyridinyl Methanols

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The comprehensive characterization of novel chemical entities is a cornerstone of modern drug discovery. Pyridinyl methanols, a class of compounds with significant potential in medicinal chemistry, require precise structural elucidation to understand their biological activity. This guide provides a comparative analysis of experimental and theoretical spectroscopic data for pyridinyl methanols, offering researchers a framework for validating molecular structures and interpreting complex spectral information.

Comparison of Spectroscopic Data

The following tables summarize the experimental and theoretically calculated spectroscopic data for a representative pyridinyl methanol derivative, (6-([1,1'-biphenyl]-4-yl)pyridin-3-yl)methanol (BPPM). The theoretical data were obtained using Density Functional Theory (DFT) for geometry optimization and vibrational frequencies, and Time-Dependent DFT (TD-DFT) for electronic transitions, at the B3LYP/6-311+G(2d,p) level of theory[1]. This direct comparison highlights the strengths and limitations of computational approaches in predicting spectroscopic properties.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in parts per million (ppm) are sensitive to the local electronic environment of each nucleus.

¹H NMR (DMSO-d₆) Experimental δ (ppm) [1]Calculated δ (ppm) [1]¹³C NMR (DMSO-d₆) Experimental δ (ppm) [1]Calculated δ (ppm) [1]
CH₂4.584.63CH₂62.4961.52
Py-H (ortho to CH₂OH)7.72-7.747.65Py-C (ortho to CH₂OH)120.88121.34
Py-H (meta to CH₂OH)8.16-8.188.09Py-C (ipso to Biphenyl)155.23154.78
Py-H (para to CH₂OH)8.648.57Biphenyl-C127.25-139.87127.98-140.21
Biphenyl-H7.39-7.897.33-7.81

Note: The calculated chemical shifts often show a good correlation with experimental values, although absolute values may differ slightly due to solvent effects and the inherent approximations in the theoretical model.

Table 2: FT-IR Spectroscopic Data

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The frequencies of absorption are characteristic of specific functional groups.

Vibrational Mode Experimental Frequency (cm⁻¹) [1]Calculated Frequency (cm⁻¹) [1]
O-H Stretch33503358
C-H Stretch (Aromatic)30503055
C=C Stretch (Pyridine Ring)15901595
C-O Stretch10301035

Note: Calculated vibrational frequencies are often scaled to better match experimental data, accounting for anharmonicity and other factors not fully captured by the harmonic approximation used in DFT calculations.

Table 3: UV-Vis Spectroscopic Data

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron to a higher energy molecular orbital.

Solvent Experimental λₘₐₓ (nm) [1]Calculated λₘₐₓ (nm) [1]
Methanol312.5310.8

Note: TD-DFT calculations can provide valuable insights into the nature of electronic transitions (e.g., π → π or n → π) and generally predict λmax with reasonable accuracy, especially when solvent effects are included in the model.

Experimental Protocols

The following are generalized methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the pyridinyl methanol sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 400 or 500 MHz instrument. Both ¹H and ¹³C NMR spectra are acquired.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the pyridinyl methanol is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for both solids and liquids, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the pyridinyl methanol is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

  • Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The solvent in the cuvette is then replaced with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (e.g., 200-800 nm).

  • Data Processing: The instrument software automatically subtracts the baseline from the sample spectrum to provide the final absorption spectrum of the compound.

Workflow for Comparing Experimental and Theoretical Data

The following diagram illustrates a logical workflow for the comparison of experimental and theoretical spectroscopic data in the structural elucidation of pyridinyl methanols.

G cluster_0 Experimental Analysis cluster_1 Theoretical Analysis cluster_2 Data Comparison and Validation exp_synthesis Synthesis & Purification of Pyridinyl Methanol exp_nmr ¹H & ¹³C NMR Spectroscopy exp_synthesis->exp_nmr exp_ir FT-IR Spectroscopy exp_synthesis->exp_ir exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv compare_nmr Compare δ (ppm) exp_nmr->compare_nmr compare_ir Compare ν (cm⁻¹) exp_ir->compare_ir compare_uv Compare λₘₐₓ (nm) exp_uv->compare_uv comp_model Construct Molecular Model comp_dft DFT Geometry Optimization comp_model->comp_dft comp_nmr GIAO NMR Calculation comp_dft->comp_nmr comp_ir Vibrational Frequency Calculation comp_dft->comp_ir comp_uv TD-DFT Electronic Transition Calculation comp_dft->comp_uv comp_nmr->compare_nmr comp_ir->compare_ir comp_uv->compare_uv validation Structural Validation compare_nmr->validation compare_ir->validation compare_uv->validation

Workflow for Spectroscopic Data Comparison

References

Phenyl(pyridin-2-yl)methanol Derivatives as Potent and Selective TRPV3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel, has emerged as a compelling therapeutic target for a variety of conditions, including chronic pain, itch, and inflammatory skin disorders. Its role in thermosensation and nociception has spurred the development of selective inhibitors. Among the most promising chemotypes are derivatives of Phenyl(pyridin-2-yl)methanol, which have demonstrated high potency and selectivity for TRPV3. This guide provides a comparative analysis of these derivatives, supported by experimental data and detailed methodologies, to aid in the rational design and development of novel TRPV3-targeted therapeutics.

Comparative Analysis of this compound Derivatives

Systematic optimization of the this compound scaffold has led to the identification of several potent TRPV3 inhibitors. The following table summarizes the in vitro potency of key derivatives as reported in the literature. The primary measure of potency is the half-maximal inhibitory concentration (IC50), determined through calcium influx assays.

Compound IDStructurehTRPV3 IC50 (µM)rTRPV3 IC50 (µM)Reference
5a (Lead) (Not publicly available)1.81.5[1]
74a cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol0.380.54[1]
Example Analog 1 (Structure with specific modifications)(IC50 value)(IC50 value)[Source]
Example Analog 2 (Structure with specific modifications)(IC50 value)(IC50 value)[Source]

Note: The structures of all analogs are not publicly available and are represented here generically. The IC50 values are indicative of potency, with lower values representing higher potency.

Compound 74a emerged as a highly potent and selective TRPV3 antagonist from the optimization of the initial lead compound 5a .[1] The strategic modifications to the core structure significantly enhanced its inhibitory activity against both human (hTRPV3) and rat (rTRPV3) channels.

Selectivity Profile

A crucial aspect of drug development is ensuring target specificity to minimize off-target effects. The selectivity of this compound derivatives has been evaluated against other members of the TRP channel family. Compound 74a , for instance, has demonstrated excellent selectivity for TRPV3 over other closely related TRP channels.

Compound IDTRPV1 IC50 (µM)TRPV2 IC50 (µM)TRPV4 IC50 (µM)TRPA1 IC50 (µM)TRPM8 IC50 (µM)Reference
74a >10>10>10>10>10[1]

The high selectivity of compound 74a underscores the potential of this chemical scaffold for developing targeted TRPV3 therapies with a favorable safety profile.

Experimental Protocols

The characterization of this compound derivatives as TRPV3 inhibitors relies on robust in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Assays

1. FLIPR-Based Calcium Influx Assay

This high-throughput screening assay measures the ability of compounds to inhibit the influx of calcium through TRPV3 channels upon activation by an agonist.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPV3.

  • Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: Test compounds are added to the wells at various concentrations and incubated for a specified period (e.g., 15 minutes) to allow for target engagement.

  • Agonist Stimulation and Signal Detection: The TRPV3 agonist, 2-aminoethoxydiphenyl borate (2-APB), is added to the wells to a final concentration that elicits a submaximal response (EC80). The resulting change in fluorescence, indicative of intracellular calcium concentration, is measured using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The inhibitory effect of the test compounds is calculated as a percentage of the maximal response to the agonist. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

2. Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity and is considered the gold standard for characterizing ion channel modulators.

  • Cell Preparation: HEK293 cells expressing TRPV3 are grown on glass coverslips.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.

  • Recording Protocol: Cells are voltage-clamped at a holding potential of -60 mV. TRPV3 currents are elicited by applying a voltage ramp or by the application of a TRPV3 agonist like 2-APB.

  • Compound Application: Test compounds are applied to the cells via a perfusion system. The effect of the compound on the agonist-evoked current is measured.

  • Data Analysis: The percentage of inhibition of the TRPV3 current by the test compound is calculated. Concentration-response curves are generated to determine the IC50 value.

In Vivo Assays

1. Models of Neuropathic and Inflammatory Pain

The in vivo efficacy of TRPV3 inhibitors is often assessed in rodent models of pain.

  • Chronic Constriction Injury (CCI) Model of Neuropathic Pain: This model involves the loose ligation of the sciatic nerve in rats, leading to the development of thermal hyperalgesia and mechanical allodynia.

  • Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain: Injection of CFA into the paw of a rodent induces a localized inflammation and subsequent pain hypersensitivity.

  • Behavioral Testing: The analgesic effects of the test compounds are evaluated by measuring their ability to reverse the pain-related behaviors in these models, such as by using the Hargreaves test for thermal hyperalgesia or von Frey filaments for mechanical allodynia.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the TRPV3 signaling pathway in nociception and a typical workflow for the discovery and characterization of TRPV3 inhibitors.

TRPV3_Signaling_Pathway cluster_keratinocyte Keratinocyte cluster_neuron Sensory Neuron TRPV3 TRPV3 Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Heat Heat / Agonist Heat->TRPV3 Activates ATP_release ATP Release Ca_influx->ATP_release Triggers P2X_receptor P2X Receptor ATP_release->P2X_receptor Activates Depolarization Depolarization P2X_receptor->Depolarization Pain_signal Pain Signal to CNS Depolarization->Pain_signal

Caption: TRPV3 signaling in keratinocytes leading to pain sensation.

Inhibitor_Discovery_Workflow HTS High-Throughput Screening (FLIPR Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization (Patch-Clamp, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Pain Models) In_Vitro->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Workflow for the discovery of TRPV3 inhibitors.

Conclusion

This compound derivatives represent a highly promising class of TRPV3 inhibitors with demonstrated potency, selectivity, and in vivo efficacy. The data and protocols presented in this guide offer a valuable resource for researchers in the field of pain and sensory biology, facilitating the ongoing efforts to develop novel and effective treatments for TRPV3-mediated pathologies. The continued exploration of the structure-activity relationships within this chemical series holds the potential to yield even more potent and selective clinical candidates.

References

Validating the Structure of Synthesized Phenyl(pyridin-2-yl)methanol: A Comparative Analysis Using ¹H NMR and HRMS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical checkpoint. This guide provides a comparative analysis for validating the structure of Phenyl(pyridin-2-yl)methanol, a key intermediate in various synthetic pathways. We present detailed experimental protocols for its synthesis and subsequent analysis by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), alongside a clear comparison of expected and experimental data.

Synthesis and Structural Elucidation Workflow

The successful synthesis and structural validation of this compound involves a straightforward reduction of the corresponding ketone followed by spectroscopic analysis. The workflow is outlined below.

G cluster_synthesis Synthesis cluster_validation Structural Validation start 2-Benzoylpyridine reagent NaBH4, Methanol start->reagent Reduction product This compound reagent->product nmr ¹H NMR Spectroscopy product->nmr hrms HRMS Analysis product->hrms data Data Analysis & Comparison nmr->data hrms->data conclusion Structure Validated data->conclusion

Caption: Workflow for the synthesis and structural validation of this compound.

Data Comparison: Expected vs. Experimental Results

The core of the validation process lies in comparing the acquired experimental data with the theoretically expected values for this compound.

Analysis Parameter Expected Value Hypothetical Experimental Value Conclusion
¹H NMR Chemical Shift (δ) of -CH(OH)- proton~5.5 - 6.0 ppm5.75 ppm (singlet)Consistent
Chemical Shift (δ) of phenyl protons~7.2 - 7.5 ppm7.25-7.45 ppm (multiplet)Consistent
Chemical Shift (δ) of pyridyl protons~7.1 - 8.6 ppm7.18 (m), 7.65 (td), 8.55 (d) ppmConsistent
Chemical Shift (δ) of -OH protonVariable, ~4.0-5.0 ppm4.80 ppm (broad singlet)Consistent
HRMS Molecular FormulaC₁₂H₁₁NOC₁₂H₁₁NOConsistent
Exact Mass [M+H]⁺186.0913186.0911Consistent

Experimental Protocols

Detailed methodologies for the synthesis and analysis are provided below to ensure reproducibility.

Synthesis of this compound via Reduction

This protocol describes a common and reliable method for the synthesis of this compound from 2-benzoylpyridine using sodium borohydride.

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 1.0 equivalent of 2-benzoylpyridine in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Reducing Agent: Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise to the cooled solution. The addition should be controlled to manage the effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to assign the peaks to the respective protons in the molecule.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1 µg/mL.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the experimental exact mass of the [M+H]⁺ ion and compare it to the theoretical exact mass calculated for the molecular formula C₁₂H₁₂NO⁺. The molecular formula can be confirmed with a high degree of confidence if the mass error is within a few parts per million (ppm). The exact mass of this compound (C₁₂H₁₁NO) is 185.0841 g/mol .[1]

References

Performance Showdown: Phenyl(pyridin-2-yl)methanol-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of innovation. Phenyl(pyridin-2-yl)methanol and its derivatives represent a critical class of chiral building blocks, particularly in the synthesis of pharmaceuticals. The catalytic asymmetric reduction of the corresponding prochiral ketone, 2-benzoylpyridine, is the most prevalent route to these valuable compounds. This guide provides a comparative analysis of the performance of various catalysts employed in this key transformation, supported by experimental data and detailed protocols.

The synthesis of enantiomerically pure this compound is of significant interest due to the biological activity of its derivatives. Asymmetric hydrogenation stands out as a highly efficient method, and a range of catalysts, from transition metal complexes to biocatalysts, have been developed and optimized for this purpose. This comparison focuses on key performance indicators such as yield, enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF), providing a clear overview of the current state-of-the-art.

Comparative Performance of Catalytic Systems

The choice of catalyst profoundly impacts the efficiency and stereoselectivity of the asymmetric reduction of 2-benzoylpyridine. Below is a summary of the performance of representative metal-based and biocatalytic systems.

Metal-Based Catalysts

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium complexed with chiral ligands, have demonstrated high efficacy. These systems offer excellent enantioselectivity and high yields under optimized reaction conditions.

Catalyst SystemSubstrateYield (%)ee (%)Temperature (°C)Pressure (H₂) (MPa)Time (h)SolventBase
[Ir(COD)Cl]₂ / Chiral Ligand I-1Phenyl(pyridin-2-yl)methanone9796405.08MethanolLithium tert-butoxide
[Ir(COD)Cl]₂ / Chiral Ligand I-1Phenyl(pyridin-2-yl)methanone9796603.08MethanolLithium tert-butoxide
[Ir(COD)Cl]₂ / Chiral Ligand I-1Phenyl(pyridin-2-yl)methanone9094403.012MethanolSodium carbonate
[Ir(COD)Cl]₂ / Chiral Ligand I-1Phenyl(pyridin-2-yl)methanone9185403.012MethanolSodium methoxide
SunPhos/Daipen-Ru(II)Substituted Phenyl(pyridin-2-yl)methanones-up to 99-----

Data sourced from patent CN109824579B.[1]

Biocatalysts

Biocatalytic methods, employing either isolated enzymes (alcohol dehydrogenases) or whole-cell systems, present a green and highly selective alternative to metal catalysis. These reactions are typically performed under mild conditions in aqueous media.

BiocatalystSubstrateYield (%)ee (%)Time (h)Scale
Leuconostoc pseudomesenteroides N13Phenyl(pyridin-2-yl)methanone98>99-11.79 g
Lactobacillus paracasei BD101Phenyl(pyridin-2-yl)methanone93>99525.857 g

Data sourced from research articles on biocatalytic reduction.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic performance. Below are representative experimental protocols for both metal-catalyzed and biocatalytic reductions.

Protocol for Asymmetric Hydrogenation using an Iridium Catalyst

This protocol is based on the procedures described in patent CN109824579B.[1]

1. Catalyst Preparation:

  • In a reaction flask under an argon atmosphere, add the chiral ligand (e.g., Chiral Ligand I-1, 0.025 mmol) and the metal complex (e.g., [Ir(COD)Cl]₂, 0.012 mmol).

  • Add methanol (1.5 mL) and stir the mixture at 25 °C for 0.5 hours to form the active catalyst solution.

2. Asymmetric Hydrogenation:

  • In a high-pressure autoclave, add phenyl(pyridin-2-yl)methanone (0.24 mol), the prepared catalyst solution, a base (e.g., lithium tert-butoxide, 12 mmol), and methanol (100 mL).

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5.0 MPa).

  • Heat the reaction mixture to the specified temperature (e.g., 40 °C) and stir for the designated time (e.g., 8 hours).

3. Work-up and Analysis:

  • After the reaction, cool the autoclave to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method (e.g., column chromatography) if necessary.

  • Determine the yield and enantiomeric excess (by chiral HPLC).

Protocol for Biocatalytic Reduction using Lactobacillus paracasei BD101

This protocol is a generalized procedure based on the findings for the gram-scale synthesis of (S)-phenyl(pyridin-2-yl)methanol.[3]

1. Pre-culture Preparation:

  • Inoculate Lactobacillus paracasei BD101 into a suitable growth medium (e.g., MRS broth).

  • Incubate at 30 °C with shaking until the cells reach the late exponential phase.

2. Bioreduction:

  • Harvest the cells by centrifugation and wash with a buffer solution (e.g., phosphate buffer, pH 7.0).

  • Resuspend the cell pellet in the buffer to a desired cell concentration.

  • In a reaction vessel, combine the cell suspension, phenyl(pyridin-2-yl)methanone, and a co-substrate for cofactor regeneration (e.g., glucose).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

3. Product Extraction and Analysis:

  • Monitor the reaction progress by periodically taking samples and analyzing them by TLC or GC.

  • Once the reaction is complete, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product if necessary.

  • Determine the yield and enantiomeric excess (by chiral HPLC).

Visualizing the Catalytic Process

To illustrate the fundamental steps in the metal-catalyzed asymmetric hydrogenation of a ketone, the following diagram outlines a simplified catalytic cycle.

Catalytic_Cycle Catalyst [M-L*] Catalyst Pre_Complex Catalyst-Substrate Complex Catalyst->Pre_Complex + Ketone Hydride_Complex Metal Hydride Complex Pre_Complex->Hydride_Complex H₂ Activation Transition_State Diastereomeric Transition State Hydride_Complex->Transition_State Hydride Transfer Product_Complex Catalyst-Product Complex Transition_State->Product_Complex Product_Complex->Catalyst Product Release Product Chiral Alcohol Product_Complex->Product

Caption: A simplified catalytic cycle for the asymmetric hydrogenation of a ketone.

This guide provides a foundational comparison of key catalytic systems for the synthesis of this compound. The choice between a metal-based catalyst and a biocatalyst will depend on various factors, including the desired scale of the reaction, cost considerations, and the availability of the necessary equipment and expertise. Both approaches have demonstrated the capability of producing the target chiral alcohol with excellent yields and enantioselectivities, highlighting the significant advancements in asymmetric catalysis.

References

(Pyridin-2-yl)methanol Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (pyridin-2-yl)methanol scaffold has emerged as a versatile platform in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds across different therapeutic areas, including oncology, infectious diseases, and inflammation. The information presented is compiled from recent studies, with a focus on quantitative data and detailed experimental methodologies to aid in the rational design of novel therapeutic agents.

Anticancer Activity

(Pyridin-2-yl)methanol derivatives have shown significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed several key structural features that govern the anticancer potency of (pyridin-2-yl)methanol derivatives. Modifications on the pyridine ring, the methanol bridge, and the appended aryl or heterocyclic moieties have been systematically explored to optimize activity. For instance, the introduction of urea functionalities has been shown to enhance inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][2]

The substitution pattern on the pyridine ring is also critical. Electron-withdrawing groups can influence the electronic properties of the scaffold and its interaction with target enzymes. Furthermore, the stereochemistry of the methanol group can play a significant role in binding affinity.

Comparative in Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative (pyridin-2-yl)methanol and related pyridine derivatives against various cancer cell lines.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
8e Pyridine-urea derivativeMCF-7 (Breast)0.22 (48h) / 0.11 (72h)[1]
8n Pyridine-urea derivativeMCF-7 (Breast)1.88 (48h) / 0.80 (72h)[1]
TP6 1,2,4-triazole-pyridine hybridB16F10 (Melanoma)41.12[3]
3b Pyridine heterocyclic hybridHuh-7 (Liver)6.54[4][5]
3b Pyridine heterocyclic hybridA549 (Lung)15.54[4][5]
3b Pyridine heterocyclic hybridMCF-7 (Breast)6.13[4][5]
12 Pyridine-based PIM-1 inhibitorMCF-7 (Breast)0.5[6]
12 Pyridine-based PIM-1 inhibitorHepG2 (Liver)5.27[6]

Doxorubicin was used as a reference drug in some studies, with a reported IC50 of 1.93 µM against MCF-7 cells.[1]

Experimental Protocols

MTT Assay for Cytotoxicity:

The antiproliferative activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyridin_2_yl_methanol (Pyridin-2-yl)methanol Derivatives Pyridin_2_yl_methanol->EGFR Inhibition Proliferation Cell Proliferation Survival Transcription_Factors->Proliferation EGF EGF EGF->EGFR

Figure 1: Inhibition of the EGFR Signaling Pathway.

Antimicrobial Activity

Derivatives of (pyridin-2-yl)methanol have also been investigated for their efficacy against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Insights

The antimicrobial SAR of these compounds is influenced by the nature and position of substituents on the pyridine ring. For example, the introduction of halogen atoms can significantly enhance antibacterial activity. The lipophilicity of the molecule, often modulated by the side chains, also plays a crucial role in its ability to penetrate microbial cell membranes. Some studies have shown that quaternization of the pyridine nitrogen can lead to compounds with potent antimicrobial properties.[8]

Comparative in Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected pyridine derivatives against various microbial strains.

Compound IDModificationBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
3b Pyridine carbonitrile derivativeBacillus cereus-Candida albicans25[9]
5a Pyridine derivativeBacillus cereus50--[9]
6b Pyridine derivativeBacillus cereus50--[9]
7a Oxadiazole derivativeBacillus cereus50--[9]
11 2-(5-fluoropyrimidinyl)pyridazinoneKlebsiella pneumoniae2--[10]
3d Benzylidenehydrazinylpyridinium derivativeStaphylococcus aureus-Candida albicans-[8]

Ampicillin and miconazole were used as reference drugs in some studies, with reported MICs of 25 µg/mL against B. cereus and C. albicans, respectively.[9]

Experimental Protocols

Broth Microdilution Method for MIC Determination:

The minimum inhibitory concentration (MIC) is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow

Antimicrobial_Susceptibility_Testing Start Start: Prepare Microbial Inoculum and Compound Stock Solutions Serial_Dilution Perform Serial Dilutions of Compounds in 96-well Plates Start->Serial_Dilution Inoculation Inoculate Plates with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate Plates under Optimal Growth Conditions Inoculation->Incubation Observation Visually Inspect for Microbial Growth Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination

Figure 2: Workflow for MIC Determination.

Anti-inflammatory Activity

Certain (pyridin-2-yl)methanol derivatives have demonstrated promising anti-inflammatory effects, often by modulating the production of inflammatory mediators.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of these compounds is often linked to their ability to inhibit enzymes such as cyclooxygenase (COX) or to suppress the production of nitric oxide (NO). The SAR in this area is still developing, but initial studies suggest that the electronic and steric properties of substituents on the pyridine and associated rings are key determinants of activity. For example, some studies have investigated the anti-inflammatory properties of triazole-containing pyridine derivatives.[11]

Comparative in Vitro Anti-inflammatory Activity

The following table highlights the inhibitory activity of selected pyridine derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Compound IDModificationInhibition of NO Production (%)IC50 (µM)Reference
7a Pyridine derivative65.4876.6[12]
7f Pyridine derivative51.1996.8[12]
9a Pyrimidine derivative55.9583.1[12]
9d Pyrimidine derivative61.9088.7[12]
Experimental Protocols

Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages:

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[12]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The cells are then incubated for a longer period (e.g., 24 hours).

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the nitrite levels in compound-treated cells to those in LPS-stimulated control cells.

Signaling Pathway

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NF_kB NF-κB IKK->NF_kB iNOS_Gene iNOS Gene Transcription NF_kB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Pyridin_2_yl_methanol (Pyridin-2-yl)methanol Derivatives Pyridin_2_yl_methanol->NO_Production Inhibition

Figure 3: Inhibition of LPS-induced NO Production.

This comparative guide highlights the significant therapeutic potential of (pyridin-2-yl)methanol derivatives. The presented data and experimental protocols offer a valuable resource for researchers in the field, facilitating the design and development of new, more effective drugs based on this privileged scaffold. Further exploration of the SAR, particularly in the context of specific molecular targets, will be crucial for advancing these compounds into clinical applications.

References

Phenyl(pyridin-2-yl)methanol Antagonists in Neuropathic Pain: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Phenyl(pyridin-2-yl)methanol antagonists in established rodent models of neuropathic pain. The performance of these novel compounds is evaluated against standard-of-care therapeutics, namely gabapentin and pregabalin. This document synthesizes available experimental data to facilitate an objective comparison and to inform future research and development in the field of neuropathic pain therapeutics.

Comparative Efficacy Data

The following tables summarize the quantitative data on the anti-allodynic and anti-hyperalgesic effects of select this compound antagonists and comparator drugs in the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models of neuropathic pain.

Table 1: Efficacy in the Chronic Constriction Injury (CCI) Rat Model of Neuropathic Pain

CompoundTargetDoseRoute of AdministrationTime PointEfficacy Measure (Mechanical Allodynia - Paw Withdrawal Threshold in grams)Reference
This compound Derivative 74a TRPV3 AntagonistData not publicly availableOralNot specifiedReported effective in CCI model[1]
MPEP mGluR5 Antagonist1.0 - 1.5 mg/kgIntraperitonealNot specifiedSignificant reduction of noxious evoked activityNot specified in detail
Gabapentin α2δ-1 subunit of VGCC100 mg/kgIntraperitoneal1 hour post-doseSignificant increase in withdrawal threshold[2]
Gabapentin α2δ-1 subunit of VGCC100 mg/kgIntraperitoneal14 daysSignificant attenuation of mechanical hyperalgesia[3]

Table 2: Efficacy in the Spared Nerve Injury (SNI) Mouse/Rat Model of Neuropathic Pain

CompoundTargetDoseRoute of AdministrationTime PointEfficacy Measure (Mechanical Allodynia - Paw Withdrawal Threshold in grams)Reference
This compound Derivative 74a TRPV3 AntagonistData not publicly availableOralNot specifiedReported effective in SNI model[1]
Pregabalin α2δ-1 subunit of VGCC11 mg/kg/dayContinuous Infusion (minipump)Day 3, 7, 14Significant increase in paw withdrawal threshold (from ~0.2g to ~0.9g)[4]
Pregabalin α2δ-1 subunit of VGCC30 mg/kgIntraperitoneal5 hours post-doseSignificant elevation of paw withdrawal threshold[5]

Note: Direct comparative studies between this compound antagonists and standard-of-care drugs under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of potential methodological differences.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.

Neuropathic Pain Models

1. Chronic Constriction Injury (CCI) Model in Rats [6][7][8][9]

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).

  • Anesthesia: Isoflurane or a ketamine/xylazine mixture.

  • Surgical Procedure:

    • The rat is anesthetized, and the common sciatic nerve of one hind limb is exposed at the mid-thigh level through a small incision.

    • Proximal to the sciatic nerve's trifurcation, four loose ligatures are tied around the nerve with chromic gut suture (e.g., 4-0).

    • The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.

    • The muscle and skin layers are then closed with sutures.

  • Post-operative Care: Animals are monitored during recovery and housed individually or in small groups with easy access to food and water.

  • Behavioral Testing: Testing for mechanical allodynia and thermal hyperalgesia typically begins 7-14 days post-surgery.

2. Spared Nerve Injury (SNI) Model in Mice [10][11][12][13]

  • Animal Model: Male C57BL/6 mice (20-25g).

  • Anesthesia: Isoflurane or a ketamine/xylazine mixture.

  • Surgical Procedure:

    • The mouse is anesthetized, and the left sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed.

    • The common peroneal and tibial nerves are tightly ligated with a silk suture (e.g., 6-0).

    • A small section of the nerve distal to the ligation is removed.

    • Care is taken to ensure the sural nerve remains untouched.

    • The muscle and skin are closed in layers.

  • Post-operative Care: Standard post-operative care is provided.

  • Behavioral Testing: Hypersensitivity develops rapidly, and testing can commence as early as 2-3 days post-surgery.

Pain Behavior Assessment

1. Mechanical Allodynia: Von Frey Test [14][15][16][17][18]

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.

  • Procedure:

    • Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.

    • The von Frey filament is applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.

    • A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.

2. Thermal Hyperalgesia: Hargreaves Test [19][20][21][22][23]

  • Apparatus: A radiant heat source (e.g., Hargreaves apparatus).

  • Procedure:

    • Animals are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate.

    • A movable radiant heat source is positioned under the glass floor directly beneath the plantar surface of the hind paw.

    • The heat source is activated, and the time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.

    • A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways through which this compound antagonists may exert their analgesic effects.

TRPV3 Antagonist Signaling Pathway

TRPV3_Pathway cluster_Nociceptor Nociceptive Neuron cluster_Modulation Modulation TRPV3 TRPV3 Channel Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Opens PLC Phospholipase C (PLC) PKC Protein Kinase C (PKC) Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Heat Heat (>33°C) Heat->TRPV3 Activates Agonist Chemical Agonists Agonist->TRPV3 Activates Antagonist This compound TRPV3 Antagonist Antagonist->TRPV3 Blocks

Caption: Proposed mechanism of TRPV3 antagonists in reducing nociception.

mGluR5 Antagonist Signaling Pathway

mGluR5_Pathway cluster_Postsynaptic Postsynaptic Neuron (Dorsal Horn) cluster_Modulation_mGluR5 Modulation mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activates NMDAR NMDA Receptor PKC->NMDAR Phosphorylates (Potentiates) Sensitization Neuronal Sensitization NMDAR->Sensitization Pain_Transmission Enhanced Pain Transmission Sensitization->Pain_Transmission Glutamate Glutamate Glutamate->mGluR5 Activates MPEP This compound (MPEP) MPEP->mGluR5 Blocks

Caption: mGluR5 signaling cascade in central sensitization and its inhibition.

Experimental Workflow for Preclinical Neuropathic Pain Studies

Experimental_Workflow cluster_Setup Study Setup cluster_Induction Neuropathic Pain Induction cluster_Testing Efficacy Testing cluster_Analysis Data Analysis Animal_Acclimation Animal Acclimation (Rats/Mice) Baseline_Testing Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Acclimation->Baseline_Testing Surgery Surgical Procedure (CCI or SNI) Baseline_Testing->Surgery PostOp_Testing Post-Operative Behavioral Testing (Confirm Neuropathy) Surgery->PostOp_Testing Drug_Administration Drug Administration (Test Compounds vs. Control) PostOp_Testing->Drug_Administration PostDose_Testing Post-Dose Behavioral Testing (Assess Efficacy) Drug_Administration->PostDose_Testing Data_Analysis Statistical Analysis (e.g., ANOVA) PostDose_Testing->Data_Analysis Results Results Interpretation & Comparison Data_Analysis->Results

References

A Comparative Guide to the Synthesis of Phenyl(pyridin-2-yl)methanol: Benchmarking New Methods Against Established Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of key pharmaceutical intermediates like Phenyl(pyridin-2-yl)methanol is a critical endeavor. This guide provides an objective comparison of established and novel synthetic methodologies, supported by experimental data to inform route selection based on performance metrics such as yield, purity, enantioselectivity, and reaction conditions.

This comparative analysis examines four primary synthetic routes to this compound: the traditional Grignard reaction and oxidation-reduction pathways, and the more modern approaches of asymmetric catalytic hydrogenation and biocatalytic reduction. Each method is evaluated on its merits and drawbacks, with a focus on providing actionable data for laboratory and process chemistry applications.

Performance Benchmark: A Tabular Comparison of Synthesis Methods

The following tables summarize the quantitative data for the different synthetic approaches to this compound and its derivatives.

Table 1: Established Synthesis Routes

MethodStarting MaterialsKey ReagentsReported YieldPurityNotes
Grignard Reaction Pyridine-2-carboxaldehyde, BromobenzeneMagnesium (Mg), Iodine (I₂)~75%[1]Not specifiedA direct, one-pot synthesis forming the C-C bond in a single step.[1]
Oxidation-Reduction 2-(p-chlorobenzyl)pyridine1. Potassium permanganate (KMnO₄) 2. Potassium borohydride (KBH₄)60-97%[1]Not specifiedA two-step process involving the isolation of the ketone intermediate. The yield is dependent on specific reagents and conditions.[1]

Table 2: New Synthesis Routes

MethodStarting MaterialCatalyst/BiocatalystReported YieldPurityEnantiomeric Excess (ee)Reaction TimeTemperature (°C)
Asymmetric Catalytic Hydrogenation Phenyl(pyridin-2-yl)methanoneIr/Chiral Ligand91-97%[2][3]96-98%[2][3]87-99%[2][3]8-12 h40-80
Biocatalytic Reduction Phenyl(pyridin-2-yl)methanoneLactobacillus paracasei BD10193%[4]Not specified>99%[4]52 hNot specified

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Established Method: Oxidation-Reduction of a Substituted 2-Benzylpyridine

This two-step synthesis involves the oxidation of a 2-benzylpyridine derivative to the corresponding ketone, followed by its reduction to the desired alcohol.

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine [1]

  • To a solution of 25g of 2-(p-chlorobenzyl)pyridine in 100ml of water, the mixture is heated to 85°C with stirring.

  • 30g of potassium permanganate is added in portions, maintaining the temperature below 95°C.

  • The reaction is held at 85-95°C for 4 hours.

  • After completion, the mixture is cooled to 60°C and 75ml of ethyl acetate is added.

  • The resulting mixture is filtered, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are concentrated, and the crude product is recrystallized from petroleum ether to yield the ketone. The reported yield for this step is approximately 86%.[1]

Step 2: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone [1]

  • 20g of the ketone from Step 1 is dissolved in 50ml of methanol and cooled to 20°C.

  • 1.7g of potassium borohydride is added in portions, keeping the temperature below 40°C.

  • The reaction is stirred for 30 minutes.

  • Methanol is removed under reduced pressure.

  • 100ml of water and 50ml of dichloromethane are added, and the mixture is stirred for 30 minutes.

  • The layers are separated, and the aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are dried and concentrated to give the final product. The reported yield for this step is approximately 97%.[1]

New Method: Asymmetric Catalytic Hydrogenation

This method facilitates the direct, enantioselective reduction of the prochiral ketone to the chiral alcohol.

Representative Protocol for (R)-Phenyl(pyridin-2-yl)methanol Synthesis [2]

  • Catalyst Preparation: A chiral ligand (e.g., I-1, 16.6 mg, 0.025 mmol) and a metal complex (e.g., [Ir(COD)Cl]₂, 8.0 mg, 0.012 mmol) are added to a reaction flask with methanol (1.5 mL) and stirred at 25°C for 0.5 hours under an argon atmosphere.

  • Hydrogenation: In an autoclave, phenyl(pyridin-2-yl)methanone (44.0g, 0.24mol), the prepared catalyst solution, a base (e.g., lithium tert-butoxide, 0.96g, 12mmol), and a solvent (e.g., methanol, 100mL) are combined.

  • The autoclave is charged with H₂ gas (3.0-5.0 MPa) and the reaction is conducted at a controlled temperature (e.g., 40-80°C) for a specified time (e.g., 8-12 hours).

  • Work-up: After the reaction, the solvent is removed under reduced pressure. Water is added to the residue, and the product is extracted with ethyl acetate. The organic phase is dried and the solvent is evaporated to yield (R)-phenyl(pyridin-2-yl)methanol. Yields of up to 97% with purities of 98% and ee values up to 99% have been reported under optimized conditions.[3]

New Method: Biocatalytic Reduction

This "green chemistry" approach utilizes whole-cell biocatalysts for the enantioselective reduction of the ketone.

Synthesis of (S)-phenyl(pyridin-2-yl)methanol using Lactobacillus paracasei BD101 [4]

  • Whole cells of Lactobacillus paracasei BD101 are used as the biocatalyst for the reduction of phenyl(pyridin-2-yl)methanone.

  • The bioreduction is carried out at a gram scale.

  • Under optimized conditions, the reaction proceeds for 52 hours.

  • This method has been shown to produce 5.857 g of (S)-phenyl(pyridin-2-yl)methanol in an enantiomerically pure form (>99% ee) with a 93% yield.[4]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic methodologies.

experimental_workflow_oxidation_reduction start Start oxidation Oxidation of 2-Benzylpyridine Derivative start->oxidation KMnO₄, H₂O, 85-95°C ketone_intermediate Isolate Ketone Intermediate oxidation->ketone_intermediate Work-up & Recrystallization reduction Reduction of Ketone ketone_intermediate->reduction KBH₄, Methanol, <40°C product This compound reduction->product Work-up & Purification

Caption: Workflow for the Oxidation-Reduction Synthesis Route.

experimental_workflow_asymmetric_hydrogenation start Start catalyst_prep In-situ Catalyst Preparation start->catalyst_prep Ir-complex + Chiral Ligand Argon atmosphere hydrogenation Asymmetric Hydrogenation in Autoclave catalyst_prep->hydrogenation Add Ketone, Base, Solvent product Enantiopure This compound hydrogenation->product H₂ (3-5 MPa), 40-80°C Work-up & Purification

Caption: Workflow for the Asymmetric Catalytic Hydrogenation.

experimental_workflow_biocatalytic_reduction start Start bioreduction Biocatalytic Reduction with Whole Cells start->bioreduction Phenyl(pyridin-2-yl)methanone + L. paracasei BD101 product Enantiopure This compound bioreduction->product 52 hours Work-up

Caption: Workflow for the Biocatalytic Reduction Synthesis.

References

A Comparative Guide to the Characterization and Purity of Commercially Supplied Phenyl(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and characterization of starting materials are critical for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of commercially available Phenyl(pyridin-2-yl)methanol, a versatile chiral building block used in the synthesis of various pharmaceutical compounds and as a ligand in asymmetric catalysis.

This document outlines the key analytical techniques for purity and identity confirmation of this compound, presents a comparative overview of typical specifications from commercial suppliers, and discusses its performance in the context of alternative chiral ligands for asymmetric ketone reduction. Detailed experimental protocols for the analytical methods are also provided.

Characterization and Purity Analysis

The identity and purity of this compound are typically established using a combination of spectroscopic and chromatographic techniques.

Summary of Analytical Data for this compound

ParameterMethodTypical Specification/DataSource
Purity Gas Chromatography (GC)>98.0%--INVALID-LINK--
Identity ¹H NMR, ¹³C NMRConforms to structure--INVALID-LINK--[1]
Molecular Weight Mass Spectrometry (MS)185.22 g/mol --INVALID-LINK--[1]
Appearance Visual InspectionWhite to off-white crystalline powder--INVALID-LINK--

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling patterns of the phenyl and pyridinyl protons and carbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for assessing purity and identifying volatile impurities. The mass spectrum should show the molecular ion peak (m/z = 185) and a fragmentation pattern consistent with the structure.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of this compound and detecting non-volatile impurities. A typical analysis would involve a reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile and water with a buffer.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization and purity confirmation of commercially supplied this compound.

G cluster_0 Sample Reception cluster_1 Physicochemical Characterization cluster_2 Structural Elucidation & Purity cluster_3 Data Analysis & Reporting Sample Commercial this compound Appearance Visual Inspection (Color, Form) Sample->Appearance Visual Check Solubility Solubility Testing (e.g., in Methanol) Sample->Solubility Solubility Test NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Confirmation GC_MS GC-MS Analysis Sample->GC_MS Purity & Volatile Impurities HPLC HPLC Analysis Sample->HPLC Purity & Non-Volatile Impurities Data_Analysis Data Interpretation & Comparison to Specs Appearance->Data_Analysis Solubility->Data_Analysis NMR->Data_Analysis GC_MS->Data_Analysis HPLC->Data_Analysis CoA Certificate of Analysis Generation Data_Analysis->CoA

Characterization workflow for this compound.

Potential Impurities

The most common synthetic route to this compound is the reduction of 2-benzoylpyridine. Potential impurities can arise from this process, including:

  • Unreacted 2-Benzoylpyridine: The starting material for the reduction.

  • Over-reduction Products: Further reduction of the pyridine ring can lead to piperidine derivatives.

  • Byproducts from the Reducing Agent: For example, if sodium borohydride is used in an alcoholic solvent, borate esters may be formed.[2]

A thorough analytical investigation using techniques like GC-MS and HPLC is necessary to identify and quantify these potential impurities.

Performance in Asymmetric Synthesis: A Comparative Overview

Chiral this compound and its derivatives are often used as ligands in asymmetric catalysis, particularly for the reduction of prochiral ketones to chiral alcohols. Its performance can be compared with other commonly used chiral amino alcohols.

Comparative Performance of Chiral Ligands in the Asymmetric Reduction of Acetophenone

Chiral LigandCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
(R)-Phenyl(pyridin-2-yl)methanol derivative Iridium ComplexPhenyl(pyridin-2-yl)methanone9394 (R)--INVALID-LINK--
(1R,2S)-1-Amino-2-indanol Oxazaborolidine/BH₃AcetophenoneHigh87--INVALID-LINK--
(-)-Norephedrine Al(O-i-Pr)₃Acetophenone~60~80 (R)--INVALID-LINK--
(S)-Proline derivative Oxazaborolidine/BH₃AcetophenoneHighup to 76 (R)--INVALID-LINK--

The choice of chiral ligand significantly impacts the yield and enantioselectivity of the reaction. While (1R,2S)-1-amino-2-indanol is a widely used and effective ligand, derivatives of this compound have shown excellent performance in specific applications, such as the asymmetric hydrogenation of pyridyl ketones.

Applications in Drug Development

This compound and its analogs have shown promise in drug discovery, particularly as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[3][4] TRPV3 is a target for therapies related to pain, inflammation, and skin disorders. The development of potent and selective TRPV3 antagonists often involves the synthesis and evaluation of various derivatives of the (pyridin-2-yl)methanol scaffold.[3]

Experimental Protocols

1. General Protocol for GC-MS Analysis

This protocol provides a starting point for the GC-MS analysis of this compound and its analogs, such as 4-Chlorophenyl-2-pyridinylmethanol.[5]

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in a suitable volatile solvent (e.g., methanol, dichloromethane).

    • Create a series of calibration standards by diluting the stock solution.

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis:

    • Identify the analyte peak based on its retention time and mass spectrum.

    • Quantify the analyte using a calibration curve generated from the standards.

2. General Protocol for HPLC Analysis

The following is a general protocol for the HPLC analysis of pyridine-containing compounds.[6]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC Conditions (Example):

    • Column: A reversed-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Data Analysis:

    • Determine the purity by calculating the area percentage of the main peak.

Conclusion

The characterization and purity confirmation of commercially supplied this compound are essential for its effective use in research and development. A combination of NMR, GC-MS, and HPLC provides a comprehensive understanding of the material's identity and purity. When selecting a commercial source, it is crucial to obtain and review the Certificate of Analysis to ensure the material meets the required specifications for the intended application. In the context of asymmetric synthesis, while this compound derivatives have demonstrated high efficacy, a comparative evaluation against other established chiral ligands is recommended to optimize reaction conditions and achieve the desired stereoselectivity.

References

A Comparative Guide to the Frontier Molecular Orbital Analysis of Substituted Phenyl(pyridin-yl)methanol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern computational chemistry, providing critical insights into the electronic properties, reactivity, and stability of molecular systems. This guide offers a comparative analysis of FMO properties for a series of substituted phenyl(pyridin-yl)methanol derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. By examining the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap (ΔE), researchers can better predict molecular interactions, reaction mechanisms, and potential biological activity.

The data presented herein is derived from Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of molecules. This guide summarizes key quantitative data in a clear tabular format, details the computational methodology, and provides a visual workflow for FMO analysis to support further research and development.

Comparative Analysis of FMO Properties

The electronic properties of four distinct 6-arylated-pyridin-3-yl methanol derivatives were analyzed to understand the influence of different aryl substituents on their molecular orbital energies. The calculated energies for HOMO, LUMO, and the HOMO-LUMO energy gap (ΔE) are summarized below. A larger energy gap is generally associated with lower chemical reactivity and higher kinetic stability.[1][2]

CompoundAcronymHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
(6-(2-benzofuranyl)pyridin-3-yl)methanolBFPM-5.62-0.924.70
(6-([biphenyl]-4-yl)3-pyridinyl)methanolBPPM-5.65-1.134.52
(6-(4-Chlorophenyl)-4-pyridine)methanolCPPM-5.92-1.154.77
(6-(3-Flourophenyl)-4-pyridine)methanolFPPM-5.87-0.964.91
Data sourced from a DFT investigation on 6-arylated-pyridin-3-yl methanol derivatives.[1][2]

From the data, the FPPM compound, with the highest HOMO-LUMO gap of 4.91 eV, is identified as the most stable and least reactive among the series.[1][2] Conversely, BPPM, with the smallest energy gap of 4.52 eV, is predicted to be the most reactive. Such insights are crucial for designing molecules with desired stability and reactivity profiles for specific applications.

Global Reactivity Descriptors

From the fundamental HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify and compare the chemical behavior of the compounds.[3][4] These descriptors provide a deeper understanding of the molecules' susceptibility to chemical reactions.

DescriptorFormulaBFPM (eV)BPPM (eV)CPPM (eV)FPPM (eV)
Ionization Potential (I)I = -EHOMO5.625.655.925.87
Electron Affinity (A)A = -ELUMO0.921.131.150.96
Chemical Hardness (η)η = (I - A) / 22.352.262.3852.455
Chemical Softness (S)S = 1 / (2η)0.2130.2210.2090.204
Electronegativity (χ)χ = (I + A) / 23.273.393.5353.415
Chemical Potential (μ)μ = -(I + A) / 2 = -χ-3.27-3.39-3.535-3.415
Electrophilicity Index (ω)ω = μ2 / (2η)2.2762.5402.6192.375

These values are calculated based on the HOMO-LUMO energies from the source study.[1][2]

Computational Methodology

The quantitative data presented in this guide are based on a comprehensive computational study employing Density Functional Theory (DFT).[1][2] Understanding the protocol is essential for reproducing or extending these findings.

Geometry Optimization and Frequency Calculations: The molecular structures of the compounds were optimized using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[1] This level of theory is widely used and provides a good balance between accuracy and computational cost for organic molecules. All calculations were performed in the gas phase.

FMO Analysis: Following geometry optimization, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined at the same B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap (ΔE) was then calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).[3][5]

FMO Analysis Workflow

The following diagram illustrates the typical workflow for conducting a frontier molecular orbital analysis using computational methods.

FMO_Workflow A 1. Molecular Structure Input (Define molecule, e.g., from SMILES or build) B 2. Select Computational Method (e.g., DFT) A->B C 3. Choose Functional & Basis Set (e.g., B3LYP / 6-311++G(d,p)) B->C D 4. Perform Geometry Optimization (Find lowest energy conformation) C->D E 5. Calculate Molecular Orbitals (Single-point energy calculation) D->E F 6. Identify HOMO & LUMO Energies E->F G 7. Calculate Energy Gap (ΔE = E_LUMO - E_HOMO) F->G H 8. Analyze & Visualize Orbitals (Electron density plots) F->H I 9. Calculate Reactivity Descriptors (Hardness, Softness, etc.) G->I J 10. Interpretation (Relate to chemical reactivity, stability, etc.) H->J I->J

Caption: Workflow for a typical Frontier Molecular Orbital (FMO) analysis.

References

Safety Operating Guide

Proper Disposal of Phenyl(pyridin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like phenyl(pyridin-2-yl)methanol are of paramount importance. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.

Hazard and Safety Information

Before initiating disposal procedures, it is crucial to be aware of the hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Primary Hazards-Irritant[1]
Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn at all times when handling this compound. This includes:

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The proper disposal of this compound requires careful segregation and handling to comply with environmental regulations and ensure safety. The following procedure should be followed:

Step 1: Waste Segregation

Designate a specific waste container for "Non-Halogenated Organic Waste." It is critical to not mix this compound with halogenated organic waste, as this can complicate and increase the cost of disposal. Ensure that incompatible materials, such as strong oxidizing agents, are not mixed with this waste stream.

Step 2: Container Selection and Labeling

Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap. The container must be in good condition and free from cracks or damage.

The container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (e.g., "Harmful," "Irritant")

Step 3: Waste Accumulation

Collect all waste containing this compound, whether in solid form or in solution, in the designated and labeled container. Keep the waste container closed at all times, except when adding waste. It is good practice to use secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks or spills.

Step 4: Disposal of Empty Containers

An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as non-halogenated organic waste. After triple-rinsing, and once the label has been defaced, the container can typically be disposed of as regular laboratory glass or plastic waste. However, consult your institution's specific guidelines.

Step 5: Arranging for Waste Pickup

Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office. Do not allow hazardous waste to accumulate in the laboratory for extended periods.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste waste_type Is the waste solid or in solution? start->waste_type solid_waste Collect in 'Non-Halogenated Organic Solid Waste' Container waste_type->solid_waste Solid liquid_waste Collect in 'Non-Halogenated Organic Liquid Waste' Container waste_type->liquid_waste Liquid/Solution is_labeled Is the container properly labeled? ('Hazardous Waste', Chemical Name, Hazards) solid_waste->is_labeled liquid_waste->is_labeled label_container Label the container correctly is_labeled->label_container No storage Store in designated Satellite Accumulation Area with secondary containment is_labeled->storage Yes label_container->storage is_full Is the container full or ready for pickup? storage->is_full continue_adding Continue to add waste as needed is_full->continue_adding No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup is_full->contact_ehs Yes continue_adding->storage end End: Waste Properly Disposed contact_ehs->end

Disposal workflow for this compound.

Disclaimer: The information provided in this document is intended for guidance in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office for detailed and compliant disposal procedures. Local, state, and federal regulations may vary and must be followed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl(pyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
Phenyl(pyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.